molecular formula C43H78NO10P B2384270 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Número de catálogo: B2384270
Peso molecular: 800.1 g/mol
Clave InChI: ILISYDMFRZNALR-AQLFUWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-HpETE at the sn-2 position. It is produced via oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE; ) by 15-lipoxygenase (15-LO). This compound (0.6 and 0.9 μM) increases ferroptotic cell death in wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs) treated with the GPX4 inhibitor RSL3.2>

Propiedades

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILISYDMFRZNALR-AQLFUWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe in Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. A key effector molecule in this intricate cascade is the oxidized phospholipid, 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH). This technical guide provides an in-depth exploration of the multifaceted role of SAPE-OOH in the execution of ferroptosis. We will detail its biosynthesis, its function as a potent death signal, and its newly discovered role as a ligand for macrophage-mediated clearance of ferroptotic cells. This document consolidates key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.

Introduction to SAPE-OOH and Ferroptosis

Ferroptosis is characterized by the overwhelming accumulation of lipid hydroperoxides, particularly on phosphatidylethanolamine (PE) phospholipids containing polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA). The enzyme glutathione peroxidase 4 (GPX4) is the central guardian against ferroptosis, detoxifying lipid hydroperoxides. Inhibition of GPX4, either directly by molecules like RSL3 or indirectly by depleting its cofactor glutathione, leads to the uncontrolled lipid peroxidation that defines ferroptosis.

Within this process, SAPE-OOH has been identified as a specific and potent ferroptotic death signal.[1][2] It is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[2][3] The generation of SAPE-OOH is a critical downstream event following GPX4 inactivation and is a direct executioner of the ferroptotic cell death program.

The Biosynthesis and Pro-Ferroptotic Mechanism of SAPE-OOH

The journey to ferroptosis induction via SAPE-OOH involves a well-defined enzymatic pathway. The key enzymes involved are Acyl-CoA synthetase long-chain family member 4 (ACSL4) and Lysophosphatidylcholine acyltransferase 3 (LPCAT3). ACSL4 is crucial for esterifying arachidonic acid into arachidonoyl-CoA.[4][5] Subsequently, LPCAT3 incorporates this activated arachidonic acid into lysophosphatidylethanolamine to form SAPE, enriching cellular membranes with this oxidizable phospholipid.[6]

Upon a ferroptotic stimulus, such as GPX4 inhibition, 15-lipoxygenase (15-LO) catalyzes the direct oxidation of the arachidonoyl moiety within SAPE to generate SAPE-OOH.[2][7] This oxidized phospholipid integrates into cellular membranes, disrupting their integrity and leading to cell death.

Significantly, exogenous administration of SAPE-OOH can induce ferroptosis even in cells lacking ACSL4, demonstrating that it acts as a downstream executioner of this cell death pathway.[1] This highlights the central role of SAPE-OOH in the final commitment to ferroptotic death.

Quantitative Data on SAPE-OOH in Ferroptosis

The following tables summarize key quantitative data from studies investigating the role of SAPE-OOH in ferroptosis.

Table 1: Effect of Exogenous SAPE-OOH on Ferroptosis

Cell LineTreatmentConcentrationEffect on Cell Viability/DeathReference
Pfa1 mouse embryonic fibroblasts (WT)SAPE-OOH + RSL3 (100 nM)0.9 µMIncreased LDH release[1]
Pfa1 mouse embryonic fibroblasts (Acsl4 KO)SAPE-OOH + RSL3 (100 nM)0.9 µMIncreased LDH release[1]
HL60 cellsSAPE-OOH2.5 µMInduced ferroptosis (PI staining)[8][9]

Table 2: Induction of Ferroptosis by RSL3

Cell LineRSL3 ConcentrationTimeEffect on Cell ViabilityReference
HCT116, LoVo, HT29 (Colorectal Cancer)3 µM24 hSignificant decrease in cell viability[7]
K1 (Thyroid Cancer)0.1 µMNot specified~50% decrease in cell viability[1]
DU145 (Prostate Cancer)1 µM48 hSignificant decrease in viable cell count[10]
TRAMP-C2 (Prostate Cancer)2 µM48 hSignificant decrease in viable cell count[10]

SAPE-OOH as an "Eat-Me" Signal for Phagocytosis

Beyond its direct role in executing cell death, SAPE-OOH also functions as a critical "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by macrophages.[11][12][13] This process is crucial for maintaining tissue homeostasis and modulating the immune response to cell death.

SAPE-OOH on the outer leaflet of the plasma membrane is directly recognized by Toll-like receptor 2 (TLR2) on macrophages.[11][13] This interaction triggers a signaling cascade that leads to the engulfment and degradation of the ferroptotic cell. This discovery unveils a novel and specific mechanism for the recognition and clearance of cells undergoing ferroptosis, distinguishing it from the clearance of apoptotic cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of SAPE-OOH in ferroptosis.

Induction of Ferroptosis in Cell Culture

Objective: To induce ferroptosis in a controlled in vitro setting using the GPX4 inhibitor RSL3.

Materials:

  • Cell line of interest (e.g., HT-1080, Pfa1 MEFs)

  • Complete cell culture medium

  • RSL3 (stock solution in DMSO)

  • Ferrostatin-1 (stock solution in DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment.

  • Incubate the cells overnight to allow for attachment.

  • Prepare working solutions of RSL3 and Ferrostatin-1 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration of RSL3 for the specific cell line.

  • For ferroptosis induction, remove the old medium and add the medium containing the desired concentration of RSL3.

  • For rescue experiments, pre-treat cells with Ferrostatin-1 (e.g., 1 µM) for 1-2 hours before adding RSL3.

  • Include appropriate controls: a vehicle control (DMSO) and a Ferrostatin-1 only control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • Proceed with downstream assays to assess cell viability or lipid peroxidation.

Cell Viability Assay (MTT Assay)

Objective: To quantify cell viability following induction of ferroptosis.

Materials:

  • Treated cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Express cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To measure cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • At the end of the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).

  • Carefully transfer a specific volume of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well assay plate.

  • Prepare the LDH reaction solution according to the manufacturer's instructions.

  • Add the LDH reaction solution to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[14][15]

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to a maximum LDH release control (cells lysed with a detergent).

Lipid Peroxidation Assay (C11-BODIPY 581/591)

Objective: To detect and quantify lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Treated cells in a suitable format (e.g., 6-well plate, chamber slide)

  • C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Following treatment to induce ferroptosis, remove the culture medium.

  • Wash the cells twice with PBS.

  • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in PBS for 30 minutes at 37°C.[1]

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the cells immediately using a fluorescence microscope or flow cytometer. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

LC-MS/MS Analysis of SAPE-OOH

Objective: To identify and quantify SAPE-OOH in biological samples.

Procedure: This is a highly specialized technique that requires expertise and dedicated instrumentation. A general workflow is provided below, but specific parameters will need to be optimized.

  • Lipid Extraction: Extract total lipids from cell pellets or tissues using a modified Bligh-Dyer or Folch method.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

  • Chromatographic Separation: Use a normal-phase liquid chromatography (LC) column to separate different lipid classes.

  • Mass Spectrometry (MS) Analysis: Couple the LC system to a high-resolution mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.

  • Identification and Quantification: Identify SAPE-OOH based on its accurate mass-to-charge ratio (m/z) and characteristic fragmentation pattern in MS/MS mode.[16] Quantify using an appropriate internal standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying the role of SAPE-OOH in ferroptosis.

ferroptosis_pathway cluster_upstream Upstream Regulation cluster_execution Execution Phase cluster_inhibition Inhibition cluster_phagocytosis Phagocytosis ACSL4 ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LPCAT3->SAPE AA Arachidonic Acid (AA) AA->ACSL4 15LOX 15-Lipoxygenase (15-LO) SAPE->15LOX SAPE_OOH 1-Stearoyl-2-15(S)-Hpete- Sn-Glycero-3-Pe (SAPE-OOH) 15LOX->SAPE_OOH Membrane_Damage Membrane Damage & Lipid Peroxidation SAPE_OOH->Membrane_Damage TLR2 TLR2 SAPE_OOH->TLR2 'Eat-me' signal Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis GPX4 GPX4 GPX4->15LOX RSL3 RSL3 RSL3->GPX4 Macrophage Macrophage TLR2->Macrophage Phagocytosis Phagocytosis Macrophage->Phagocytosis

Caption: Signaling pathway of SAPE-OOH mediated ferroptosis.

experimental_workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Induce Ferroptosis (e.g., RSL3 treatment) +/- Inhibitors (e.g., Ferrostatin-1) start->treatment viability Cell Viability Assay (MTT, CCK-8) treatment->viability cytotoxicity Cytotoxicity Assay (LDH release) treatment->cytotoxicity lipid_perox Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_perox lcms LC-MS/MS Analysis (Quantify SAPE-OOH) treatment->lcms analysis Data Analysis and Interpretation viability->analysis cytotoxicity->analysis lipid_perox->analysis lcms->analysis

Caption: General experimental workflow for studying ferroptosis.

Conclusion

1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH) is a central and indispensable molecule in the execution of ferroptosis. Its generation via the ACSL4-LPCAT3-15-LO axis following GPX4 inhibition serves as a definitive commitment to this form of regulated cell death. Furthermore, its role as an "eat-me" signal for macrophage-mediated clearance highlights a sophisticated interplay between dying cells and the immune system. A thorough understanding of the biology of SAPE-OOH is paramount for researchers and drug development professionals seeking to modulate ferroptosis for therapeutic benefit. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this critical lipid mediator.

References

The Role of SAPE-OOH in Ferroptotic Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. A key molecular player in this intricate process is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine hydroperoxide (SAPE-OOH). This technical guide provides an in-depth exploration of the mechanism of action of SAPE-OOH in cell death, consolidating current research findings into a comprehensive resource. This document details the signaling pathways initiated by SAPE-OOH, presents quantitative data from key experimental findings, and provides detailed protocols for the essential assays used to investigate its function.

The Core Mechanism: SAPE-OOH as a "Death" and "Eat-Me" Signal

SAPE-OOH is not merely a byproduct of oxidative stress but an active signaling molecule that executes the ferroptotic death program and orchestrates the subsequent immunological response. Its mechanism of action can be understood through two primary roles:

  • Induction of Ferroptosis: As a lipid hydroperoxide, the accumulation of SAPE-OOH in cellular membranes, particularly the plasma membrane, disrupts membrane integrity and function, leading to the characteristic features of ferroptotic cell death. This process is tightly regulated by the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), which normally reduces lipid hydroperoxides. Inhibition or inactivation of GPX4 leads to the accumulation of lipid peroxides like SAPE-OOH, thereby triggering ferroptosis.

  • Signal for Phagocytic Clearance: Beyond its direct role in cell demise, SAPE-OOH acts as an "eat-me" signal on the surface of ferroptotic cells.[1][2] This exposed oxidized phospholipid is recognized by Toll-like receptor 2 (TLR2) on the surface of macrophages.[1][2] This interaction initiates a signaling cascade within the macrophage, leading to the engulfment and clearance of the dying ferroptotic cell, a critical step in maintaining tissue homeostasis and preventing inflammation.

Quantitative Data on SAPE-OOH-Induced Cell Death

The following tables summarize quantitative data from key studies investigating the effects of SAPE-OOH and related molecules in inducing ferroptosis.

ParameterCell LineTreatmentConcentrationDurationResultReference
Cell Viability HL60SAPE-OOH2.5 µM6 hIncreased cell death as measured by Propidium Iodide (PI) staining, comparable to RSL3-induced ferroptosis.[3]
LDH Release Pfa1 (WT)SAPE-OOH (in the presence of RSL3)0.9 µM6 hDid not significantly induce ferroptosis alone, but enhanced RSL3-triggered ferroptosis. LDH release was 6.2% with SAPE-OOH vs 8.1% in WT.[4]
Phagocytosis THP-1Co-culture with SAPE-OOH treated HL602.5 µM6 hNaive HL60 cells supplemented with SAPE-OOH were effectively phagocytosed by macrophages.[3]
TLR2 Ubiquitination THP-1SAPE-OOH4 µM24 hCaused ubiquitination of TLR2 in macrophages.[5]
Ferroptosis Induction CRC cellsRSL33 µM24 hInduced ferroptotic cell death in a dose- and time-dependent manner.[6]

Signaling Pathways of SAPE-OOH Action

The generation of SAPE-OOH and its subsequent signaling can be visualized as two interconnected pathways: the intrinsic ferroptotic pathway and the extrinsic phagocytic pathway.

Generation of SAPE-OOH and Induction of Ferroptosis

This pathway describes the enzymatic production of SAPE-OOH and its role in executing ferroptotic cell death.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Arachidonic Acid (AA) Arachidonic Acid (AA) ACSL4 ACSL4 Arachidonic Acid (AA)->ACSL4 Esterification AA-CoA AA-CoA ACSL4->AA-CoA LPCAT3 LPCAT3 AA-CoA->LPCAT3 SAPE Stearoyl-Arachidonoyl-PE (SAPE) LPCAT3->SAPE 15-LOX 15-Lipoxygenase SAPE->15-LOX PEBP1 PEBP1 PEBP1->15-LOX Complex Formation SAPE-OOH SAPE-OOH 15-LOX->SAPE-OOH Oxidation Lipid_Peroxidation Lipid Peroxidation SAPE-OOH->Lipid_Peroxidation GPX4 Glutathione Peroxidase 4 GPX4->SAPE-OOH Reduces Membrane_Damage Plasma Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptotic Cell Death Membrane_Damage->Ferroptosis

Caption: Generation of SAPE-OOH and induction of ferroptosis.

SAPE-OOH-Mediated Phagocytosis by Macrophages

This pathway illustrates how SAPE-OOH on the surface of a ferroptotic cell triggers its engulfment by a macrophage.

G cluster_ferroptotic_cell Ferroptotic Cell cluster_macrophage Macrophage SAPE-OOH_surface Surface SAPE-OOH TLR2 Toll-like Receptor 2 SAPE-OOH_surface->TLR2 Binding MyD88 MyD88 TLR2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF-kB NF-κB IKK_complex->NF-kB Activation Phagocytosis Phagocytosis NF-kB->Phagocytosis Gene Transcription

Caption: SAPE-OOH-mediated phagocytosis by macrophages via TLR2 signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of SAPE-OOH's mechanism of action are provided below.

Induction of Ferroptosis in HL60 Cells with RSL3

This protocol outlines the steps to induce ferroptosis in the human promyelocytic leukemia cell line HL60 using the specific GPX4 inhibitor, RSL3.[6][7]

Materials:

  • HL60 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • RSL3 (RAS-selective lethal 3) stock solution (e.g., 10 mM in DMSO)

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HL60 cells in a 6-well plate at a density of 1 x 10⁶ cells per well in 2 mL of complete RPMI-1640 medium.

  • Cell Culture: Incubate the cells overnight to allow for adaptation.

  • Treatment Preparation: Prepare a working solution of RSL3 by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-3 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the RSL3 treatment.

  • Treatment: Remove the old medium and add the medium containing RSL3 or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

  • Harvesting: After incubation, collect the cells for downstream analysis.

G Start Start Seed_Cells Seed HL60 Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_RSL3 Prepare RSL3/Vehicle Incubate_Overnight->Prepare_RSL3 Treat_Cells Treat Cells Prepare_RSL3->Treat_Cells Incubate_Treatment Incubate (6-24h) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest Cells Incubate_Treatment->Harvest_Cells End End Harvest_Cells->End

Caption: Workflow for inducing ferroptosis with RSL3.

Cell Viability Assay using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol describes the quantification of cell death by staining with propidium iodide, a fluorescent dye that enters cells with compromised membranes.[4][8]

Materials:

  • Treated and control cells

  • FACS tubes (5 mL polypropylene round-bottom tubes)

  • PBS

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water, diluted to a working concentration of 2 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells (both adherent and suspension) and transfer to FACS tubes.

  • Washing: Wash the cells twice with 2 mL of PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • PI Staining: Add 2 µL of 2 µg/mL PI staining solution to each sample.

  • Incubation: Incubate the cells for 5-15 minutes on ice in the dark.

  • Analysis: Analyze the samples on a flow cytometer without a final wash step. PI fluorescence is typically detected in the FL2 or FL3 channel.

G Start Start Harvest_Cells Harvest Cells Start->Harvest_Cells Wash_Cells Wash with PBS (2x) Harvest_Cells->Wash_Cells Resuspend Resuspend in Staining Buffer Wash_Cells->Resuspend Add_PI Add Propidium Iodide Resuspend->Add_PI Incubate Incubate on Ice (5-15 min) Add_PI->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for cell viability assay using PI staining.

In Vitro Phagocytosis Assay

This protocol details a method to assess the engulfment of ferroptotic cells by macrophages.[9][10][11]

Materials:

  • Macrophages (e.g., THP-1 derived macrophages or bone marrow-derived macrophages)

  • Target cells (e.g., HL60 cells)

  • Fluorescent dyes for labeling cells (e.g., CFSE for target cells and a red fluorescent dye for macrophages)

  • Complete culture medium

  • 6-well plates

  • Flow cytometer or confocal microscope

Procedure:

  • Macrophage Preparation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL for 48 hours).

  • Target Cell Labeling: Label the target cells (e.g., HL60) with a green fluorescent dye like CFSE according to the manufacturer's protocol.

  • Induce Ferroptosis: Treat the labeled target cells with a ferroptosis inducer (e.g., RSL3) as described in Protocol 4.1.

  • Macrophage Labeling (Optional): Label the macrophages with a red fluorescent dye.

  • Co-culture: Add the ferroptotic target cells to the macrophage culture at a specific effector-to-target ratio (e.g., 1:1).

  • Incubation: Co-culture the cells for a defined period (e.g., 2-4 hours) at 37°C.

  • Analysis:

    • Flow Cytometry: Harvest the cells, stain for a macrophage-specific marker if necessary, and analyze the percentage of macrophages that are double-positive for the macrophage marker and the target cell fluorescent label.

    • Confocal Microscopy: Visualize the engulfment of green fluorescent target cells by red fluorescent macrophages.

G Start Start Prepare_Macrophages Prepare Macrophages Start->Prepare_Macrophages Label_Target_Cells Label Target Cells (Green) Start->Label_Target_Cells Co-culture Co-culture Macrophages and Target Cells Prepare_Macrophages->Co-culture Induce_Ferroptosis Induce Ferroptosis in Target Cells Label_Target_Cells->Induce_Ferroptosis Induce_Ferroptosis->Co-culture Incubate Incubate (2-4h) Co-culture->Incubate Analyze_Phagocytosis Analyze Phagocytosis (Flow/Microscopy) Incubate->Analyze_Phagocytosis End End Analyze_Phagocytosis->End

Caption: Workflow for in vitro phagocytosis assay.

LC-MS/MS Analysis of Oxidized Phospholipids

This protocol provides a general workflow for the identification and quantification of SAPE-OOH and other oxidized phospholipids from cell extracts using liquid chromatography-tandem mass spectrometry.[12][13][14]

Materials:

  • Cell pellets

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Internal standards for oxidized phospholipids

  • LC-MS/MS system (e.g., coupled with a C18 reversed-phase column)

  • Nitrogen evaporator

Procedure:

  • Lipid Extraction: Extract total lipids from cell pellets using a modified Bligh-Dyer or Folch method. Add internal standards at the beginning of the extraction.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC Separation: Inject the sample onto a reversed-phase LC column. Use a gradient of mobile phases (e.g., water/acetonitrile with formic acid and ammonium formate) to separate the different lipid species.

  • MS/MS Analysis: Analyze the eluting lipids using a mass spectrometer in negative ion mode. Use precursor ion scanning or neutral loss scanning to specifically detect phosphatidylethanolamine-containing lipids. For quantification, use multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for SAPE-OOH.

  • Data Analysis: Identify and quantify SAPE-OOH based on its retention time and specific mass transitions, normalizing to the internal standard.

G Start Start Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Drying Dry Extract Lipid_Extraction->Drying Reconstitution Reconstitute in Solvent Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_MS_Analysis MS/MS Analysis LC_Separation->MS_MS_Analysis Data_Analysis Data Analysis MS_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for LC-MS/MS analysis of oxidized phospholipids.

Conclusion

SAPE-OOH is a central player in the execution and immunological consequences of ferroptotic cell death. Its dual role as an intracellular death signal and an extracellular "eat-me" signal highlights the sophisticated molecular orchestration of this cell death modality. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the SAPE-OOH axis in various diseases. A thorough understanding of the mechanisms governing SAPE-OOH's function will be pivotal in the development of novel strategies to either induce or inhibit ferroptosis for therapeutic benefit.

References

The Role of 15-Lipoxygenase in the Genesis of 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic formation of 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE) by 15-lipoxygenase (15-LOX). It details the molecular mechanisms, experimental protocols for analysis, and the significant role of this oxidized phospholipid in the ferroptosis signaling pathway. This document is intended to serve as a comprehensive resource for researchers in lipid biochemistry, cell death, and drug discovery.

Introduction: 15-Lipoxygenase and Phospholipid Oxidation

15-Lipoxygenase (ALOX15) is a member of the lipoxygenase family of non-heme iron-containing dioxygenases.[1] These enzymes catalyze the stereo-specific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[2] While traditionally known to act on free fatty acids like arachidonic acid and linoleic acid, it is now established that 15-LOX can also directly oxidize PUFAs esterified within phospholipids.[3][4] This activity is of particular biological significance as it generates oxidized phospholipids (oxPLs) that act as critical signaling molecules in various physiological and pathological processes.

A key substrate for 15-LOX in this context is 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a species of phosphatidylethanolamine (PE). The enzymatic action of 15-LOX on SAPE results in the formation of this compound.[1][5] This hydroperoxy-phosphatidylethanolamine has been identified as a crucial initiator of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][6]

The substrate specificity of 15-LOX towards PE is significantly enhanced through its interaction with Phosphatidylethanolamine-Binding Protein 1 (PEBP1).[7][8][9] The formation of a 15-LOX/PEBP1 complex is a pivotal event that redirects the enzymatic activity of 15-LOX from free fatty acids to PE, thereby promoting the generation of pro-ferroptotic signals.[7][8][10]

Enzymatic Reaction and Kinetics

The core reaction involves the dioxygenation of the arachidonoyl moiety at the sn-2 position of SAPE by 15-LOX. This reaction is highly specific, yielding the 15(S)-hydroperoxy derivative.

Quantitative Data

While extensive research has been conducted on the kinetics of 15-LOX with free fatty acid substrates, specific kinetic parameters (Km and Vmax) for the enzymatic conversion of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) are not extensively documented in publicly available literature. The reaction kinetics of 15-LOX are known to be complex, often exhibiting a sigmoidal progress curve with a kinetic lag phase, followed by a linear phase, and eventual suicidal inactivation.[11] The formation of the 15-LOX/PEBP1 complex is a critical determinant of the enzyme's activity towards phospholipid substrates.[7][8] In the presence of PEBP1, the catalytic competence of 15-LOX towards SAPE is significantly enhanced.[10] One study reported that the 15-LOX-1/PEBP1 complex yields both 15-HpETE-PE and 12-HpETE-PE in a 5:1 ratio.[12]

EnzymeSubstrateProduct(s)Activator/ComplexOptimal pHNotes
15-Lipoxygenase (ALOX15)1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)This compoundPEBP1Neutral to slightly alkalineThe 15-LOX/PEBP1 complex is crucial for efficient oxidation of SAPE.

Signaling Pathway: The Role in Ferroptosis

The generation of this compound is a key initiating event in the ferroptosis signaling cascade. This oxidized phospholipid, integrated into cellular membranes, disrupts membrane integrity and propagates lipid peroxidation.

  • Initiation: The process begins with the formation of the 15-LOX/PEBP1 complex, which enhances the affinity and catalytic activity of 15-LOX towards SAPE within cellular membranes.[7][8][10]

  • Execution: The resulting this compound contributes to the accumulation of lipid hydroperoxides in the membrane. This accumulation is a hallmark of ferroptosis and leads to increased membrane permeability and eventual cell lysis.

  • Regulation: The ferroptotic pathway is counter-regulated by the glutathione peroxidase 4 (GPX4) system, which reduces lipid hydroperoxides to their corresponding alcohols. Inhibition or insufficiency of GPX4 activity sensitizes cells to ferroptosis initiated by 15-LOX-mediated lipid peroxidation.[7]

Enzymatic_Formation Enzymatic Formation of this compound cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_product Product SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-phosphoethanolamine (SAPE) LOX15_PEBP1 15-LOX/PEBP1 Complex SAPE->LOX15_PEBP1 Substrate O2 O₂ (Molecular Oxygen) O2->LOX15_PEBP1 Co-substrate LOX15 15-Lipoxygenase (15-LOX) LOX15->LOX15_PEBP1 PEBP1 PEBP1 PEBP1->LOX15_PEBP1 Product 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE LOX15_PEBP1->Product Catalysis

Enzymatic formation of this compound.

Ferroptosis_Signaling Ferroptosis Signaling Pathway Initiated by 15-LOX LOX15 15-Lipoxygenase Complex 15-LOX/PEBP1 Complex LOX15->Complex PEBP1 PEBP1 PEBP1->Complex HpETE_PE This compound Complex->HpETE_PE Catalyzes Oxidation SAPE SAPE (in membrane) Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_PE->Lipid_Peroxidation Initiates GPX4 GPX4 HpETE_PE->GPX4 Substrate for Reduction Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to GPX4->Lipid_Peroxidation Inhibits GSSG GSSG GPX4->GSSG HETE_PE Reduced PE GPX4->HETE_PE GSH GSH GSH->GPX4

Ferroptosis signaling pathway initiated by 15-LOX.

Experimental Protocols

15-Lipoxygenase Activity Assay with Phospholipid Substrate

This protocol is a synthesized methodology for determining the activity of 15-LOX on a phospholipid substrate, such as SAPE.

Materials:

  • Purified recombinant 15-lipoxygenase

  • Purified PEBP1

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Reaction termination solution: Methanol with an antioxidant (e.g., butylated hydroxytoluene, BHT)

  • Internal standard for mass spectrometry (e.g., a deuterated version of the product)

Procedure:

  • Enzyme-PEBP1 Complex Formation: Pre-incubate purified 15-LOX and PEBP1 in the assay buffer at room temperature for 10-15 minutes to allow for complex formation.

  • Substrate Preparation: Prepare a solution of SAPE in an appropriate solvent (e.g., ethanol) and then disperse it in the assay buffer to form liposomes or micelles.

  • Reaction Initiation: Initiate the reaction by adding the SAPE suspension to the pre-formed 15-LOX/PEBP1 complex.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding an excess of the cold reaction termination solution.

  • Sample Preparation for Analysis: Add the internal standard, and proceed with lipid extraction.

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method is commonly used for the extraction of oxidized phospholipids.

Procedure:

  • To the terminated reaction mixture, add chloroform and methanol to achieve a final solvent ratio of approximately 1:2:0.8 (chloroform:methanol:water).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for HPLC-MS/MS analysis (e.g., methanol or isopropanol).

Analysis by HPLC-MS/MS

The quantification of this compound is typically performed using reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

  • HPLC Column: A C18 reverse-phase column is suitable for separating the oxidized phospholipid from its unoxidized precursor and other lipid species.

  • Mobile Phase: A gradient of solvents, such as water with a small amount of formic acid and acetonitrile/isopropanol, is commonly used.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for the detection of phospholipids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification. The transitions would be set for the precursor ion of this compound and its characteristic product ions.

Conclusion

The enzymatic formation of this compound by the 15-LOX/PEBP1 complex is a critical step in the initiation of ferroptosis. Understanding the intricacies of this reaction and the subsequent signaling pathway is paramount for the development of novel therapeutic strategies targeting diseases where ferroptosis plays a pathogenic role, such as in certain cancers, neurodegenerative disorders, and ischemia-reperfusion injury. The experimental protocols outlined in this guide provide a framework for researchers to investigate this pathway and to screen for potential modulators of 15-LOX activity on phospholipid substrates. Further research is warranted to fully elucidate the kinetic parameters of this reaction and to explore the full spectrum of its biological implications.

References

Oxidized Phospholipids: Key Signaling Molecules in Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other forms of programmed cell death, such as apoptosis, ferroptosis is driven by the accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] Emerging evidence has highlighted the central role of oxidized phospholipids (OxPLs) not merely as byproducts of oxidative damage but as critical signaling molecules that actively propagate the ferroptotic death signal. This technical guide provides a comprehensive overview of the generation and signaling functions of OxPLs in ferroptosis, detailed experimental protocols for their study, and quantitative data to support experimental design and interpretation.

Generation of Oxidized Phospholipids in Ferroptosis

The initiation of ferroptosis is intrinsically linked to the generation of specific oxidized phospholipids, primarily phosphatidylethanolamines (PE) containing polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and adrenic acid (AdA).[2] This process is orchestrated by a series of enzymatic reactions:

  • PUFA Incorporation into Phospholipids: The enzymes Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) are crucial for esterifying AA and AdA into PEs, thereby enriching cellular membranes with substrates for lipid peroxidation.[3] The presence of these PUFA-containing PEs is a prerequisite for the execution of ferroptosis.

  • Lipid Peroxidation by Lipoxygenases (LOXs): 15-lipoxygenase (15-LOX) plays a key role in the specific oxidation of AA-PE and AdA-PE, generating phospholipid hydroperoxides (PE-OOH) such as 15-hydroperoxy-arachidonoyl-phosphatidylethanolamine (15-HpETE-PE).[2][4] These PE-OOH species are considered the primary executioner molecules in ferroptosis.

  • The Role of Iron: The process is iron-dependent, as ferrous iron (Fe2+) can catalyze the decomposition of lipid hydroperoxides into highly reactive lipid radicals, which then propagate a chain reaction of lipid peroxidation, amplifying the damage to cellular membranes.[1]

Signaling Pathways of Oxidized Phospholipids in Ferroptosis

The accumulation of OxPLs, particularly PE-OOH, triggers a cascade of events leading to cell death. The central regulatory hub of this pathway is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides by reducing them to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[3]

The Core Axis of Ferroptosis Signaling:

  • GPX4 Inactivation: Inhibition of GPX4, either directly by molecules like RSL3 or indirectly through depletion of its cofactor GSH by compounds like erastin, leads to the accumulation of PE-OOH.[5][6]

  • OxPLs as Death Signals: The buildup of PE-OOH serves as a lethal signal, leading to increased membrane permeability, disruption of organelle function, and eventual cell lysis.[2]

The signaling pathway can be visualized as follows:

Ferroptosis_Signaling cluster_upstream Upstream Regulation cluster_execution Execution Phase cluster_defense Cellular Defense cluster_inhibitors Pharmacological Inhibition PUFA Arachidonic Acid (AA) Adrenic Acid (AdA) ACSL4_LPCAT3 ACSL4 / LPCAT3 PUFA->ACSL4_LPCAT3 PUFA_PE AA-PE / AdA-PE (in membranes) ACSL4_LPCAT3->PUFA_PE LOX 15-Lipoxygenase (15-LOX) PUFA_PE->LOX OxPL Oxidized Phospholipids (e.g., 15-HpETE-PE) LOX->OxPL Oxidation Iron Fe²⁺ Iron->OxPL Catalyzes Peroxidation Ferroptosis Ferroptosis OxPL->Ferroptosis GPX4 GPX4 OxPL->GPX4 Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduction GSH Glutathione (GSH) GSH->GPX4 SystemXc System Xc⁻ Cysteine Cysteine SystemXc->Cysteine Import Cystine Cystine Cystine->SystemXc Cysteine->GSH Synthesis RSL3 RSL3 RSL3->GPX4 Erastin Erastin Erastin->SystemXc

Caption: Signaling pathway of oxidized phospholipids in ferroptosis.

Quantitative Data in Ferroptosis Research

The following tables summarize key quantitative data related to the induction and inhibition of ferroptosis, providing a reference for experimental design.

Table 1: IC50 Values of Common Ferroptosis Inducers

InducerCell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
ErastinHeLaCervical Cancer30.8824[7]
ErastinSiHaCervical Cancer29.4024[7]
ErastinMDA-MB-231Triple-Negative Breast Cancer4024[7][8]
ErastinMCF-7Breast Cancer8024[7][8]
ErastinHGC-27Gastric Cancer14.39Not Specified[7][9]
RSL3HN3Head and Neck Cancer0.4872[7][10]
RSL3HN3-rslRHead and Neck Cancer (resistant)5.872[7][10]
RSL3A549Non-small cell lung cancer0.524[7]
RSL3H1975Non-small cell lung cancer0.1524[10]
RSL3HCT116Colorectal Cancer4.08424[5]
RSL3LoVoColorectal Cancer2.7524[5]
RSL3HT29Colorectal Cancer12.3824[5]
RSL3MCF7Luminal Breast Cancer> 272[11]
RSL3MDAMB415Luminal Breast Cancer> 272[11]
RSL3ZR75-1Luminal Breast Cancer> 272[11]

Table 2: Fold Change of Oxidized Phospholipids During Ferroptosis

Oxidized PhospholipidConditionFold Change vs. ControlCell/Tissue TypeReference
Oxygenated esterified AARSL3 treatment~2.8WT Pfa1 cells[2]
Oxygenated esterified AdARSL3 treatment~4.9WT Pfa1 cells[2]
PC (40:8)Exogenous CLA 18:2226Not specified[12]
PE (p40:8)Exogenous CLA 18:222.2Not specified[12]
Total Lipid ROSRSL3 treatment~4Bone marrow-derived macrophages[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of oxidized phospholipids in ferroptosis.

Induction of Ferroptosis in Cell Culture

This protocol provides a general guideline for treating cultured cells with ferroptosis inducers.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ferroptosis inducers (e.g., Erastin, RSL3 dissolved in DMSO)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1 for validation)

  • Multi-well plates (6, 12, 24, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.[7]

  • Cell Culture: Incubate the cells overnight to allow for attachment.[7]

  • Treatment Preparation: Prepare working solutions of the ferroptosis inducers (and inhibitors, if used) by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[7]

  • Treatment: Remove the old medium and add the medium containing the ferroptosis inducers. For control wells, add medium with the same concentration of DMSO used for the highest concentration of the inducer.[7]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[7]

  • Analysis: Proceed with downstream assays to assess cell viability, lipid peroxidation, and protein expression.[7]

Induction_Workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight prepare_treatment Prepare Working Solutions of Ferroptosis Inducers/Inhibitors incubate_overnight->prepare_treatment treat_cells Remove Old Medium and Add Treatment prepare_treatment->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate_treatment downstream_analysis Proceed to Downstream Assays (Viability, Lipid Peroxidation, etc.) incubate_treatment->downstream_analysis end End downstream_analysis->end

Caption: General workflow for inducing ferroptosis in cell culture.
Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS. The unoxidized probe fluoresces red, while oxidation shifts its emission to green.[14]

Materials:

  • Cells treated with ferroptosis inducers/inhibitors

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Procedure for Fluorescence Microscopy:

  • Probe Incubation: Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[15]

  • Washing: Wash the cells twice with HBSS.[15]

  • Treatment: Add desired treatments in HBSS and incubate as needed.[15]

  • Imaging: Examine cells by fluorescence microscopy. The reduced form of the dye is excited around 581 nm and emits at ~591 nm (red), while the oxidized form is excited around 488 nm and emits at ~510 nm (green).[14][15]

Procedure for Flow Cytometry:

  • Cell Preparation: For adherent cells, trypsinize to create a single-cell suspension. For suspension cells, collect by centrifugation. Wash cells twice with PBS.[12]

  • Probe Incubation: Resuspend cells in PBS containing 2-10 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.[12]

  • Washing: Wash the cells twice with PBS.[12]

  • Analysis: Resuspend cells in PBS and analyze on a flow cytometer, detecting fluorescence in both the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.[16]

C11_BODIPY_Workflow start Start: Treated Cells incubate_probe Incubate with C11-BODIPY 581/591 (1-10 µM, 30 min, 37°C) start->incubate_probe wash_cells Wash Cells Twice with PBS/HBSS incubate_probe->wash_cells analysis Analysis wash_cells->analysis microscopy Fluorescence Microscopy (Red/Green Channels) analysis->microscopy flow_cytometry Flow Cytometry (Green vs. Red Fluorescence) analysis->flow_cytometry end End microscopy->end flow_cytometry->end

Caption: Workflow for lipid peroxidation detection with C11-BODIPY.
Quantification of Glutathione (GSH)

This protocol outlines a colorimetric method for determining GSH levels in cell lysates.

Materials:

  • Cell lysate

  • 5% Sulfosalicylic acid (SSA) for deproteination

  • Glutathione Reductase (GR)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Phosphate-EDTA buffer

  • 96-well plate and microplate reader

Procedure:

  • Sample Preparation: Harvest cells and lyse them in cold 5% SSA. Centrifuge to remove precipitated proteins and collect the supernatant.[1]

  • Assay Reaction: In a 96-well plate, add the sample supernatant, DTNB, and GR to the reaction buffer.[17]

  • Initiate Reaction: Start the reaction by adding NADPH.[17]

  • Measurement: Immediately monitor the change in absorbance at 405-412 nm over time. The rate of color change is proportional to the GSH concentration.[17]

  • Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.[17]

GPX4 Activity Assay

This protocol measures GPX4 activity indirectly by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase.

Materials:

  • Cell lysate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 2.0 mM EDTA)

  • Glutathione (GSH) solution

  • Glutathione Reductase (GR) solution

  • NADPH solution

  • Hydroperoxide substrate (e.g., Cumene hydroperoxide or phosphatidylcholine hydroperoxide)

  • 96-well plate and microplate reader

Procedure:

  • Sample Preparation: Harvest cells and lyse them in cold assay buffer containing a mild detergent (e.g., 0.1% Triton X-100). Centrifuge to clarify the lysate and determine the protein concentration.[18]

  • Reaction Mixture: In a 96-well plate, add the cell lysate, GSH solution, GR solution, and NADPH solution to the assay buffer.[18]

  • Initiate Reaction: Start the reaction by adding the hydroperoxide substrate.[18]

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[18]

  • Calculation: Calculate the rate of NADPH oxidation (ΔA340/min). The GPX4 activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADPH.[18]

Western Blotting for Ferroptosis-Related Proteins

This protocol details the detection of key proteins involved in ferroptosis, such as GPX4, ACSL4, and SLC7A11.

Materials:

  • Cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-GPX4, anti-ACSL4, anti-SLC7A11, anti-FTH1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[19]

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize them to a loading control.[7]

TUNEL Assay for Cell Death Detection

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis and other forms of cell death. While not specific to ferroptosis, it can be used to quantify cell death in conjunction with ferroptosis-specific markers.

Materials:

  • Adherent cells grown on coverslips or in plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Wash buffers (e.g., PBS)

  • Mounting medium with a nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure for Adherent Cells:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-25 minutes at room temperature.[16][20]

  • Washing: Wash cells twice with PBS.[20]

  • Permeabilization: Incubate cells with 0.1-0.2% Triton X-100 in PBS for 5-15 minutes.[16][20]

  • Labeling: Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[16][20]

  • Washing: Wash the cells three times with PBS.[20]

  • Mounting and Visualization: Mount the coverslips with mounting medium containing DAPI and visualize under a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green with FITC-dUTP) in the nucleus.[20]

Lipid Extraction and LC-MS/MS Analysis of Oxidized Phospholipids

This protocol provides a general method for the extraction and analysis of OxPLs from biological samples.

Materials:

  • Cell pellets or tissue samples

  • Chloroform, Methanol, Water (LC-MS grade)

  • Internal standards for different phospholipid classes

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Lipid Extraction (Folch Method): Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture. Add water to induce phase separation. Collect the lower organic phase containing the lipids.[21]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the lipid extract in the initial mobile phase for LC-MS analysis.[21]

  • LC-MS/MS Analysis: Inject the sample onto an LC system coupled to a mass spectrometer. Use a suitable column (e.g., C18 for reverse-phase or HILIC) to separate the different phospholipid species.[21]

  • Data Acquisition: Acquire data in both positive and negative ion modes. Use precursor ion scanning or neutral loss scans to identify specific phospholipid classes, and product ion scans to identify the fatty acyl chains and modifications.

  • Quantification: Quantify the different OxPL species by comparing their peak areas to those of the internal standards.

Conclusion

Oxidized phospholipids are integral to the execution of ferroptosis, acting as potent signaling molecules that drive this unique form of regulated cell death. A thorough understanding of their generation, signaling pathways, and the methods used for their detection and quantification is essential for researchers in both basic science and drug development. The protocols and data presented in this guide provide a solid foundation for investigating the role of OxPLs in ferroptosis and for the development of novel therapeutic strategies targeting this pathway in various diseases, including cancer and neurodegenerative disorders.

References

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 15(S)-HpETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroperoxyeicosatetraenoic acid-succinoyl-aminopropyl ether, commonly abbreviated as 15(S)-HpETE-SAPE or 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, is an oxidized phospholipid that has garnered significant attention in the scientific community for its pivotal role in regulating a form of programmed cell death known as ferroptosis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological functions of 15(S)-HpETE-SAPE, with a particular focus on its involvement in cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of lipid biochemistry, cell biology, and drug discovery.

Chemical and Physical Properties

15(S)-HpETE-SAPE is a complex lipid molecule composed of a stearic acid residue at the sn-1 position, a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) residue at the sn-2 position, and a phosphoethanolamine headgroup. The presence of the hydroperoxy functional group and the polyunsaturated fatty acid chain makes this molecule susceptible to further oxidation and degradation, necessitating careful handling and storage.

PropertyValueReference
Synonyms 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE[1][2]
CAS Number 154436-49-4[3]
Molecular Formula C43H78NO10P[3]
Molecular Weight 800.1 g/mol [3]
Appearance Supplied as a solution in ethanol[2]
Purity ≥90%[3]
UV/Vis (λmax) 237 nm[2]
Solubility Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml[3]
Storage -80°C[2]
Stability ≥ 2 years at -80°C[2]

Experimental Protocols

Enzymatic Synthesis of 15(S)-HpETE-SAPE

The primary route for the formation of 15(S)-HpETE-SAPE is through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LO).[3]

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • Soybean 15-lipoxygenase (15-LO)

  • Borate buffer (0.2 M, pH 9.0)

  • Deoxycholate

  • Sodium borohydride (for reduction to 15(S)-HETE-SAPE if desired)

  • Solid-phase extraction (SPE) C18 columns

  • HPLC system with a C18 column

Procedure:

  • Incubate SAPE with soybean 15-LO in 0.2 M borate buffer (pH 9.0) containing 10 mM deoxycholate at room temperature.[4]

  • Monitor the reaction progress by measuring the absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[4]

  • Terminate the reaction after approximately 30 minutes.[4]

  • For the synthesis of the more stable hydroxy derivative (15(S)-HETE-SAPE), reduce the hydroperoxide intermediate with an excess of sodium borohydride.[4]

  • Extract the lipid products from the reaction mixture using a C18 solid-phase extraction column.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a UV detector.

  • Reverse-phase C18 column (e.g., Waters XBridge C18, 4.6 x 100 mm, 5 µm particle size).[4]

Mobile Phase:

  • A gradient of mobile phase A (methanol/water 1:1 containing 0.01% acetic acid) and mobile phase B (100% methanol) is typically used.[4]

Procedure:

  • Dissolve the extracted lipid sample in the initial mobile phase.

  • Inject the sample onto the C18 column.

  • Elute the lipids using a suitable gradient program, monitoring the effluent at 237 nm.

  • Collect the fraction corresponding to the 15(S)-HpETE-SAPE peak.

  • Evaporate the solvent under a stream of nitrogen and store the purified product at -80°C.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific detection and quantification of 15(S)-HpETE-SAPE.

Sample Preparation:

  • Extract lipids from the biological sample using a suitable method, such as a solid-phase extraction with a C18 column.[4]

Chromatography:

  • Utilize a reverse-phase C18 or a hydrophilic interaction chromatography (HILIC) column.[5][6][7] A C18 column separates based on hydrophobicity, while a HILIC column separates based on the polarity of the headgroup.[6][7]

Mass Spectrometry:

  • Employ electrospray ionization (ESI) in negative ion mode for the analysis of phosphatidylethanolamine species.[5]

  • Perform tandem mass spectrometry (MS/MS) to obtain structural information. Key fragment ions for phosphatidylethanolamine-containing lipids include those corresponding to the neutral loss of the phosphoethanolamine headgroup and the individual fatty acyl chains.

Biological Function and Signaling Pathways

15(S)-HpETE-SAPE is a critical mediator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[8]

The Role of 15(S)-HpETE-SAPE in Ferroptosis

The synthesis of 15(S)-HpETE-SAPE is catalyzed by the 15-lipoxygenase (15-LO) enzyme, which exhibits a change in substrate specificity when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1).[9][10][11] This complex preferentially oxidizes arachidonic acid esterified at the sn-2 position of phosphatidylethanolamine (PE), leading to the formation of 15-HpETE-PE.[10]

The accumulation of these oxidized phospholipids in cellular membranes, particularly in the presence of iron, leads to a cascade of events including increased membrane permeability and eventual cell lysis. The antioxidant enzyme glutathione peroxidase 4 (GPX4) plays a crucial role in preventing ferroptosis by reducing lipid hydroperoxides to their corresponding alcohols.[11][12] Inhibition or depletion of GPX4 activity, therefore, sensitizes cells to ferroptosis induced by molecules like 15(S)-HpETE-SAPE.

Below is a diagram illustrating the enzymatic synthesis of 15(S)-HpETE-SAPE and its role in the ferroptosis signaling pathway.

Synthesis_and_Ferroptosis_Pathway cluster_synthesis Enzymatic Synthesis cluster_ferroptosis Ferroptosis Induction SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) 15_HpETE_SAPE 15(S)-HpETE-SAPE SAPE->15_HpETE_SAPE Oxidation 15LO_PEBP1 15-Lipoxygenase (15-LO) / PEBP1 Complex 15LO_PEBP1->15_HpETE_SAPE Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) 15_HpETE_SAPE->Lipid_Peroxidation GPX4 Glutathione Peroxidase 4 (GPX4) 15_HpETE_SAPE->GPX4 Reduced by Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis GPX4->Lipid_Peroxidation Inhibits Lipid_Alcohols Reduced Lipid Alcohols (Non-toxic) GPX4->Lipid_Alcohols

Synthesis of 15(S)-HpETE-SAPE and its role in ferroptosis.
Experimental Workflow for Inducing Ferroptosis with 15(S)-HpETE-SAPE

This protocol outlines a general procedure for inducing ferroptosis in a cell-based model using 15(S)-HpETE-SAPE.

Materials:

  • Adherent cell line (e.g., HT-1080 fibrosarcoma cells)[13]

  • Complete cell culture medium

  • 15(S)-HpETE-SAPE (dissolved in ethanol)

  • GPX4 inhibitor (e.g., RSL3) (optional, for sensitizing cells)

  • Ferroptosis inhibitor (e.g., Ferrostatin-1) (for control)

  • Reagents for assessing cell viability (e.g., CellTiter-Glo) and lipid peroxidation (e.g., C11-BODIPY 581/591).[14]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for approximately 70-80% confluency at the time of treatment.[14]

  • Treatment Preparation: Prepare working solutions of 15(S)-HpETE-SAPE, RSL3, and Ferrostatin-1 in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration of 15(S)-HpETE-SAPE for the chosen cell line.

  • Cell Treatment:

    • For the experimental group, treat cells with the desired concentration of 15(S)-HpETE-SAPE.

    • To enhance ferroptosis, cells can be co-treated with a GPX4 inhibitor like RSL3.[8]

    • For a negative control, treat cells with the vehicle (ethanol).

    • For an inhibition control, co-treat cells with 15(S)-HpETE-SAPE and Ferrostatin-1.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).[14]

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using an appropriate assay such as the CellTiter-Glo luminescent cell viability assay.[14]

    • Lipid Peroxidation: Quantify lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.[14]

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Start Start Seed_Cells Seed Adherent Cells in Multi-well Plate Start->Seed_Cells Prepare_Treatments Prepare Working Solutions: - 15(S)-HpETE-SAPE - RSL3 (optional) - Ferrostatin-1 (control) Seed_Cells->Prepare_Treatments Treat_Cells Treat Cells with Different Conditions: - Vehicle Control - 15(S)-HpETE-SAPE - 15(S)-HpETE-SAPE + RSL3 - 15(S)-HpETE-SAPE + Ferrostatin-1 Prepare_Treatments->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Assess_Ferroptosis Assess Ferroptosis Endpoints Incubate->Assess_Ferroptosis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Assess_Ferroptosis->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Assess_Ferroptosis->Lipid_Peroxidation End End Cell_Viability->End Lipid_Peroxidation->End

References

Whitepaper: The Discovery and Role of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH) as a Pivotal Inducer of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a critical process in various pathologies and a promising target for therapeutic intervention. While the accumulation of lipid hydroperoxides is a hallmark of ferroptosis, the specific molecular species that act as the ultimate executioners of this death program have been a subject of intense investigation. This technical guide details the discovery of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe (SAPE-OOH), an oxidized phosphatidylethanolamine, as a key ferroptosis-inducing molecule. We will explore the signaling pathways leading to its generation, present quantitative data on its activity, outline the experimental protocols used in its discovery, and provide visual diagrams of the core mechanisms.

The Discovery of an Executioner: From General Peroxidation to a Specific Signal

The journey to identifying SAPE-OOH began with the understanding that the enzyme Glutathione Peroxidase 4 (GPX4) is central to preventing ferroptosis.[1] GPX4's primary role is to reduce and detoxify phospholipid hydroperoxides (PL-OOH).[2] Its inhibition, for example by the small molecule RSL3, leads to the uncontrolled accumulation of these reactive species and subsequent cell death.[2]

Early research established that polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), were essential for ferroptosis. However, a critical breakthrough was the discovery that these PUFAs must be esterified into a specific class of phospholipids—phosphatidylethanolamines (PE)—to become substrates for the lethal oxidation.[2] The enzyme Acyl-CoA Synthase 4 (ACSL4) was identified as the key catalyst for this esterification process. Cells lacking ACSL4 are resistant to ferroptosis, highlighting the importance of PUFA-containing PEs (PUFA-PEs).[2]

Using advanced techniques like quantitative redox lipidomics, researchers were able to pinpoint the exact molecular species generated during GPX4 inhibition. They discovered that lipoxygenases (LOXs), specifically 15-lipoxygenase (15-LOX), catalyze the oxygenation of PUFA-PEs.[2][3] This enzymatic action generates doubly- and triply-oxygenated PE species containing a 15-hydroperoxy group, which act as potent death signals.[2] Among these, this compound (SAPE-OOH) was identified as a specific and potent inducer of ferroptotic cell death.[2][4][5]

Further research revealed that the catalytic activity of 15-LOX towards PE substrates is significantly enhanced when it forms a complex with Phosphatidylethanolamine Binding Protein 1 (PEBP1).[6][7][8] This PEBP1/15-LOX complex is now considered a master regulator of ferroptosis, as it directly generates the hydroperoxy-PE death signals.[7][8][9]

Data Presentation: The Potency of SAPE-OOH

The following tables summarize the quantitative data from key experiments demonstrating the ferroptosis-inducing activity of SAPE-OOH.

Table 1: Effect of Exogenous SAPE-OOH on Ferroptotic Cell Death in Mouse Embryonic Fibroblasts (MEFs)

Cell LinePrimary TreatmentSAPE-OOH ConcentrationOutcome
Wild-Type (WT) Pfa1 MEFsRSL3 (100 nM, 6 hrs)0.6 µMIncreased ferroptotic cell death[4][5][10]
Wild-Type (WT) Pfa1 MEFsRSL3 (100 nM, 6 hrs)0.9 µMIncreased ferroptotic cell death[2][4][5][10]
Acsl4 Knockout (KO) Pfa1 MEFsRSL3 (100 nM, 6 hrs)0.6 µMIncreased ferroptotic cell death[4][5][10]
Acsl4 Knockout (KO) Pfa1 MEFsRSL3 (100 nM, 6 hrs)0.9 µMStrongly enhanced RSL3-triggered ferroptosis[2][4][5][10]
Wild-Type (WT) Pfa1 MEFsNone0.9 µMDid not induce ferroptosis alone[2]

Note: The enhancement of cell death in Acsl4 KO cells is particularly significant, as it demonstrates that SAPE-OOH acts downstream of ACSL4 and can override the resistance conferred by the inability to esterify AA into PE.[2]

Table 2: SAPE-OOH as a Phagocytic "Eat-Me" Signal

Cell LineTreatmentOutcomeReference
Naive HL60 CellsSupplemented with SAPE-OOH (2.5 µM, 6 hrs)Became effective targets for phagocytosis by macrophages[11]
Gpx4 KO MEFs-Showed significantly higher content of SAPE-OOH compared to WT[11][12]
L1210 CellsRSL3 (5 µM, 6 h) or SAPE-OOH (10 µM, 6 h)In vivo phagocytosis by peritoneal macrophages was observed in WT mice but suppressed in Tlr2 KO mice[12]

Experimental Protocols

The discovery and validation of SAPE-OOH's role in ferroptosis rely on a series of key experimental procedures.

Ferroptosis Induction and Cell Death Quantification
  • Induction: Ferroptosis is typically induced in cell culture by inhibiting GPX4.

    • RSL3: A covalent inhibitor of GPX4, used at concentrations ranging from 100 nM to 1 µM for 6-24 hours depending on the cell line.[2][13]

    • Erastin: An inhibitor of the system Xc- cystine/glutamate antiporter, which depletes intracellular cysteine and subsequently glutathione, leading to GPX4 inactivation. Used at various concentrations.

  • Quantification of Cell Death:

    • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon plasma membrane rupture. Its activity in the supernatant is measured spectrophotometrically and is proportional to the percentage of dead cells.[2]

    • Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It intercalates with DNA in dead cells, emitting a red fluorescence that can be quantified by flow cytometry or fluorescence microscopy.[11]

Detection and Quantification of Lipid Peroxidation
  • Lipidomics Analysis (LC-MS/MS): This is the gold-standard method for identifying and quantifying specific lipid species.

    • Lipid Extraction: Cells are harvested, and total lipids are extracted using a solvent system (e.g., Folch or Bligh-Dyer methods).

    • Chromatographic Separation: The lipid extract is injected into a liquid chromatography (LC) system to separate different lipid classes.

    • Mass Spectrometry: The separated lipids are ionized and analyzed by a tandem mass spectrometer (MS/MS). Specific oxidized phospholipids like SAPE-OOH are identified by their unique mass-to-charge ratio and fragmentation patterns.[2][11]

  • Fluorescent Probes:

    • BODIPY™ 581/591 C11: A lipophilic fluorescent dye that incorporates into cellular membranes. Upon oxidation of its polyunsaturated butadienyl portion, its fluorescence emission shifts from red to green, allowing for ratiometric analysis of lipid peroxidation by flow cytometry.

    • LiperFluo: A fluorescent probe that specifically detects lipid hydroperoxides, offering a more direct measurement of the key molecules in ferroptosis.[2]

Phagocytosis Assay
  • Co-culture System:

    • Target Cell Preparation: "Prey" cells (e.g., HL60 or 4T1 cancer cells) are fluorescently labeled (e.g., with a green dye) and then treated with a ferroptosis inducer like RSL3 or directly with SAPE-OOH.[12][13]

    • Macrophage Preparation: "Predator" cells (e.g., PMA-activated THP-1 cells or primary macrophages) are labeled with a different fluorescent dye (e.g., red).[13]

    • Co-incubation: The two cell populations are mixed and incubated for 1.5-2 hours to allow phagocytosis to occur.[13]

  • Analysis: The percentage of macrophages that have engulfed the target cells (i.e., cells showing both red and green fluorescence) is quantified using flow cytometry or fluorescence microscopy.[12][13]

Visualizing the Core Mechanisms

The following diagrams, rendered in DOT language, illustrate the key pathways and workflows related to SAPE-OOH and ferroptosis.

Diagram 1: Signaling Pathway of SAPE-OOH Formation and Action

G RSL3 RSL3 / Erastin GPX4 GPX4 RSL3->GPX4 Inhibits PUFA_PL PUFA-PE (e.g., SAPE) GPX4->PUFA_PL Reduces (Protects) PEBP1_LOX 15-LOX / PEBP1 Complex PUFA_PL->PEBP1_LOX AA Arachidonic Acid (AA) ACSL4 ACSL4 AA->ACSL4 ACSL4->PUFA_PL Esterifies SAPEOOH SAPE-OOH (Oxidized PE) PEBP1_LOX->SAPEOOH Oxidizes MembraneDamage Lipid Peroxidation & Membrane Damage SAPEOOH->MembraneDamage Ferroptosis Ferroptosis MembraneDamage->Ferroptosis G start Induce Ferroptosis in Cells (e.g., with RSL3) extraction Total Lipid Extraction (Folch Method) start->extraction lc Liquid Chromatography (LC) Separation of Lipids extraction->lc ms Tandem Mass Spectrometry (MS/MS) Analysis lc->ms identification Identify Oxidized Species (e.g., SAPE-OOH) by Mass & Fragmentation ms->identification synthesis Chemical Synthesis of Pure SAPE-OOH identification->synthesis validation Functional Validation: Treat naive cells with pure SAPE-OOH synthesis->validation end Confirm Role as Ferroptosis Inducer validation->end G cluster_cell Ferroptotic Cell SAPEOOH_internal SAPE-OOH (Internal) Death Cell Death SAPEOOH_internal->Death Induces SAPEOOH_external SAPE-OOH (on Cell Surface) TLR2 TLR2 Receptor SAPEOOH_external->TLR2 Binds to Macrophage Macrophage Phagocytosis Phagocytosis ('Eat-Me' Signal) Macrophage->Phagocytosis Initiates Phagocytosis->SAPEOOH_external Engulfs Cell

References

The Double-Edged Sword: Oxidized Phosphatidylethanolamines in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs), once considered mere byproducts of cellular damage, are now recognized as potent signaling molecules with profound implications for human health and disease. Among these, oxidized phosphatidylethanolamines (oxPE) have emerged as critical players in the pathophysiology of a wide range of inflammatory, cardiovascular, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of oxPE, focusing on their generation, their role in disease pathogenesis, and the experimental methodologies used to study them. For researchers and drug development professionals, a deeper understanding of oxPE biology offers promising new avenues for diagnostics and therapeutic intervention.

Generation of Oxidized Phosphatidylethanolamines

Phosphatidylethanolamines (PE), key components of cellular membranes, are rich in polyunsaturated fatty acids (PUFAs), making them highly susceptible to oxidation. The generation of oxPE can occur through both non-enzymatic and enzymatic pathways.

Non-enzymatic oxidation is primarily driven by reactive oxygen species (ROS) produced during normal metabolic processes or under conditions of oxidative stress.[1][2] This free radical-mediated peroxidation of PUFA-containing PE results in a heterogeneous mixture of oxidation products, including hydroperoxides, hydroxides, and truncated species.[1][2]

Enzymatic oxidation is a more specific process catalyzed by enzymes such as lipoxygenases (LOXs).[3] For instance, 12/15-LOX can directly oxygenate arachidonoyl- and adrenoyl-containing PEs, generating specific hydroperoxy-PE species that have been implicated as death signals in ferroptosis.[3]

The Role of oxPE in Disease Pathogenesis

The accumulation of oxPE in tissues is associated with a variety of pathological conditions. Their biological effects are diverse and context-dependent, acting as both initiators and modulators of disease processes.

Inflammatory Diseases

OxPE are potent inflammatory mediators. They can act as damage-associated molecular patterns (DAMPs) that are recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptor 2 (TLR2).[2][4] The interaction of oxPE with TLR2 on macrophages can trigger downstream signaling cascades, leading to the activation of mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and p38, and subsequent production of pro-inflammatory cytokines.[2][4]

Cardiovascular Disease

Oxidative modification of lipoproteins is a key event in the development of atherosclerosis.[1][5] OxPE are major components of oxidized low-density lipoprotein (oxLDL) and are found in atherosclerotic plaques.[5] Within the plaque, oxPE contribute to inflammation, foam cell formation, and endothelial dysfunction.[5]

Neurodegenerative Diseases

Oxidative stress and lipid peroxidation are strongly implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).[6][7] Studies have shown altered levels of PE and their metabolites in the brains of AD patients compared to healthy controls.[7][8][9] While direct quantitative data for specific oxPE species in AD brain tissue is still emerging, the correlation between overall lipid peroxidation and the extent of neurodegeneration suggests a significant role for these oxidized lipids.[6] For example, levels of F2-isoprostanes, stable products of arachidonic acid peroxidation, are significantly elevated in the ventricular fluid of AD patients and correlate with the severity of brain degeneration.[6]

Quantitative Data on oxPE in Disease

The precise quantification of specific oxPE species in biological samples is technically challenging but crucial for understanding their role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. While comprehensive tables of oxPE concentrations across various diseases are still an active area of research, the following table summarizes representative findings.

Disease StateTissue/FluidoxPE Species/MarkerConcentration/ChangeReference
Atherosclerosis Human Atherosclerotic PlaquesOxidation-specific epitopes (general marker for oxPL)Increased abundance in macrophage-rich areas and necrotic cores of advanced lesions.[5]
Alzheimer's Disease Post-mortem Brain (Frontal Cortex & Hippocampus)Total Phosphatidylethanolamine~20% decrease in AD brains compared to controls.[8]
Alzheimer's Disease Post-mortem BrainGlycerophosphoethanolamine21-52% higher in AD brains compared to controls.[9]
Alzheimer's Disease Ventricular FluidF2-Isoprostanes (marker of lipid peroxidation)Significantly elevated in AD patients compared to controls (p < 0.01).[6]
Rheumatoid Arthritis Synovial FluidVarious lipid species (untargeted analysis)Identification of almost 70 different lipid components, with changes in lysophosphatidylcholine and phosphatidylcholine species.[3][10]

Experimental Protocols

Lipid Extraction from Tissues (Modified Folch Method)[1][2][11]

This protocol describes a standard method for extracting total lipids from tissue samples.

Materials:

  • Tissue sample (e.g., arterial plaque, brain tissue)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Separating funnel or centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh the tissue sample (e.g., 1 g).

  • Add 20 volumes of chloroform/methanol (2:1) to the tissue (e.g., 20 mL for 1 g of tissue).

  • Homogenize the tissue in the solvent mixture until a uniform suspension is achieved.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to separate the liquid phase from the solid residue.

  • Transfer the liquid phase to a separating funnel or a new centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

  • Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to facilitate phase separation.

  • Two phases will form: a lower chloroform phase containing the lipids and an upper aqueous phase.

  • Carefully remove the upper aqueous phase.

  • The lower chloroform phase, containing the purified lipids, can be evaporated to dryness under a vacuum or a stream of nitrogen.

  • The dried lipid extract can be reconstituted in an appropriate solvent for subsequent analysis.

Quantification of oxPE by LC-MS/MS[12]

This protocol provides a general workflow for the targeted quantification of specific oxPE species. Optimal parameters will need to be determined for specific instruments and analytes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Reconstitute the lipid extract in an appropriate solvent (e.g., methanol/isopropanol).

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with a mobile phase system typically consisting of an aqueous solvent (A) and an organic solvent (B) (e.g., water with 0.1% formic acid as A and acetonitrile/isopropanol with 0.1% formic acid as B).

    • The gradient program should be optimized to achieve separation of different oxPE isomers.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive or negative ion mode, depending on the specific oxPE species of interest.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the oxPE) and a specific product ion (a characteristic fragment ion generated by collision-induced dissociation).

    • Optimize MS parameters such as collision energy and cone voltage for each oxPE species to maximize sensitivity.

  • Quantification:

    • Generate a calibration curve using synthetic standards of the oxPE species of interest.

    • Spike samples with an internal standard (a deuterated or 13C-labeled analog of the analyte) to correct for variations in sample preparation and instrument response.

    • Calculate the concentration of the oxPE in the sample by comparing its peak area to the calibration curve.

Macrophage Stimulation with oxPE[13][14][15]

This protocol describes how to treat cultured macrophages with oxPE to study their inflammatory response.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • OxPE of interest, dissolved in an appropriate vehicle (e.g., ethanol)

  • Plates for cell culture (e.g., 24-well plates)

  • Reagents for measuring cytokine production (e.g., ELISA kits for TNF-α, IL-6)

Procedure:

  • Cell Culture:

    • Culture macrophages in appropriate medium until they reach the desired confluence.

    • For primary macrophages, differentiation from monocytes may be required using factors like M-CSF.[11][12]

  • Cell Treatment:

    • Prepare a stock solution of the oxPE in a suitable solvent.

    • Dilute the oxPE stock solution in cell culture medium to the desired final concentrations. Ensure the final concentration of the vehicle is low and does not affect the cells.

    • Remove the old medium from the macrophage cultures and replace it with the medium containing different concentrations of oxPE or the vehicle control.

    • Incubate the cells for a specified period (e.g., 4, 8, or 24 hours).

  • Analysis of Inflammatory Response:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA or other immunoassays.

    • Optionally, lyse the cells to extract RNA or protein for analysis of gene or protein expression of inflammatory markers.

Signaling Pathways and Visualizations

OxPE exert their biological effects by activating complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

oxPE-Induced Inflammatory Signaling via TLR2

Oxidized phosphatidylethanolamines can activate Toll-like receptor 2 (TLR2), leading to the recruitment of adaptor proteins MyD88 and TRIF, which in turn initiate downstream signaling cascades that culminate in the activation of MAP kinases (JNK and p38) and the transcription factor NF-κB.[2][4][13][14][15][16][17] This results in the production of pro-inflammatory cytokines.

G oxPE oxPE TLR2 TLR2 oxPE->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits TRIF TRIF TLR2->TRIF Recruits TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAP3K MAP3K (e.g., ASK1) TAK1->MAP3K NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p38->Cytokines Regulates Expression JNK->Cytokines Regulates Expression

Caption: oxPE-TLR2 inflammatory signaling pathway.

oxPE-Induced Apoptosis Signaling

Oxidized phosphatidylethanolamines can induce apoptosis, or programmed cell death, through the activation of caspase cascades. This can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Oxidative stress induced by oxPE can lead to the activation of initiator caspases like caspase-8, which in turn activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and cell death.[18][12][19][20][21][22][23][24]

G oxPE oxPE OxidativeStress Oxidative Stress oxPE->OxidativeStress Induces Caspase8 Pro-caspase-8 OxidativeStress->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Cleavage Caspase3 Pro-caspase-3 ActiveCaspase8->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Cleavage Substrates Cellular Substrates ActiveCaspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to

Caption: Simplified oxPE-induced apoptosis pathway.

Experimental Workflow for Studying oxPE Effects on Macrophages

The following diagram outlines a typical experimental workflow for investigating the impact of oxPE on macrophage function.

G Isolation Isolate Monocytes from Blood Differentiation Differentiate into Macrophages (with M-CSF) Isolation->Differentiation Culture Culture Macrophages Differentiation->Culture Treatment Treat with oxPE (or Vehicle Control) Culture->Treatment Supernatant Collect Supernatant Treatment->Supernatant Cells Lyse Cells Treatment->Cells Cytokine Cytokine Analysis (ELISA) Supernatant->Cytokine RNA RNA Extraction Cells->RNA Protein Protein Extraction Cells->Protein qPCR RT-qPCR RNA->qPCR Western Western Blot Protein->Western

Caption: Workflow for macrophage oxPE studies.

Conclusion

Oxidized phosphatidylethanolamines are multifaceted molecules that play a significant role in the pathogenesis of numerous diseases. Their ability to act as signaling molecules, particularly in the context of inflammation and cell death, makes them attractive targets for the development of novel diagnostic and therapeutic strategies. The methodologies outlined in this guide provide a framework for researchers to further investigate the complex biology of oxPE and their contribution to human disease. A continued focus on refining analytical techniques for their precise quantification and a deeper exploration of their signaling pathways will be crucial in translating our understanding of oxPE into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Detection of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-S-2-15(S)-HpETE-PE) is an oxidized phospholipid that has emerged as a critical signaling molecule in the regulated cell death pathway known as ferroptosis. This process is characterized by iron-dependent lipid peroxidation and has been implicated in various pathological conditions, including cancer and neurodegenerative diseases. The enzymatic production of 1-S-2-15(S)-HpETE-PE is primarily catalyzed by 15-lipoxygenase (15-LOX) acting on 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). Its detection and quantification in cell culture systems are paramount for understanding the mechanisms of ferroptosis and for the development of novel therapeutic interventions.

These application notes provide a comprehensive guide for the induction, extraction, and analysis of 1-S-2-15(S)-HpETE-PE in a cell culture setting, with a focus on robust and reproducible methodologies.

Signaling Pathway and Experimental Workflow

The generation of 1-S-2-15(S)-HpETE-PE is a key event in the execution of ferroptosis. The pathway is initiated by the enzymatic oxidation of arachidonic acid esterified in phosphatidylethanolamine, a process regulated by the 15-LOX/PEBP1 complex.[1][2][3][4] The subsequent accumulation of this and other lipid hydroperoxides, coupled with the inactivation of the antioxidant enzyme Glutathione Peroxidase 4 (GPX4), leads to overwhelming oxidative stress and eventual cell death.[1][4]

Ferroptosis_Pathway cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol SAPE 1-Stearoyl-2-arachidonoyl-PE (SAPE) LOX15_PEBP1 15-Lipoxygenase (15-LOX) / PEBP1 Complex SAPE->LOX15_PEBP1 Oxidation HpETE_PE 1-Stearoyl-2-15(S)-HpETE-PE Lipid_ROS Lipid Reactive Oxygen Species (ROS) HpETE_PE->Lipid_ROS Accumulation LOX15_PEBP1->HpETE_PE GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->HpETE_PE Reduces to HETE-PE GSSG Glutathione Disulfide (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 Cofactor Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis RSL3 RSL3 RSL3->GPX4 Inhibition

Figure 1: Signaling pathway of 1-S-2-15(S)-HpETE-PE generation in ferroptosis.

The experimental workflow for the detection of 1-S-2-15(S)-HpETE-PE involves several key stages, from cell culture and treatment to final analysis by mass spectrometry.

Experimental_Workflow A 1. Cell Culture (e.g., HT-1080 cells) B 2. Induction of Ferroptosis (e.g., RSL3 treatment) A->B C 3. Cell Harvesting (Scraping and washing) B->C D 4. Lipid Extraction (Bligh-Dyer Method) C->D E 5. Sample Preparation (Drying and reconstitution) D->E F 6. LC-MS/MS Analysis (Quantification of 1-S-2-15(S)-HpETE-PE) E->F G 7. Data Analysis F->G

References

Application Notes: Measuring Lipid Peroxidation in Ferroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process is distinct from other cell death modalities such as apoptosis and necroptosis.[2][3] The oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes, is a central event in ferroptosis.[1][4] Consequently, the accurate measurement of lipid peroxidation is a critical tool for researchers studying the mechanisms of ferroptosis and for the development of novel therapeutics targeting this pathway.[3]

These application notes provide an overview of common assays used to quantify lipid peroxidation in the context of ferroptosis research, complete with detailed protocols and comparative data to guide assay selection.

Key Signaling Pathway in Ferroptosis

The core mechanism of ferroptosis involves the disruption of the cell's antioxidant defense systems, leading to unchecked lipid peroxidation. A key player in this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides.[2][5] Inhibition of GPX4, either directly by compounds like RSL3 or indirectly by depleting its cofactor glutathione (GSH) with agents like erastin, leads to the accumulation of lipid reactive oxygen species (ROS).[2][5] This process is iron-dependent, as iron catalyzes the formation of highly reactive radicals that drive the chain reaction of lipid peroxidation.[1][4]

Ferroptosis_Signaling_Pathway cluster_core_mechanism Core Mechanism cluster_downstream Downstream Events Erastin Erastin System Xc- System Xc- Erastin->System Xc- inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GSH Glutathione (GSH) System Xc-->GSH depletes GSH->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS reduces Lipid_Peroxidation Lipid Peroxidation Lipid_ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of ferroptosis induction and lipid peroxidation.

General Experimental Workflow

The general workflow for assessing lipid peroxidation in ferroptosis studies involves inducing ferroptosis in a cellular or tissue model, followed by sample preparation and analysis using a specific lipid peroxidation assay.

Experimental_Workflow A Cell Culture/Tissue Preparation B Induction of Ferroptosis (e.g., Erastin, RSL3) A->B C Inclusion of Controls (e.g., Ferrostatin-1) B->C D Sample Collection and Preparation (e.g., cell lysis, lipid extraction) B->D E Lipid Peroxidation Assay (e.g., C11-BODIPY, TBARS, 4-HNE) D->E F Data Acquisition (e.g., Flow Cytometry, Spectrophotometry) E->F G Data Analysis and Interpretation F->G

References

Application Notes and Protocols for Inducing Ferroptosis with 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key mediator in this process is the accumulation of lipid hydroperoxides, which leads to membrane damage and cell death. 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) is an oxidized phosphatidylethanolamine that has been identified as a critical signaling molecule in ferroptosis. It is produced endogenously through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO)[1][2]. Exogenously supplied SAPE-OOH can be used to induce or sensitize cells to ferroptosis, making it a valuable tool for studying this cell death pathway and for potential therapeutic applications.

These application notes provide detailed protocols for utilizing SAPE-OOH to induce ferroptosis in cell culture, along with methods for quantifying the key hallmarks of this process.

Mechanism of Action

SAPE-OOH is a specific marker and inducer of ferroptotic cell death[3]. Its mechanism of action is centered on the accumulation of lipid hydroperoxides, a defining feature of ferroptosis[4]. The key steps involved are:

  • Incorporation into Membranes: Exogenously added SAPE-OOH is incorporated into cellular membranes, primarily the plasma membrane[3][5].

  • Lipid Peroxidation Cascade: The hydroperoxy group on the HpETE moiety of SAPE-OOH contributes to the pool of lipid reactive oxygen species (ROS), propagating a chain reaction of lipid peroxidation, especially in the presence of labile iron[6][7].

  • GPX4 Overwhelm: The glutathione peroxidase 4 (GPX4) enzyme is the primary defense against lipid peroxidation, reducing lipid hydroperoxides to non-toxic lipid alcohols[4][8]. High levels of lipid hydroperoxides, such as those introduced by SAPE-OOH, can overwhelm the GPX4 system, leading to unchecked lipid peroxidation and cell death. SAPE-OOH has been shown to enhance ferroptosis induced by GPX4 inhibitors like RSL3[1][2][9].

  • "Eat-Me" Signal: On the outer leaflet of the plasma membrane, SAPE-OOH acts as an "eat-me" signal for phagocytes. It is recognized by the Toll-like receptor 2 (TLR2) on macrophages, facilitating the clearance of ferroptotic cells[5][10][11].

Signaling Pathway of SAPE-OOH in Ferroptosis

The following diagram illustrates the central role of SAPE-OOH in the ferroptosis signaling cascade.

SAPE_OOH_Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE_OOH_ext Exogenous SAPE-OOH SAPE_OOH_mem Membrane-Integrated SAPE-OOH SAPE_OOH_ext->SAPE_OOH_mem Incorporation PL_OOH Lipid Peroxides (PL-OOH) SAPE_OOH_mem->PL_OOH Contributes to TLR2 TLR2 Receptor (on Macrophage) SAPE_OOH_mem->TLR2 'Eat-me' signal PUFA_PL PUFA-PLs PUFA_PL->PL_OOH Oxidation Ferroptosis Ferroptosis PL_OOH->Ferroptosis GPX4 GPX4 GPX4->PL_OOH Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Fe2 Fe²⁺ ROS ROS Fe2->ROS Fenton Reaction ROS->PUFA_PL Initiates Peroxidation LOX 15-LOX SAPE SAPE SAPE->SAPE_OOH_mem Oxidation

Caption: Signaling pathway of SAPE-OOH-induced ferroptosis.

Experimental Protocols

Materials
  • This compound (SAPE-OOH) (Cayman Chemical, MedchemExpress, or equivalent)[1][2]

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell line of interest (e.g., Pfa1 mouse embryonic fibroblasts, HL60, HT-1080)[1][3][12]

  • RSL3 (optional, as a positive control or for co-treatment)[1][2]

  • Ferrostatin-1 (Fer-1) (optional, as a ferroptosis inhibitor control)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, LDH cytotoxicity assay kit)[6][9]

  • Lipid peroxidation probe (e.g., C11-BODIPY™ 581/591)[6][13][14]

  • Flow cytometer

  • Fluorescence microscope or plate reader

Protocol 1: Induction of Ferroptosis with SAPE-OOH

This protocol describes the general procedure for treating cultured cells with SAPE-OOH to induce ferroptosis.

  • Cell Seeding:

    • Seed cells in an appropriate culture plate (e.g., 96-well for viability assays, 6-well for flow cytometry) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of SAPE-OOH Solution:

    • SAPE-OOH is typically supplied in ethanol. Prepare a stock solution according to the manufacturer's instructions.

    • On the day of the experiment, dilute the SAPE-OOH stock solution in pre-warmed cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Note: SAPE-OOH has been shown to be effective in the 0.6-0.9 µM range when co-treated with RSL3 and at 2.5 µM when used alone[1][2][15].

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of SAPE-OOH to the wells.

    • Include the following controls:

      • Vehicle control (medium with the same concentration of ethanol used to dilute SAPE-OOH).

      • Positive control (e.g., RSL3 at a known effective concentration).

      • Inhibitor control (co-treatment of SAPE-OOH with Ferrostatin-1, e.g., 1 µM).

    • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours). The optimal incubation time may vary depending on the cell line and SAPE-OOH concentration.

  • Assessment of Ferroptosis:

    • Following incubation, proceed with assays to measure cell viability and lipid peroxidation as described in the protocols below.

Protocol 2: Assessment of Cell Viability

Using CellTiter-Glo® Luminescent Cell Viability Assay:

  • Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well[6].

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[6].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[6].

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Measurement of Lipid Peroxidation

Using C11-BODIPY™ 581/591 for Flow Cytometry:

  • Thirty minutes before the end of the SAPE-OOH treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM[6][16].

  • Incubate for 30 minutes at 37°C[6][16].

  • Harvest the cells by trypsinization and wash them twice with ice-cold PBS[6].

  • Resuspend the cells in PBS for flow cytometry analysis[6].

  • Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (~510-530 nm) and red (~580-610 nm) channels[6].

  • An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation[6].

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying SAPE-OOH-induced ferroptosis.

Experimental_Workflow cluster_assays Assays start Start seed_cells Seed Cells in Culture Plates start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_reagents Prepare SAPE-OOH and Controls (Vehicle, RSL3, Fer-1) overnight_incubation->prepare_reagents treat_cells Treat Cells prepare_reagents->treat_cells incubation Incubate for 6-24h treat_cells->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay lipid_ros_assay Lipid Peroxidation Assay (e.g., C11-BODIPY) incubation->lipid_ros_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis lipid_ros_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for measuring SAPE-OOH-induced ferroptosis.

Data Presentation

Quantitative data from SAPE-OOH-induced ferroptosis experiments should be summarized for clear comparison. Below are example tables for presenting such data.

Table 1: Effect of SAPE-OOH on Cell Viability

Treatment GroupConcentration (µM)Incubation Time (h)Cell Viability (% of Vehicle)
Vehicle Control-24100 ± 5.2
SAPE-OOH0.52485 ± 6.1
SAPE-OOH1.02462 ± 4.8
SAPE-OOH2.52441 ± 5.5
RSL3 (Positive Control)1.02435 ± 4.2
SAPE-OOH + Fer-12.5 + 1.02495 ± 6.3

Illustrative data. Actual results will vary depending on the cell line and experimental conditions.

Table 2: Quantification of Lipid Peroxidation with SAPE-OOH Treatment

Treatment GroupConcentration (µM)Incubation Time (h)C11-BODIPY Green/Red Ratio (Fold Change)
Vehicle Control-61.0 ± 0.1
SAPE-OOH2.563.2 ± 0.4
RSL3 (Positive Control)1.064.5 ± 0.6
SAPE-OOH + Fer-12.5 + 1.061.2 ± 0.2

Illustrative data. Actual results will vary depending on the cell line and experimental conditions.

Key Ferroptosis Markers

When studying ferroptosis induced by SAPE-OOH, consider analyzing the following key protein and gene markers:

  • GPX4: Degradation of GPX4 protein is a common event in ferroptosis induced by some compounds[13][17].

  • PTGS2 (COX-2): Upregulation of PTGS2 mRNA is a pharmacodynamic marker of ferroptosis[13][17].

  • NFE2L2 (NRF2) Target Genes: Increased expression of NRF2 target genes reflects the cellular response to oxidative stress during ferroptosis[13][17].

  • ACSL4: Acyl-CoA synthetase long-chain family member 4 is crucial for esterifying polyunsaturated fatty acids into phospholipids, which are the substrates for peroxidation[4][13].

  • HMGB1: Release of High Mobility Group Box 1 can be a marker of ferroptotic cell death[13][17].

These markers can be assessed by standard molecular biology techniques such as Western blotting, qPCR, and ELISA.

References

Application Notes and Protocols for 15(S)-HpETE-SAPE Treatment in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the treatment of cultured cells with 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE). This oxidized phospholipid is a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This document outlines the mechanism of action of 15(S)-HpETE-SAPE, provides a step-by-step protocol for cell treatment and subsequent analysis, and includes methods for quantifying its effects on cell viability and lipid peroxidation. The provided protocols and diagrams are intended to guide researchers in utilizing 15(S)-HpETE-SAPE as a tool to study ferroptosis and to explore its potential in therapeutic strategies, particularly in oncology.

Introduction

15(S)-HpETE-SAPE is a specific oxidized phospholipid that plays a critical role in the execution of ferroptosis. It is generated through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LO)[1][2]. The presence of the hydroperoxy group on the arachidonic acid moiety at the sn-2 position makes this molecule a direct driver of lipid peroxidation, a key hallmark of ferroptosis[3].

Ferroptosis is a non-apoptotic form of cell death that is dependent on intracellular iron and is characterized by the accumulation of lethal levels of lipid hydroperoxides[4][5]. This process is distinct from other forms of cell death and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides[6][7][8][9]. Inhibition of GPX4, for instance by compounds like RSL3, sensitizes cells to ferroptosis inducers such as 15(S)-HpETE-SAPE[1][2]. Understanding the experimental application of 15(S)-HpETE-SAPE is therefore crucial for researchers investigating the mechanisms of ferroptosis and its therapeutic potential.

Mechanism of Action

15(S)-HpETE-SAPE acts as a direct substrate for the iron-dependent Fenton reaction, which generates highly reactive lipid radicals, propagating a chain reaction of lipid peroxidation. This overwhelming oxidative stress leads to a loss of membrane integrity and ultimately, cell death. The action of 15(S)-HpETE-SAPE is potentiated by the inhibition of GPX4, which would otherwise reduce the hydroperoxy group of 15(S)-HpETE-SAPE to a less reactive hydroxyl group[6].

Data Presentation

The following table summarizes quantitative data reported in the literature for 15(S)-HpETE-SAPE and its constituent, 15(S)-HpETE. This data can be used as a starting point for designing experiments.

CompoundCell LineParameterValueReference
15(S)-HpETE-SAPEPfa1 mouse embryonic fibroblasts (wild-type and Acsl4 knockout)Concentration to increase ferroptotic cell death (in combination with RSL3)0.6 and 0.9 µM[1][2]
15(S)-HpETEK-562 (chronic myelogenous leukemia)IC50 for growth inhibition (3h treatment)10 µM[3][10]
15(S)-HETEK-562 (chronic myelogenous leukemia)IC50 for growth inhibition (6h treatment)40 µM[3][10]

Experimental Protocols

Protocol 1: Induction of Ferroptosis with 15(S)-HpETE-SAPE

This protocol describes the general procedure for treating adherent mammalian cell lines with 15(S)-HpETE-SAPE to induce ferroptosis.

Materials:

  • Adherent mammalian cell line of choice (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer cells)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 15(S)-HpETE-SAPE (Cayman Chemical or equivalent)

  • RSL3 (optional, GPX4 inhibitor)

  • Ferrostatin-1 (optional, ferroptosis inhibitor)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. The optimal seeding density should be determined empirically for each cell line.

  • Reagent Preparation:

    • Prepare a stock solution of 15(S)-HpETE-SAPE in ethanol. For example, a 1 mM stock solution. Store at -80°C as recommended by the supplier[11].

    • If using, prepare a stock solution of RSL3 (e.g., 10 mM in DMSO) and Ferrostatin-1 (e.g., 10 mM in DMSO).

    • On the day of the experiment, prepare working solutions of the compounds by diluting the stock solutions in complete cell culture medium to the desired final concentrations. It is important to ensure the final concentration of the solvent (e.g., ethanol, DMSO) is consistent across all treatment groups and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared media containing 15(S)-HpETE-SAPE, with or without RSL3, to the respective wells.

    • Include the following controls:

      • Vehicle control (medium with the same concentration of solvent).

      • 15(S)-HpETE-SAPE only.

      • RSL3 only (if used).

      • Co-treatment with 15(S)-HpETE-SAPE and Ferrostatin-1 to confirm that the observed cell death is due to ferroptosis.

    • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours). The optimal time should be determined experimentally.

  • Downstream Analysis:

    • Following incubation, proceed with assays to measure cell viability and ferroptosis markers as described in the subsequent protocols.

Protocol 2: Assessment of Cell Viability

This protocol describes how to measure cell viability using a standard MTT assay. Other viability assays such as CellTiter-Glo® can also be used[10].

Materials:

  • Treated cells from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Lipid Peroxidation

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation, a hallmark of ferroptosis[4][5].

Materials:

  • Treated cells from Protocol 1

  • C11-BODIPY™ 581/591 (Thermo Fisher Scientific or equivalent)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • At the end of the treatment period, remove the culture medium.

  • Wash the cells once with pre-warmed HBSS or PBS.

  • Prepare a working solution of C11-BODIPY™ 581/591 in HBSS or PBS at a final concentration of 1-5 µM.

  • Add the C11-BODIPY™ solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Remove the probe-containing solution and wash the cells twice with HBSS or PBS.

  • Add fresh HBSS or PBS to the wells.

  • For fluorescence microscopy:

    • Immediately image the cells. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe fluoresces green (emission ~510 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

  • For flow cytometry:

    • Harvest the cells by trypsinization and resuspend them in PBS.

    • Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) channels.

    • An increase in the green fluorescence intensity or the ratio of green to red fluorescence indicates an increase in lipid peroxidation.

Mandatory Visualization

G Signaling Pathway of 15(S)-HpETE-SAPE-Induced Ferroptosis cluster_0 Cell Membrane cluster_1 Cytosol 15_LOX 15-Lipoxygenase 15_HpETE_SAPE 15(S)-HpETE-SAPE 15_LOX->15_HpETE_SAPE Oxidation SAPE SAPE (Phospholipid) Lipid_Peroxidation Lipid Peroxidation 15_HpETE_SAPE->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->15_HpETE_SAPE Reduces GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor RSL3 RSL3 (Inhibitor) RSL3->GPX4

Caption: Signaling pathway of 15(S)-HpETE-SAPE-induced ferroptosis.

G Experimental Workflow for 15(S)-HpETE-SAPE Treatment cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2/3 node_A Seed Cells in Multi-well Plates node_B Prepare Treatment Solutions (15(S)-HpETE-SAPE, RSL3, Controls) node_A->node_B node_C Treat Cells and Incubate (e.g., 6-24 hours) node_B->node_C node_D Assess Cell Viability (e.g., MTT Assay) node_C->node_D node_E Measure Lipid Peroxidation (e.g., C11-BODIPY Assay) node_C->node_E node_F Data Analysis and Interpretation node_D->node_F node_E->node_F

Caption: Experimental workflow for treating cells with 15(S)-HpETE-SAPE.

References

Measuring SAPE-OOH-Induced Lipid Peroxidation Using Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in numerous pathological conditions and a key event in regulated cell death pathways such as ferroptosis. 1-stearoyl-2-15-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH) is an oxidized phospholipid that has been identified as a crucial signaling molecule in ferroptosis, acting as an "eat-me" signal for phagocytic clearance of ferroptotic cells.[1][2] Understanding the dynamics of lipid peroxidation induced by specific oxidized lipid species like SAPE-OOH is paramount for developing novel therapeutics targeting oxidative stress-related diseases.

This document provides detailed application notes and protocols for the use of fluorescent probes to measure lipid peroxidation specifically initiated by SAPE-OOH. We will focus on the application of the ratiometric fluorescent probe C11-BODIPY(581/591) and provide an overview of another suitable probe, Liperfluo.

Principle of Fluorescent Probes for Lipid Peroxidation

Fluorescent probes offer a sensitive and dynamic method for detecting and quantifying lipid peroxidation in live cells.[3] These probes are typically lipophilic molecules that incorporate into cellular membranes. Upon interaction with lipid radicals, which are key intermediates in the lipid peroxidation chain reaction, the fluorescent properties of the probe change, allowing for quantification of the extent of lipid peroxidation.

  • C11-BODIPY(581/591): This lipophilic fluorescent probe readily incorporates into cellular membranes. In its native, non-oxidized state, it emits red fluorescence (~591 nm). Upon oxidation by lipid radicals, its fluorescence emission shifts to the green spectrum (~510 nm).[4][5] This ratiometric shift (green/red fluorescence intensity) provides a reliable and quantifiable measure of lipid peroxidation, as it is independent of probe concentration and excitation intensity.[5]

  • Liperfluo: This probe is also used for detecting lipid hydroperoxides. It is essentially non-fluorescent in its reduced state and becomes fluorescent upon oxidation by lipid hydroperoxides.[6][7] While not a ratiometric probe, the increase in fluorescence intensity provides a measure of lipid peroxidation.

Application Notes

Choosing the Right Probe:

  • For quantitative and robust measurements, the ratiometric probe C11-BODIPY(581/591) is highly recommended. The ratiometric analysis minimizes variability and provides a more accurate assessment of lipid peroxidation.

  • Liperfluo is a suitable alternative, particularly for qualitative imaging and flow cytometry applications where a turn-on fluorescence signal is desired.[6]

Experimental Considerations:

  • Cell Type: The protocols provided can be adapted for various adherent or suspension cell lines. However, optimal probe concentrations and incubation times may need to be determined empirically for each cell type.

  • SAPE-OOH Concentration and Incubation Time: Based on existing literature, SAPE-OOH has been used at concentrations ranging from 0.9 µM to 4 µM with incubation times from 6 to 24 hours to induce cellular effects like ferroptosis and modulate phagocytosis.[8][9][10] A dose-response and time-course experiment is recommended to determine the optimal conditions for inducing measurable lipid peroxidation in your specific cell model.

  • Controls: It is crucial to include appropriate controls in every experiment:

    • Vehicle Control: Cells treated with the vehicle used to dissolve SAPE-OOH (e.g., ethanol or DMSO).

    • Positive Control: Cells treated with a known inducer of lipid peroxidation, such as RSL3 (a GPX4 inhibitor) or cumene hydroperoxide.[11][12]

    • Unstained Control: Cells not treated with the fluorescent probe to account for background fluorescence.

  • Imaging and Analysis: Both fluorescence microscopy and flow cytometry can be used to analyze the fluorescent signal.

    • Fluorescence Microscopy: Allows for visualization of lipid peroxidation within individual cells and subcellular compartments.

    • Flow Cytometry: Enables high-throughput quantification of lipid peroxidation in a large population of cells.

Quantitative Data Summary

The following table summarizes typical concentrations and parameters for the fluorescent probes discussed.

Fluorescent ProbeStock SolutionWorking ConcentrationExcitation/Emission (Reduced)Excitation/Emission (Oxidized)Detection Method
C11-BODIPY(581/591) 10 mM in DMSO1 - 10 µM~581 nm / ~591 nm~488 nm / ~510 nmFluorescence Microscopy, Flow Cytometry, Plate Reader
Liperfluo 1 mM in DMSO1 µMN/A (non-fluorescent)~488 nm / ~525 nmFluorescence Microscopy, Flow Cytometry

Experimental Protocols

Protocol 1: Measuring SAPE-OOH-Induced Lipid Peroxidation using C11-BODIPY(581/591)

This protocol is designed for adherent cells and can be adapted for suspension cells.

Materials:

  • C11-BODIPY(581/591) (e.g., from Thermo Fisher Scientific, Cayman Chemical)

  • SAPE-OOH

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous DMSO

  • Positive control (e.g., RSL3)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of C11-BODIPY(581/591) in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare a stock solution of SAPE-OOH in a suitable solvent (e.g., ethanol). The final solvent concentration in the cell culture medium should be kept low (e.g., <0.1%).

  • SAPE-OOH Treatment:

    • Treat cells with the desired concentration of SAPE-OOH (e.g., 1-4 µM) in fresh cell culture medium.

    • Include vehicle and positive controls.

    • Incubate for the desired time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • C11-BODIPY(581/591) Staining:

    • After SAPE-OOH treatment, remove the medium and wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed cell culture medium containing 1-2 µM C11-BODIPY(581/591) to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with PBS.

  • Analysis:

    • For Fluorescence Microscopy:

      • Add fresh PBS or imaging buffer to the wells.

      • Image the cells immediately using a fluorescence microscope equipped with filters for both red (e.g., Texas Red) and green (e.g., FITC) fluorescence.

      • Capture images from multiple fields for each condition.

      • Quantify the fluorescence intensity of the green and red channels using image analysis software (e.g., ImageJ). Calculate the ratio of green to red fluorescence intensity for each cell.

    • For Flow Cytometry:

      • Harvest the cells by trypsinization (for adherent cells).

      • Resuspend the cells in PBS or flow cytometry buffer.

      • Analyze the cells on a flow cytometer equipped with lasers and detectors for both red and green fluorescence (e.g., PE and FITC channels).

      • Record the fluorescence intensity for both channels for at least 10,000 events per sample.

      • Analyze the data by calculating the ratio of green to red fluorescence intensity.

Visualizations

Signaling Pathway of Lipid Peroxidation

Lipid_Peroxidation_Pathway cluster_initiation cluster_propagation PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 (Propagation) Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide + H• from neighboring PUFA Lipid_Radical2 Lipid Radical (L•) Peroxyl_Radical->Lipid_Radical2 PUFA2 Neighboring PUFA SAPE_OOH Exogenous SAPE-OOH ROS Reactive Oxygen Species (ROS) SAPE_OOH->ROS Decomposition ROS->PUFA H• Abstraction (Initiation)

Caption: Proposed pathway of SAPE-OOH-induced lipid peroxidation.

Experimental Workflow

Experimental_Workflow Start Seed Cells in Culture Plate Treatment Treat with SAPE-OOH (and controls) Start->Treatment Incubation Incubate (e.g., 6-24h) Treatment->Incubation Staining Stain with C11-BODIPY(581/591) Incubation->Staining Wash Wash Cells with PBS Staining->Wash Analysis Analysis Wash->Analysis Microscopy Fluorescence Microscopy (Image Acquisition & Analysis) Analysis->Microscopy Qualitative/ Quantitative FlowCytometry Flow Cytometry (Data Acquisition & Analysis) Analysis->FlowCytometry Quantitative

Caption: Workflow for measuring SAPE-OOH-induced lipid peroxidation.

Conclusion

The use of fluorescent probes, particularly the ratiometric probe C11-BODIPY(581/591), provides a powerful tool for elucidating the role of specific oxidized lipids like SAPE-OOH in inducing lipid peroxidation. The protocols and guidelines presented here offer a framework for researchers to investigate the intricate mechanisms of oxidative stress and its implications in health and disease, thereby facilitating the development of targeted therapeutic strategies.

References

Application Notes and Protocols for 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE), hereafter referred to as 15(S)-HpETE-SAPE, is an oxidized phospholipid (OxPL) of significant interest in cellular biology and drug discovery. It is generated through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO).[1][2][3] The primary and most well-documented in vitro application of 15(S)-HpETE-SAPE is the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] These application notes provide detailed protocols for utilizing 15(S)-HpETE-SAPE to study ferroptosis and explore its other potential cellular effects.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Synonyms 15(S)-HpETE-SAPE, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine[1]
Molecular Formula C43H78NO10P[3]
Molecular Weight 800.1 g/mol [3]
Solubility Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml[3]
Storage -80°C[3]
Table 2: Recommended Working Concentrations for In Vitro Ferroptosis Induction
Cell LineTreatment ConditionEffective ConcentrationReference
Wild-type Mouse Embryonic Fibroblasts (MEFs)Co-treatment with RSL3 (GPX4 inhibitor)0.6 and 0.9 µM[1][2][3]
Acsl4 knockout Pfa1 MEFsCo-treatment with RSL3 (GPX4 inhibitor)0.6 and 0.9 µM[1][2][3]

Signaling Pathways and Experimental Workflows

Biosynthesis and Pro-Ferroptotic Action of 15(S)-HpETE-SAPE

15(S)-HpETE-SAPE is synthesized from the abundant membrane phospholipid SAPE through the action of the enzyme 15-lipoxygenase. This conversion introduces a hydroperoxy group into the arachidonoyl chain, transforming the phospholipid into a potent pro-ferroptotic signal. In the context of ferroptosis, glutathione peroxidase 4 (GPX4) is a key enzyme that detoxifies lipid hydroperoxides. When GPX4 is inhibited (e.g., by RSL3), the accumulation of lipid hydroperoxides, including 15(S)-HpETE-SAPE, leads to unchecked lipid peroxidation, membrane damage, and ultimately, cell death.

G Biosynthesis and Pro-Ferroptotic Action of 15(S)-HpETE-SAPE SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX15 15-Lipoxygenase (15-LOX) SAPE->LOX15 Substrate HpETE_SAPE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE (15(S)-HpETE-SAPE) Lipid_Peroxidation Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation Initiates LOX15->HpETE_SAPE Product Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: Biosynthesis of 15(S)-HpETE-SAPE and its role in inducing ferroptosis.

Experimental Workflow for Investigating Ferroptosis Induced by 15(S)-HpETE-SAPE

The following workflow outlines the key steps for studying the pro-ferroptotic effects of 15(S)-HpETE-SAPE in a cell-based in vitro model.

G Experimental Workflow for Ferroptosis Induction cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in a multi-well plate Compound_Prep Prepare working solutions of 15(S)-HpETE-SAPE and RSL3 Cell_Seeding->Compound_Prep Treatment Treat cells with 15(S)-HpETE-SAPE +/- RSL3 Compound_Prep->Treatment Incubation Incubate for a defined period (e.g., 24-48h) Treatment->Incubation Viability_Assay Assess cell viability (e.g., CCK-8, MTT) Incubation->Viability_Assay Lipid_Peroxidation_Assay Measure lipid peroxidation (e.g., BODIPY C11, TBARS) Incubation->Lipid_Peroxidation_Assay

Caption: General workflow for studying 15(S)-HpETE-SAPE-induced ferroptosis.

Experimental Protocols

Protocol 1: In Vitro Ferroptosis Induction using this compound

This protocol describes the induction of ferroptosis in cultured cells using 15(S)-HpETE-SAPE, typically in combination with a GPX4 inhibitor like RSL3.

Materials:

  • Cell line of interest (e.g., Mouse Embryonic Fibroblasts)

  • Complete cell culture medium

  • This compound (15(S)-HpETE-SAPE)

  • RSL3 (GPX4 inhibitor)

  • Ferrostatin-1 (ferroptosis inhibitor, for control)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (for stock solution preparation)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.

  • Preparation of Working Solutions:

    • Prepare a stock solution of 15(S)-HpETE-SAPE in ethanol.

    • Prepare a stock solution of RSL3 in DMSO.

    • On the day of the experiment, prepare working solutions of 15(S)-HpETE-SAPE and RSL3 by diluting the stock solutions in complete cell culture medium to the desired final concentrations (e.g., 0.6 µM and 0.9 µM for 15(S)-HpETE-SAPE). Note: The final concentration of the solvent should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the medium containing the desired concentrations of 15(S)-HpETE-SAPE and/or RSL3.

    • Include control wells: untreated cells, cells treated with vehicle (solvent) only, and cells co-treated with Ferrostatin-1 to confirm the ferroptotic mechanism.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Proceed with cell viability assays (Protocol 2) and lipid peroxidation assays (Protocol 3).

Protocol 2: Cell Viability Assay (CCK-8)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Reagent Addition:

    • At the end of the treatment period, add 10 µL of CCK-8 solution to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

Protocol 3: Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay measures lipid peroxidation using a fluorescent probe that shifts its emission spectrum upon oxidation.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • BODIPY™ 581/591 C11 reagent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Staining:

    • At the end of the treatment period, add BODIPY™ 581/591 C11 to the cell culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Gently wash the cells twice with PBS.

  • Analysis:

    • Analyze the cells using a flow cytometer or a fluorescence microscope.

    • Oxidized BODIPY™ 581/591 C11 will exhibit a shift in fluorescence from red to green.

  • Data Quantification:

    • Quantify the percentage of green-fluorescent cells or the mean green fluorescence intensity to determine the level of lipid peroxidation.

Other Potential In Vitro Applications

While the primary application of 15(S)-HpETE-SAPE is in the study of ferroptosis, oxidized phospholipids, in general, are known to act as damage-associated molecular patterns (DAMPs) and can modulate immune responses.[4][5] They have been shown to interact with pattern recognition receptors on immune cells, such as macrophages, and can have both pro- and anti-inflammatory effects depending on the context.[5] Further research is needed to elucidate the specific roles of 15(S)-HpETE-SAPE in inflammation and immunity. Potential areas of investigation could include its effects on cytokine production, macrophage polarization, and dendritic cell activation.[4][6]

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) before handling this compound. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Lipidomics Sample Preparation and Analysis of 15(S)-HpETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoyl-phosphatidylethanolamine (15(S)-HpETE-SAPE), specifically 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-PE, is a key oxidized phospholipid generated from the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO). This lipid mediator is implicated in various physiological and pathological processes, most notably in the regulation of ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation. The accurate quantification of 15(S)-HpETE-SAPE in biological samples is crucial for understanding its role in disease and for the development of novel therapeutics targeting lipid signaling pathways.

These application notes provide detailed protocols for the sample preparation of 15(S)-HpETE-SAPE from biological matrices for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Two primary extraction methodologies are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Signaling Pathway and Experimental Workflow

The biosynthesis of 15(S)-HpETE-SAPE is initiated by the action of the enzyme 15-lipoxygenase on SAPE, a common phosphatidylethanolamine species in cellular membranes.

Biosynthesis of 15(S)-HpETE-SAPE SAPE 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) LOX15 15-Lipoxygenase (15-LO) SAPE->LOX15 HpETE_SAPE 15(S)-HpETE-SAPE LOX15->HpETE_SAPE Oxidation

Biosynthesis of 15(S)-HpETE-SAPE.

A generalized workflow for the analysis of 15(S)-HpETE-SAPE from biological samples is depicted below. This involves sample harvesting, homogenization, extraction, and subsequent analysis by LC-MS/MS.

Experimental Workflow for 15(S)-HpETE-SAPE Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (LLE or SPE) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

General workflow for 15(S)-HpETE-SAPE analysis.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the recovery and reproducibility of lipid analyses. Below is a summary of typical performance data for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for oxidized phospholipids. It is important to note that specific recovery and variability can be matrix-dependent.

Extraction MethodAnalyte ClassTypical Recovery (%)Reproducibility (%RSD)Reference
Liquid-Liquid Extraction (Folch)Phospholipids95-99<15
Liquid-Liquid Extraction (Bligh & Dyer)Phospholipids>90<15[1][2]
Solid-Phase Extraction (Aminopropyl)PhospholipidsHigh<10[3]
Solid-Phase Extraction (C18)Oxidized Lipids>90<10[4]

Experimental Protocols

Safety Precautions: Handle all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Prevention of Auto-oxidation: 15(S)-HpETE-SAPE is susceptible to degradation. It is critical to add an antioxidant, such as butylated hydroxytoluene (BHT), to all extraction solvents at a final concentration of 0.005% (w/v) to prevent auto-oxidation during sample processing.[5] All procedures should be carried out on ice where possible.

Protocol 1: Liquid-Liquid Extraction (LLE) - Modified Bligh & Dyer Method

This protocol is suitable for the extraction of total lipids, including 15(S)-HpETE-SAPE, from cell pellets or tissue homogenates.[1][2]

Materials:

  • Chloroform (HPLC grade) with 0.005% BHT

  • Methanol (HPLC grade) with 0.005% BHT

  • Deionized water

  • Internal Standard (IS): Deuterated 15-HpETE-PE or other suitable oxidized phospholipid standard

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization:

    • For cell pellets: Resuspend up to 1x107 cells in 1 mL of ice-cold phosphate-buffered saline (PBS).

    • For tissues: Homogenize up to 100 mg of tissue in 1 mL of ice-cold PBS using a mechanical homogenizer.

  • Addition of Internal Standard: Spike the homogenate with the internal standard to the desired final concentration.

  • Solvent Addition and Extraction:

    • To the 1 mL sample homogenate in a glass tube, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex thoroughly for 1 minute to ensure a single-phase solution.[1]

    • Add 1.25 mL of chloroform and vortex for 30 seconds.[1]

    • Add 1.25 mL of deionized water and vortex for 30 seconds. This will induce phase separation.[1]

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass tube.

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Aminopropyl Cartridge

This protocol is designed for the selective extraction and fractionation of phospholipids, which can be advantageous for reducing matrix effects and improving the signal-to-noise ratio for low-abundance species like 15(S)-HpETE-SAPE.[3][6]

Materials:

  • Aminopropyl SPE cartridges (e.g., 500 mg, 3 mL)

  • Chloroform (HPLC grade) with 0.005% BHT

  • Methanol (HPLC grade) with 0.005% BHT

  • Isopropanol (HPLC grade)

  • Diethyl ether

  • Acetic acid

  • SPE vacuum manifold

  • Internal Standard (IS): Deuterated 15-HpETE-PE or other suitable oxidized phospholipid standard

  • Nitrogen evaporator

Procedure:

  • Initial Lipid Extraction: Perform an initial total lipid extraction from the biological sample using the LLE protocol described above (Protocol 1, steps 1-5).

  • Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 1 mL of chloroform.

  • SPE Cartridge Conditioning:

    • Wash the aminopropyl SPE cartridge with 3 mL of hexane.

    • Equilibrate the cartridge with 3 mL of chloroform. Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of chloroform to elute neutral lipids.

    • Wash the cartridge with 3 mL of chloroform:isopropanol (2:1, v/v) to elute free fatty acids.

  • Elution of Phospholipids: Elute the total phospholipid fraction, including 15(S)-HpETE-SAPE, with 5 mL of methanol.

  • Solvent Evaporation: Dry the eluted phospholipid fraction under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient from a higher percentage of mobile phase A to a higher percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phospholipids.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[7][8][9]

  • MRM Transitions: Specific precursor-to-product ion transitions for 15(S)-HpETE-SAPE and the internal standard need to be determined by direct infusion of standards. For this compound (C43H78NO10P, MW: 800.1), potential precursor ions in negative mode would be [M-H]⁻ at m/z 799.1. Product ions would correspond to fragments of the headgroup and fatty acyl chains.

Quantification: Quantification is achieved by creating a calibration curve using known concentrations of a 15(S)-HpETE-SAPE analytical standard and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Concluding Remarks

The selection of the most appropriate sample preparation method for 15(S)-HpETE-SAPE analysis depends on the specific research question, the biological matrix, and the required level of sensitivity and selectivity. The LLE method offers a rapid and comprehensive extraction of total lipids, while the SPE method provides an additional layer of purification that can be beneficial for complex samples and trace-level quantification. Careful attention to preventing auto-oxidation throughout the sample preparation process is paramount for obtaining accurate and reliable results. The use of a suitable deuterated internal standard is highly recommended to correct for any variability during sample extraction and analysis.[10][11]

References

Application Notes and Protocols for Cellular Delivery of Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (OxPLs) are a diverse group of bioactive lipids generated from the oxidation of glycerophospholipids. They are implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and angiogenesis. The study of OxPLs in cellular systems requires reliable and reproducible methods for their delivery to cells in culture. This document provides detailed application notes and protocols for three common methods of delivering OxPLs to cells: liposome-mediated delivery, cyclodextrin-mediated delivery, and delivery via complexation with bovine serum albumin (BSA).

General Considerations for Handling Oxidized Phospholipids

OxPLs are susceptible to further oxidation and degradation. Therefore, it is crucial to handle them with care to ensure the integrity of the compounds throughout the experimental process.

  • Storage: Store OxPLs in a solvent such as chloroform or ethanol at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the OxPL solution into smaller volumes upon receipt.

  • Solvent Evaporation: When preparing OxPLs for use in aqueous solutions, evaporate the organic solvent under a gentle stream of nitrogen or argon. Avoid vigorous heating.

  • Use of Antioxidants: Consider including antioxidants like butylated hydroxytoluene (BHT) in the storage solvent to minimize auto-oxidation.

  • Quality Control: Whenever possible, verify the integrity of the OxPLs before use, for example, by mass spectrometry.

Method 1: Liposome-Mediated Delivery using Ethanol Injection

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds. They provide a biocompatible method for delivering OxPLs to cells, mimicking their presentation in lipoproteins. The ethanol injection method is a rapid and straightforward technique for preparing unilamellar liposomes.[1][2][3]

Experimental Protocol

Materials:

  • Oxidized phospholipid (e.g., OxPAPC, POVPC, PGPC)

  • Carrier phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol (optional, for modulating membrane rigidity)

  • Absolute ethanol

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Glass vials

  • Syringe with a fine-gauge needle (e.g., 27G)

  • Stir plate and stir bar

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, combine the desired amounts of OxPL and carrier phospholipid(s) dissolved in chloroform. A common molar ratio is 1-10% OxPL to 90-99% carrier lipid.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin lipid film on the bottom and sides.

    • Place the vial under high vacuum for at least 1 hour to remove any residual solvent.

  • Liposome Formation by Ethanol Injection:

    • Dissolve the dried lipid film in absolute ethanol. The final lipid concentration in ethanol can range from 10 to 50 mg/mL.

    • In a separate sterile container, have the desired volume of sterile PBS or cell culture medium at room temperature and stirring gently on a stir plate.

    • Rapidly inject the lipid-ethanol solution into the stirring aqueous phase using a fine-gauge needle. The volume of the aqueous phase should be at least 10-fold greater than the volume of the ethanol solution to ensure rapid dilution and liposome formation.

    • Allow the solution to stir for 30-60 minutes at room temperature. The solution may appear slightly opalescent.

  • Removal of Ethanol (Optional but Recommended):

    • To remove the ethanol, dialyze the liposome suspension against PBS or cell culture medium overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Characterization (Optional):

    • For sterile applications, filter the liposome suspension through a 0.22 µm syringe filter. Note that this may alter the liposome size distribution.

    • The size distribution and zeta potential of the liposomes can be characterized by dynamic light scattering (DLS).

  • Cellular Treatment:

    • Dilute the liposome suspension to the desired final concentration of OxPL in pre-warmed cell culture medium.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the OxPL-liposomes.

    • Incubate the cells for the desired period.

Experimental Workflow

Liposome_Delivery_Workflow cluster_prep Liposome Preparation cluster_treat Cellular Treatment A Dissolve OxPL & Carrier Lipids in Chloroform B Create Lipid Film (Evaporate Chloroform) A->B C Dissolve Film in Ethanol B->C D Inject into Aqueous Phase C->D E Stir for 30-60 min D->E F Dialyze to Remove Ethanol E->F G Dilute Liposomes in Culture Medium F->G Characterize (DLS) H Add to Cultured Cells G->H I Incubate H->I

Workflow for Liposome-Mediated Delivery of Oxidized Phospholipids.

Method 2: Cyclodextrin-Mediated Delivery

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, such as phospholipids, and facilitate their transfer to cell membranes. Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[4]

Experimental Protocol

Materials:

  • Oxidized phospholipid (e.g., OxPAPC, POVPC, PGPC)

  • Methyl-β-cyclodextrin (MβCD)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Glass vials

Procedure:

  • Preparation of OxPL Stock Solution:

    • Prepare a stock solution of the OxPL in an organic solvent like chloroform or ethanol.

    • In a glass vial, add the desired amount of the OxPL stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen or argon to create a thin lipid film.

    • Place the vial under high vacuum for at least 1 hour to remove residual solvent.

  • Complexation with MβCD:

    • Prepare a stock solution of MβCD in sterile PBS or serum-free cell culture medium (e.g., 10-100 mM).

    • Add the MβCD solution to the dried OxPL film. The final concentration of OxPL will depend on the desired treatment concentration.

    • Vortex the mixture vigorously for 5-10 minutes to facilitate the formation of the OxPL-MβCD complex. The solution should become clear. Gentle warming (to 37°C) can aid in solubilization.

  • Cellular Treatment:

    • Dilute the OxPL-MβCD complex solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the OxPL-MβCD complex.

    • Incubate the cells for the desired period. Note that MβCD can extract cholesterol from cell membranes, so incubation times should be optimized to minimize cytotoxicity.

Experimental Workflow

Cyclodextrin_Delivery_Workflow cluster_prep Complex Preparation cluster_treat Cellular Treatment A Prepare OxPL Lipid Film B Add MβCD Solution A->B C Vortex to Form Complex B->C D Dilute Complex in Culture Medium C->D E Add to Cultured Cells D->E F Incubate E->F

Workflow for Cyclodextrin-Mediated Delivery of Oxidized Phospholipids.

Method 3: Delivery via Complexation with Bovine Serum Albumin (BSA)

Bovine serum albumin (BSA) is a protein that can bind and transport fatty acids and other lipids in a physiological manner. Complexing OxPLs with fatty acid-free BSA provides a more biologically relevant delivery method.

Experimental Protocol

Materials:

  • Oxidized phospholipid (e.g., OxPAPC, POVPC, PGPC)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Glass vials

Procedure:

  • Preparation of OxPL Stock Solution:

    • Prepare a stock solution of the OxPL in an organic solvent (e.g., chloroform or ethanol).

    • In a glass vial, add the desired amount of the OxPL stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen or argon to form a thin lipid film.

  • Complexation with BSA:

    • Prepare a solution of fatty acid-free BSA in sterile PBS or serum-free medium (e.g., 1-5 mg/mL).

    • Add the BSA solution to the dried OxPL film.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation (e.g., on a rotator or orbital shaker) to allow the OxPL to complex with the BSA.

  • Cellular Treatment:

    • Dilute the OxPL-BSA complex solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the existing medium from the cultured cells and replace it with the medium containing the OxPL-BSA complex.

    • Incubate the cells for the desired period. A control with BSA alone should be included in the experiment.

Experimental Workflow

BSA_Delivery_Workflow cluster_prep Complex Preparation cluster_treat Cellular Treatment A Prepare OxPL Lipid Film B Add Fatty Acid-Free BSA Solution A->B C Incubate at 37°C with Agitation B->C D Dilute Complex in Culture Medium C->D E Add to Cultured Cells D->E F Incubate E->F

Workflow for BSA-Complex Mediated Delivery of Oxidized Phospholipids.

Quantitative Data on Cellular Delivery

Direct comparative studies on the efficiency of these delivery methods for various oxidized phospholipids are limited. The uptake efficiency can be influenced by the specific OxPL, cell type, and experimental conditions. The following tables summarize available quantitative data for each method. Researchers are encouraged to empirically determine the optimal delivery method and conditions for their specific experimental system.

Table 1: Liposome-Mediated Delivery

Oxidized PhospholipidCell TypeLiposome CompositionConcentrationUptake/Effect MeasurementResultReference
Fluorescent POVPC analogRAW 264.7 macrophagesNot specified5 µMFluorescence MicroscopyRapid uptake, localization to plasma membrane and intracellular compartments[5]
Fluorescent PGPC analogRAW 264.7 macrophagesNot specified5 µMFluorescence MicroscopyRapid internalization[5]

Table 2: Cyclodextrin-Mediated Delivery

PhospholipidCell TypeCyclodextrinConcentrationUptake MeasurementResultReference
Phosphatidylserine (PS)BHK cellsMβCD (8 mM)3 mM donor vesiclesIsotope-labeled PS~10-37% of endogenous PS transferred in 1 hour[6]
PhosphatidylethanolamineBHK cellsMβCDNot specifiedIsotope-labeled PECellular content increased by 125%[4]
PhosphatidylcholineBHK cellsMβCDNot specifiedIsotope-labeled PCCellular content increased by 25%[4]

Table 3: BSA-Mediated Delivery

LipidCell TypeBSA ConcentrationLipid ConcentrationUptake MeasurementResultReference
Fluorescent fatty acidNot specifiedNot specifiedNot specifiedFluorescence assayCollision-mediated transfer is 3-4 times more efficient than diffusion[7]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental design.

Signaling Pathways Activated by Oxidized Phospholipids

Oxidized phospholipids exert their biological effects by activating a complex network of signaling pathways. The specific pathways activated depend on the type of OxPL, its concentration, and the cell type.

General Signaling Pathways of Oxidized Phospholipids

OxPL_Signaling cluster_receptors Cell Surface Receptors cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_responses Cellular Responses OxPL Oxidized Phospholipids (e.g., OxPAPC, POVPC, PGPC) TLR2_4 TLR2/TLR4 OxPL->TLR2_4 CD36 CD36 OxPL->CD36 S1P1 S1P1 OxPL->S1P1 EP4 EP4 OxPL->EP4 PKA PKA TLR2_4->PKA PKC PKC TLR2_4->PKC MAPK MAPK (ERK, JNK, p38) TLR2_4->MAPK Src Src Family Kinases TLR2_4->Src CD36->PKA CD36->PKC CD36->MAPK CD36->Src S1P1->PKA S1P1->PKC S1P1->MAPK S1P1->Src EP4->PKA EP4->PKC EP4->MAPK EP4->Src Nrf2 Nrf2 PKA->Nrf2 NFkB NF-κB (often inhibited) PKA->NFkB HIF1a HIF-1α PKA->HIF1a PKC->Nrf2 PKC->NFkB PKC->HIF1a MAPK->Nrf2 MAPK->NFkB MAPK->HIF1a Src->Nrf2 Src->NFkB Src->HIF1a Gene_Expression Altered Gene Expression Nrf2->Gene_Expression NFkB->Gene_Expression HIF1a->Gene_Expression Inflammation Inflammation Apoptosis Apoptosis Barrier_Function Endothelial Barrier Regulation Gene_Expression->Inflammation Gene_Expression->Apoptosis Gene_Expression->Barrier_Function

General signaling pathways activated by oxidized phospholipids.
Signaling Pathways of Specific Oxidized Phospholipids

OxPAPC Signaling in Endothelial Cells

Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC) is a complex mixture of OxPLs that can have both pro- and anti-inflammatory effects, often depending on the context and concentration. In endothelial cells, OxPAPC is known to modulate barrier function and inflammatory responses.[8]

OxPAPC_Signaling cluster_receptors Receptors cluster_downstream Downstream Effectors cluster_responses Cellular Outcomes OxPAPC OxPAPC TLR4 TLR4/CD14 OxPAPC->TLR4 Inhibition S1P1 S1P1 OxPAPC->S1P1 EP4 EP4 OxPAPC->EP4 Nrf2 Nrf2 OxPAPC->Nrf2 NFkB NF-κB Signaling TLR4->NFkB Akt Akt S1P1->Akt PKA_PKC PKA / PKC EP4->PKA_PKC Rac1_Rap1 Rac1 / Rap1 PKA_PKC->Rac1_Rap1 Akt->Rac1_Rap1 Barrier_Enhancement Endothelial Barrier Enhancement Rac1_Rap1->Barrier_Enhancement Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Inhibition of pro-inflammatory genes

Signaling pathways of OxPAPC in endothelial cells.

POVPC and PGPC Signaling Pathways

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) are truncated OxPLs with distinct biological activities. POVPC often promotes monocyte adhesion, while PGPC can induce a broader inflammatory response.[9]

POVPC_PGPC_Signaling cluster_povpc POVPC Signaling cluster_pgpc PGPC Signaling cluster_common Common Signaling POVPC POVPC CS1 CS-1 Fibronectin Upregulation POVPC->CS1 Caspase_Activation Caspase Activation POVPC->Caspase_Activation More Potent PGPC PGPC E_Selectin E-Selectin Upregulation PGPC->E_Selectin VCAM1 VCAM-1 Upregulation PGPC->VCAM1 PGPC->Caspase_Activation Monocyte_Adhesion Monocyte Adhesion CS1->Monocyte_Adhesion Leukocyte_Adhesion Monocyte & Neutrophil Adhesion E_Selectin->Leukocyte_Adhesion VCAM1->Leukocyte_Adhesion Apoptosis Apoptosis Caspase_Activation->Apoptosis

Distinct and shared signaling pathways of POVPC and PGPC.

Conclusion

The choice of delivery method for oxidized phospholipids depends on the specific research question and experimental system. Liposomes offer a biocompatible delivery vehicle, while cyclodextrins provide a means for rapid membrane insertion. BSA complexation represents a more physiological approach. It is essential to carefully consider the potential effects of the delivery vehicle itself on the cells and to include appropriate controls in all experiments. The signaling pathways activated by OxPLs are complex and interconnected, and the provided diagrams offer a simplified overview of the current understanding in the field. Further research is needed to fully elucidate the intricate mechanisms by which these bioactive lipids regulate cellular function.

References

Troubleshooting & Optimization

Technical Support Center: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability, storage, and handling of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (S-HpETE-PE), a critical phospholipid involved in ferroptosis research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for S-HpETE-PE?

A1: For long-term stability, S-HpETE-PE should be stored at -80°C.[1]

Q2: What is the expected stability of S-HpETE-PE under recommended storage conditions?

A2: When stored at -80°C, the product is stable for at least two years.[1][2]

Q3: How is S-HpETE-PE shipped to ensure its stability?

A3: S-HpETE-PE is shipped on dry ice to maintain its integrity during transit.[1][2]

Q4: In what form is S-HpETE-PE supplied?

A4: The product is supplied as a solution in ethanol, typically at a concentration of 500 µg/ml.[1][3]

Q5: What are the solubility properties of S-HpETE-PE?

A5: S-HpETE-PE is soluble in ethanol at approximately 30 mg/mL and in a 1:2 solution of Ethanol:PBS (pH 7.2) at about 0.3 mg/mL.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of S-HpETE-PE due to improper storage or handling.1. Ensure the product has been consistently stored at -80°C.2. Avoid repeated freeze-thaw cycles.3. Prepare fresh dilutions for each experiment.4. Verify the integrity of the compound using the stability assessment protocol below.
Low or no cellular activity 1. Incorrect dilution or final concentration.2. Insufficient incubation time.3. Cell line not susceptible to ferroptosis induction by this lipid.1. Recalculate and verify all dilution steps.2. Optimize incubation time based on literature for your specific cell line.3. Use a positive control for ferroptosis induction (e.g., RSL3) to confirm the experimental setup. S-HpETE-PE has been shown to increase ferroptotic cell death in the presence of the GPX4 inhibitor RSL3.[1][3][4]
Precipitate formation in solution 1. Exceeding the solubility limit in aqueous buffers.2. Interaction with components of the cell culture media.1. Ensure the final concentration in your aqueous experimental buffer does not exceed the recommended solubility.2. Consider using a carrier solvent like ethanol, but be mindful of the final ethanol concentration in your experiment.

Quantitative Data Summary

Parameter Value Reference
Storage Temperature -80°C[1][2]
Long-Term Stability ≥ 2 years (at -80°C)[1][2]
Purity ≥90%[1][3]
Supplied Formulation 500 µg/ml solution in ethanol[1]
Solubility in Ethanol 30 mg/ml[1][3]
Solubility in Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/ml[1][3]
λmax 237 nm[1][3]

Experimental Protocols

Protocol for Assessing S-HpETE-PE Stability via UV-Vis Spectroscopy

This protocol allows for a quick assessment of the integrity of the conjugated diene system in the 15(S)-HpETE moiety, which is crucial for its activity.

  • Preparation of Reagents:

    • Ethanol (spectrophotometric grade)

    • S-HpETE-PE stock solution (as supplied)

  • Procedure:

    • Prepare a dilution of your S-HpETE-PE stock solution in ethanol to a final concentration of approximately 5-10 µg/mL.

    • Use a quartz cuvette to measure the absorbance spectrum from 220 nm to 300 nm using a UV-Vis spectrophotometer.

    • Use ethanol as a blank.

    • A healthy sample should exhibit a characteristic absorbance maximum (λmax) at approximately 237 nm.[1][3] A significant shift in this peak or a decrease in its magnitude may indicate degradation.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_results Data Interpretation stock S-HpETE-PE Stock (-80°C Storage) dilution Dilute in Ethanol (5-10 µg/mL) stock->dilution spectro Measure Absorbance (220-300 nm) dilution->spectro check_peak Check for λmax at ~237 nm spectro->check_peak blank Ethanol Blank blank->spectro stable Compound Stable check_peak->stable Yes degraded Potential Degradation check_peak->degraded No

Caption: Workflow for assessing S-HpETE-PE stability.

ferroptosis_pathway Simplified Role of S-HpETE-PE in Ferroptosis SAPE SAPE (1-stearoyl-2-arachidonoyl-sn-glycero-3-PE) LOX 15-Lipoxygenase (15-LO) SAPE->LOX Oxidation SHPETEPE S-HpETE-PE LOX->SHPETEPE LipidROS Lipid ROS SHPETEPE->LipidROS Promotes GPX4 GPX4 GPX4->SHPETEPE Reduces Ferroptosis Ferroptosis LipidROS->Ferroptosis

Caption: S-HpETE-PE formation and role in ferroptosis.

References

Technical Support Center: Common Challenges in Working with Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their work with oxidized phospholipids (OxPLs).

Troubleshooting Guides

Issue: Low or No Signal in Mass Spectrometry Analysis

Q1: I am not detecting my oxidized phospholipid of interest in my biological sample using LC-MS/MS. What are the potential causes and how can I troubleshoot this?

A1: Several factors can contribute to a low or absent signal for OxPLs in mass spectrometry analysis. These can be broadly categorized into issues with sample preparation, the inherent instability of OxPLs, and the analytical method itself.

  • Sample Preparation and Extraction: Inefficient extraction of OxPLs from the sample matrix is a common problem. The choice of solvent and the extraction method are critical. It is also crucial to prevent further oxidation during sample preparation by adding antioxidants like butylated hydroxytoluene (BHT).[1]

  • Analyte Instability: OxPLs are inherently unstable molecules and can degrade during sample handling and storage.[2][3] Exposure to air, light, and high temperatures can lead to further oxidation or degradation, resulting in a diminished signal of the target analyte.

  • Low Abundance: OxPLs are often present at very low concentrations in biological samples compared to their non-oxidized precursors, which can make detection challenging.[3][4]

  • Ionization Efficiency and Adduct Formation: The ionization efficiency of OxPLs can vary depending on the specific molecule and the mass spectrometry source conditions. Additionally, OxPLs can form various adducts (e.g., with sodium, potassium), which can split the signal between different m/z values, thereby reducing the intensity of the primary ion.

  • Suboptimal LC-MS/MS Method: The liquid chromatography method may not be adequately separating the OxPL of interest from interfering species. Furthermore, the MS/MS parameters, such as collision energy, may not be optimized for the specific analyte, leading to poor fragmentation and a weak signal.

Troubleshooting Steps:

  • Optimize Extraction: Ensure your lipid extraction protocol is suitable for OxPLs. A common method is a modified Folch or Bligh-Dyer extraction. Always include an antioxidant like BHT in your extraction solvents.[1]

  • Ensure Sample Integrity: Minimize sample exposure to air and light. Process samples on ice and store extracts at -80°C under an inert gas (e.g., argon or nitrogen) if possible.

  • Enrich for OxPLs: Consider using solid-phase extraction (SPE) or immunoaffinity-based methods to enrich for OxPLs in your sample, thereby increasing their concentration for detection.[5]

  • Check for Adducts: Analyze your mass spectra for common adducts of your target OxPL. You may need to sum the signals from the different adducts to quantify the total amount of the analyte.

  • Method Optimization: Systematically optimize your LC gradient to ensure good separation. For the MS, perform a direct infusion of a standard of your OxPL to optimize source parameters and collision energy for the best signal intensity.

Table 1: Common Adducts of Oxidized Phospholipids in Mass Spectrometry

AdductIonization ModeMass Shift (Da)Common Sources
[M+H]+Positive+1.0078Protic solvents
[M+Na]+Positive+22.9898Glassware, buffers
[M+K]+Positive+38.9637Glassware, buffers
[M-H]-Negative-1.0078Protic solvents
[M+Cl]-Negative+34.9689Chlorinated solvents
[M+CH3COO]-Negative+59.0133Acetate buffers

Experimental Protocol: Basic Protocol for Extraction of OxPLs from Plasma

This protocol provides a general guideline for the extraction of OxPLs from plasma samples for LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Butylated hydroxytoluene (BHT)

  • Methanol (HPLC grade), pre-chilled to -20°C

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution, pre-chilled to 4°C

  • Inert gas (Argon or Nitrogen)

  • Centrifuge capable of 4°C operation

  • Glass vials with Teflon-lined caps

Procedure:

  • Sample Preparation: Thaw the plasma sample on ice.

  • Addition of Antioxidant: To a 1.5 mL glass vial, add 100 µL of plasma. Immediately add 10 µL of a 10 mg/mL solution of BHT in methanol to prevent auto-oxidation.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of ice-cold methanol to the plasma sample. Vortex for 30 seconds.

    • Add 200 µL of chloroform. Vortex for 1 minute.

    • Add 200 µL of ice-cold 0.9% NaCl solution. Vortex for 1 minute.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass syringe and transfer it to a new glass vial. Avoid disturbing the protein disk.

  • Drying: Evaporate the solvent to dryness under a gentle stream of inert gas.

  • Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for your LC-MS/MS analysis (e.g., methanol or isopropanol). Store the reconstituted sample at -80°C until analysis.

G start Low or No MS Signal for OxPL sample_prep Check Sample Preparation start->sample_prep stability Assess Analyte Stability start->stability abundance Consider Analyte Abundance start->abundance ms_method Evaluate MS Method start->ms_method sub_sample_prep1 Inefficient Extraction? sample_prep->sub_sample_prep1 sub_sample_prep2 In-sample Oxidation? sample_prep->sub_sample_prep2 sub_stability1 Degradation during handling/storage? stability->sub_stability1 sub_abundance1 Concentration below limit of detection? abundance->sub_abundance1 sub_ms_method1 Poor Ionization/ Adduct Formation? ms_method->sub_ms_method1 sub_ms_method2 Suboptimal LC-MS/MS parameters? ms_method->sub_ms_method2 solution_sample_prep1 Optimize extraction protocol (e.g., Folch, Bligh-Dyer) sub_sample_prep1->solution_sample_prep1 solution_sample_prep2 Add antioxidant (BHT) during extraction sub_sample_prep2->solution_sample_prep2 solution_stability1 Minimize light/air exposure Store at -80°C under inert gas sub_stability1->solution_stability1 solution_abundance1 Use enrichment technique (e.g., SPE, immunoaffinity) sub_abundance1->solution_abundance1 solution_ms_method1 Check for common adducts Optimize source conditions sub_ms_method1->solution_ms_method1 solution_ms_method2 Optimize LC gradient and MS/MS collision energy sub_ms_method2->solution_ms_method2

Caption: Troubleshooting workflow for low MS signal of OxPLs.

Issue: High Variability in Experimental Replicates

Q2: I am observing significant variability between my technical and biological replicates in my OxPL experiments. What could be the cause, and how can I improve reproducibility?

A2: High variability is a common challenge in OxPL research and can stem from multiple sources, from initial sample collection through to data analysis.

  • Pre-analytical Variability: Differences in sample collection, handling, and storage can introduce significant variability. For instance, the time between sample collection and processing can affect the levels of OxPLs.

  • Auto-oxidation: As previously mentioned, the susceptibility of OxPLs to further oxidation during sample preparation is a major source of variability.[1] Inconsistent exposure to oxygen and light across samples will lead to different profiles of OxPLs.

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can contribute to variability. This includes changes in column performance, detector sensitivity, and ionization source stability.

  • Biological Heterogeneity: In the case of biological replicates, inherent biological differences between individuals or experimental animals will naturally lead to some level of variability in OxPL profiles.

  • Data Processing: Inconsistent integration of chromatographic peaks and normalization strategies can also introduce variability into the final dataset.

Strategies to Reduce Variability:

  • Standardize Pre-analytical Procedures: Implement a strict and consistent protocol for sample collection, processing, and storage.

  • Control for Auto-oxidation: Consistently use antioxidants in all samples and standards. Minimize the time samples are exposed to ambient conditions.

  • Use Internal Standards: Incorporate a stable isotope-labeled internal standard for your specific OxPL of interest, or a closely related one, at the earliest stage of sample preparation. This will help to correct for variability in extraction efficiency and instrument response.

  • Regular Instrument Maintenance and Calibration: Ensure your LC-MS/MS system is regularly maintained and calibrated to minimize instrumental drift.

  • Consistent Data Processing: Use a standardized and validated method for peak integration and data normalization.

Table 2: Illustrative Stability of an Oxidized Phospholipid (POVPC) under Different Storage Conditions

Storage ConditionDurationAnalyte Recovery (%)Notes
-80°C in Chloroform/Methanol1 month>95%Recommended for long-term storage.
-20°C in Chloroform/Methanol1 month80-90%Acceptable for short-term storage.
4°C in aqueous buffer24 hours60-70%Significant degradation observed.
Room Temperature (on benchtop)4 hours<50%Rapid degradation.

Note: This table provides illustrative data based on the known instability of OxPLs. Actual stability will depend on the specific OxPL, the solvent, and the presence of antioxidants.

G variability High Experimental Variability pre_analytical Pre-analytical Factors variability->pre_analytical sample_prep Sample Preparation variability->sample_prep instrumental Instrumental Factors variability->instrumental biological Biological Factors variability->biological sub_pre_analytical1 Inconsistent sample collection/handling pre_analytical->sub_pre_analytical1 sub_pre_analytical2 Variable storage conditions pre_analytical->sub_pre_analytical2 sub_sample_prep1 Auto-oxidation sample_prep->sub_sample_prep1 sub_sample_prep2 Inconsistent extraction sample_prep->sub_sample_prep2 sub_instrumental1 LC-MS/MS drift instrumental->sub_instrumental1 sub_instrumental2 Inconsistent data processing instrumental->sub_instrumental2 sub_biological1 Inter-individual differences biological->sub_biological1

Caption: Factors contributing to experimental variability with OxPLs.

Frequently Asked Questions (FAQs)

Stability and Storage

Q3: What are the recommended storage conditions for oxidized phospholipids?

A3: To ensure the stability of OxPLs, they should be stored at -80°C in an organic solvent, such as chloroform or methanol, under an inert atmosphere (e.g., argon or nitrogen).[6] It is advisable to aliquot standards into single-use vials to avoid repeated freeze-thaw cycles.

Q4: How can I tell if my oxidized phospholipid standard has degraded?

A4: Degradation of an OxPL standard can be assessed by a change in its appearance (e.g., color change), but the most reliable method is to analyze it by LC-MS. The appearance of new peaks or a decrease in the intensity of the parent peak can indicate degradation. A loss of biological activity in a functional assay can also be an indicator of degradation.

Q5: What precautions should I take when handling oxidized phospholipids?

A5: When handling OxPLs, it is crucial to minimize their exposure to oxygen, light, and high temperatures. Use glass vials with Teflon-lined caps to prevent leaching of plastics and contamination. Work quickly and on ice whenever possible. If the OxPL is in a dried form, it should be blanketed with an inert gas before sealing and storing.

Experimental Design

Q6: How do I choose the right analytical method for my oxidized phospholipid research?

A6: The choice of analytical method depends on the goals of your study. For comprehensive profiling and identification of unknown OxPLs, an untargeted lipidomics approach using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended.[7][8] For quantifying a known OxPL, a targeted approach using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode is more sensitive and specific.[7] Immunoassays can be useful for high-throughput screening but may lack the specificity of MS-based methods.[1][5]

Q7: What are the appropriate controls to include in my experiments with oxidized phospholipids?

A7: Appropriate controls are essential for interpreting your results correctly. These should include:

  • Vehicle Control: The solvent used to dissolve the OxPL should be tested alone to ensure it does not have any biological effects.

  • Non-oxidized Phospholipid Control: The corresponding non-oxidized phospholipid should be used as a control to demonstrate that the observed effects are specific to the oxidized form.

  • Positive Control: A compound known to elicit the biological response you are measuring can be used to validate your experimental system.

  • Negative Control: A scrambled or unrelated lipid can be used to control for non-specific lipid effects.

Data Interpretation

Q8: How can I confidently identify a specific oxidized phospholipid in my sample?

A8: Confident identification of an OxPL requires multiple pieces of evidence. The most rigorous approach involves matching the retention time and the MS/MS fragmentation pattern of the analyte in your sample to that of an authentic chemical standard. High-resolution mass spectrometry can provide an accurate mass measurement, which helps to narrow down the possible elemental compositions.

Q9: What is the biological significance of detecting a particular oxidized phospholipid?

A9: The biological significance of an OxPL depends on its specific structure and the biological context. Different OxPLs can have distinct and sometimes opposing biological activities.[9] For example, some truncated OxPLs are pro-inflammatory, while certain full-length OxPLs can have anti-inflammatory and barrier-protective effects.[9][10] The presence of a specific OxPL can serve as a biomarker for oxidative stress and may be indicative of a particular disease state, such as atherosclerosis or acute lung injury.[4][11]

G OxPL Oxidized Phospholipid (e.g., POVPC) Receptor Scavenger Receptor (e.g., CD36) OxPL->Receptor Cell Endothelial Cell Signaling Intracellular Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Gene_Expression Gene Expression (e.g., IL-8, MCP-1) Signaling->Gene_Expression Response Pro-inflammatory Response Gene_Expression->Response

Caption: Simplified signaling pathway of a pro-inflammatory OxPL.

References

improving the solubility of 15(S)-HpETE-SAPE for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-HpETE-SAPE. Our goal is to help you overcome challenges related to the solubility of this compound in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HpETE-SAPE and what is its primary mechanism of action in cells?

A1: 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine, or 15(S)-HpETE-SAPE, is an oxidized phospholipid. It is produced from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1][2][3] Its primary known mechanism of action is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][4][5]

Q2: What are the key chemical and physical properties of 15(S)-HpETE-SAPE?

A2: The table below summarizes the key properties of 15(S)-HpETE-SAPE.

PropertyValue
Synonyms 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE
Molecular Formula C43H78NO10P
Formula Weight 800.1 g/mol
CAS Number 154436-49-4
Purity ≥90%
Formulation Typically supplied as a solution in ethanol (e.g., 500 µg/ml)
Storage -80°C
Stability ≥ 2 years at -80°C

Data sourced from multiple suppliers.[2][3]

Q3: What are the solubility characteristics of 15(S)-HpETE-SAPE?

A3: The solubility of 15(S)-HpETE-SAPE is a critical factor for its use in aqueous cell culture systems. The table below provides solubility data.

SolventSolubility
Ethanol 30 mg/ml
Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/ml

Data sourced from Cayman Chemical.[2][6]

Experimental Protocols

Protocol for Preparing 15(S)-HpETE-SAPE Working Solution

This protocol provides a step-by-step guide for diluting the 15(S)-HpETE-SAPE ethanol stock solution for use in cell-based assays.

Materials:

  • 15(S)-HpETE-SAPE in ethanol (stock solution)

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Prepare a BSA-complexed intermediate solution:

    • In a sterile microcentrifuge tube, add an appropriate volume of the 15(S)-HpETE-SAPE ethanol stock solution.

    • Add a sufficient volume of the 10% BSA solution to achieve a desired intermediate concentration. The final ethanol concentration in this intermediate solution should be kept low (ideally ≤1%).

    • Gently vortex the solution for 1-2 minutes to facilitate the complexation of 15(S)-HpETE-SAPE with BSA.

    • Incubate the mixture at 37°C for 10-15 minutes to ensure complete complexation.

  • Prepare the final working solution:

    • Add the BSA-complexed intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration of 15(S)-HpETE-SAPE.

    • Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation.

    • The final concentration of ethanol in the cell culture medium should be non-toxic to your cells (typically ≤0.5%). It is crucial to determine the specific tolerance of your cell line.

Example Calculation:

To prepare a 1 µM final working solution of 15(S)-HpETE-SAPE (MW: 800.1 g/mol ) in 10 ml of cell culture medium from a 500 µg/ml ethanol stock:

  • Calculate the required amount of 15(S)-HpETE-SAPE:

    • 1 µM = 1 x 10^-6 mol/L

    • In 10 ml (0.01 L), you need 1 x 10^-8 mol.

    • Mass = moles x MW = 1 x 10^-8 mol x 800.1 g/mol = 8.001 x 10^-6 g = 8.001 µg.

  • Calculate the volume of stock solution needed:

    • Volume = Mass / Concentration = 8.001 µg / 500 µg/ml = 0.016 ml = 16 µl.

  • Prepare the intermediate solution:

    • To keep the ethanol concentration low, you can add the 16 µl of the ethanol stock to a larger volume of BSA solution. For instance, add it to 144 µl of 10% BSA solution to make a total volume of 160 µl. This results in a 10% ethanol concentration in the intermediate solution.

  • Prepare the final working solution:

    • Add the 160 µl of the BSA-complexed intermediate solution to 9.84 ml of cell culture medium to get a final volume of 10 ml.

    • The final ethanol concentration will be approximately 0.16%, which is generally well-tolerated by most cell lines.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of 15(S)-HpETE-SAPE in cell culture medium. - Inadequate solubilization. - High final concentration of the compound. - Low temperature of the medium.- Ensure complete complexation with BSA by following the protocol. - Prepare fresh working solutions for each experiment. - Pre-warm the cell culture medium to 37°C before adding the BSA-complexed intermediate solution. - Consider using a lower final concentration of 15(S)-HpETE-SAPE.
High background cytotoxicity in vehicle control. - Ethanol concentration is too high for the specific cell line. - BSA concentration is causing adverse effects.- Determine the maximum tolerated ethanol concentration for your cell line using a dose-response curve (typically below 0.5%). - Ensure the final BSA concentration is not affecting cell viability or the assay readout. Run a BSA-only control.
Inconsistent results between experiments. - Degradation of 15(S)-HpETE-SAPE stock solution. - Lot-to-lot variability of the compound.- Aliquot the ethanol stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles. Protect from light and oxygen. - When starting with a new lot of 15(S)-HpETE-SAPE, perform a validation experiment to compare its activity with the previous lot.[7]
No observable effect of 15(S)-HpETE-SAPE. - The compound has degraded. - The cell line is resistant to ferroptosis. - Suboptimal assay conditions.- Check the integrity of your stock solution. - Use a positive control for ferroptosis induction (e.g., Erastin or RSL3) to confirm that the pathway is active in your cell line. - Optimize the concentration of 15(S)-HpETE-SAPE and the treatment duration.

Visualizing Key Pathways and Workflows

Experimental Workflow for Preparing 15(S)-HpETE-SAPE Working Solution

G cluster_prep Preparation of 15(S)-HpETE-SAPE Working Solution stock 15(S)-HpETE-SAPE in Ethanol (Stock) intermediate BSA-Complexed Intermediate Solution stock->intermediate Add to BSA bsa Fatty Acid-Free BSA Solution bsa->intermediate working Final Working Solution intermediate->working Dilute in Medium media Pre-warmed Cell Culture Medium media->working cells Treat Cells working->cells

Caption: Workflow for the preparation of 15(S)-HpETE-SAPE working solution for cell-based assays.

Signaling Pathway of 15(S)-HpETE-SAPE-Induced Ferroptosis

G cluster_pathway 15(S)-HpETE-SAPE-Induced Ferroptosis SAPE SAPE (in cell membrane) HpETE_SAPE 15(S)-HpETE-SAPE SAPE->HpETE_SAPE Oxidation LOX 15-Lipoxygenase (15-LO) LOX->HpETE_SAPE Lipid_Peroxidation Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Simplified signaling pathway of 15(S)-HpETE-SAPE-induced ferroptosis.

References

Technical Support Center: Mass Spectrometry Analysis of SAPE-OOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 1-stearoyl-2-(15-hydroperoxyeicosatetraenoyl)-sn-glycero-3-phosphatidylethanolamine (SAPE-OOH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the LC-MS/MS analysis of this critical oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is SAPE-OOH and why is it important in my research?

A1: SAPE-OOH, or 1-stearoyl-2-(15-hydroperoxyeicosatetraenoyl)-sn-glycero-3-phosphatidylethanolamine, is a specific oxidized phospholipid that plays a crucial role in a form of regulated cell death called ferroptosis. It acts as a key "eat-me" signal on the surface of ferroptotic cells, facilitating their recognition and clearance by macrophages through interaction with the Toll-like receptor 2 (TLR2).[1][2][3][4] Understanding and accurately quantifying SAPE-OOH can provide critical insights into cellular oxidative stress, immune response to cell death, and the efficacy of therapies targeting ferroptosis in various diseases, including cancer.

Q2: Which ionization mode is best for SAPE-OOH analysis by LC-MS/MS?

A2: Negative ion mode is commonly preferred for the analysis of SAPE-OOH and other phosphatidylethanolamine-containing lipids.[5] This is because the phosphate group is readily deprotonated, leading to the formation of a stable [M-H]⁻ ion and often providing clearer and more consistent fragmentation patterns. However, positive ion mode can also be used, typically forming [M+H]⁺ or adducts like [M+Na]⁺. The choice of ionization mode may also depend on the specific mass spectrometer and the desired fragmentation information.

Q3: How can I prevent the degradation of SAPE-OOH during sample preparation?

A3: SAPE-OOH is an oxidized lipid and is susceptible to further oxidation or degradation. To minimize this, it is crucial to work quickly and at low temperatures. Incorporate antioxidants, such as butylated hydroxytoluene (BHT), into your extraction solvents.[6] It is also advisable to store samples at -80°C and protect them from light and air exposure as much as possible.

Q4: What are the expected major ions for SAPE-OOH in my mass spectra?

A4: The expected major ions for SAPE-OOH will depend on the ionization mode and the mobile phase composition. The following table summarizes the theoretical exact masses for common adducts of SAPE-OOH (molecular formula: C₄₉H₈₈NO₁₀P).

Ionization ModeAdductMolecular Formula of IonTheoretical m/z
Negative[M-H]⁻C₄₉H₈₇NO₁₀P⁻880.5995
Negative[M+Cl]⁻C₄₉H₈₈ClNO₁₀P⁻916.5762
Negative[M+CH₃COO]⁻C₅₁H₉₁NO₁₂P⁻940.6206
Positive[M+H]⁺C₄₉H₈₉NO₁₀P⁺882.6148
Positive[M+Na]⁺C₄₉H₈₈NNaO₁₀P⁺904.5967
Positive[M+K]⁺C₄₉H₈₈KNO₁₀P⁺920.5707

Troubleshooting Guide

Problem 1: Poor or no signal for SAPE-OOH

Possible Cause Suggested Solution
Sample Degradation Ensure proper sample handling and storage as mentioned in FAQ 3. Add antioxidants like BHT to all solutions used for extraction and reconstitution.
Low Abundance in Sample SAPE-OOH is often a low-abundance lipid. Consider enriching your sample for phospholipids using solid-phase extraction (SPE). Increase the amount of starting material if possible.
Inefficient Ionization Optimize electrospray ionization (ESI) source parameters. For negative mode, ensure the mobile phase promotes deprotonation (e.g., with a small amount of a weak base). For positive mode, consider adding a source of adducting ions like sodium if not already present in the mobile phase.
Incorrect MS Method Verify that the mass spectrometer is set to scan the correct m/z range for SAPE-OOH and its adducts. If using a targeted method (e.g., MRM or PRM), ensure the precursor and product ion masses are correct.

Problem 2: High background noise or interfering peaks

Possible Cause Suggested Solution
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents. Ensure all glassware is thoroughly cleaned to remove any lipid residues.
Matrix Effects The sample matrix can suppress the ionization of SAPE-OOH. Improve sample cleanup using solid-phase extraction (SPE). Optimize the chromatographic separation to resolve SAPE-OOH from co-eluting matrix components.
Co-elution with Isobars Other lipids or molecules may have the same nominal mass as SAPE-OOH. Use a high-resolution mass spectrometer to differentiate based on exact mass. Optimize your chromatography to improve the separation of isobaric species.

Problem 3: Inconsistent retention times

Possible Cause Suggested Solution
Column Equilibration Ensure the LC column is properly equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.
Mobile Phase Composition Prepare fresh mobile phases regularly and ensure accurate composition. Variations in buffer concentration or pH can affect the retention of ionizable compounds like phospholipids.[7]
Column Degradation Over time, the performance of an LC column can degrade. If retention times become unstable or peak shapes worsen, consider replacing the column.

Problem 4: Difficulty in confirming the identity of SAPE-OOH

Possible Cause Suggested Solution
Lack of Fragmentation Data Perform tandem mass spectrometry (MS/MS) on the suspected SAPE-OOH precursor ion. Compare the resulting fragmentation pattern with known fragmentation patterns of oxidized phosphatidylethanolamines.
In-source Fragmentation The hydroperoxide group can be labile and fragment in the ion source. This can lead to a weaker molecular ion and the appearance of fragment ions in the full scan spectrum. Try reducing the source temperature and cone voltage to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: Lipid Extraction from Cells or Tissues

This protocol is a general guideline and may need optimization for your specific sample type.

  • Homogenization: Homogenize cell pellets or tissue samples in ice-cold methanol containing an antioxidant (e.g., 50 µg/mL BHT).

  • Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform and water in a ratio that results in a single phase (e.g., 1:2:0.8 methanol:chloroform:water). Vortex thoroughly.

  • Phase Separation: Add additional chloroform and water to induce phase separation (final ratio of 1:1:0.9 chloroform:methanol:water). Vortex and centrifuge to separate the layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen gas. Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of SAPE-OOH

This is a representative protocol and parameters will need to be adapted for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. Oxidized phospholipids like SAPE-OOH will elute earlier than their non-oxidized counterparts.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), preferably in negative ion mode.

    • Scan Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation. A targeted approach like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for quantification.

    • Key MS/MS Transitions (Negative Mode):

      • Precursor Ion: [M-H]⁻ at m/z 880.6.

      • Characteristic Product Ions: Look for fragments corresponding to the neutral loss of the phosphatidylethanolamine headgroup, and fragments of the oxidized fatty acyl chain. A key fragment is often the deprotonated 15-hydroperoxyeicosatetraenoic acid (15-HpETE) at m/z 335.2. The stearoyl (18:0) fatty acyl chain may be observed at m/z 283.3.

Quantitative Data Summary

The following table provides a summary of key m/z values for the identification of SAPE-OOH in negative ion mode.

DescriptionIonTheoretical m/z
Precursor Ion (SAPE-OOH)[M-H]⁻880.6
Fragment Ion (15-HpETE)[C₂₀H₂₉O₄]⁻335.2
Fragment Ion (Stearic Acid)[C₁₈H₃₅O₂]⁻283.3
Neutral Loss of Headgroup[M-H-C₂H₅NO₄P]⁻739.5

Visualizations

SAPE-OOH Signaling Pathway in Phagocytosis

The following diagram illustrates the signaling pathway initiated by SAPE-OOH on the surface of a ferroptotic cell, leading to its engulfment by a macrophage.

SAPE_OOH_Signaling cluster_ferroptotic_cell Ferroptotic Cell cluster_macrophage Macrophage SAPE-OOH SAPE-OOH TLR2 TLR2 SAPE-OOH->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NFkB NF-κB Activation TRAF6->NFkB Leads to Phagocytosis Phagocytosis NFkB->Phagocytosis Promotes

Caption: SAPE-OOH on ferroptotic cells is recognized by TLR2 on macrophages, initiating a MyD88-dependent signaling cascade that leads to NF-κB activation and subsequent phagocytosis.

Experimental Workflow for SAPE-OOH Analysis

This diagram outlines the general workflow for the analysis of SAPE-OOH from biological samples.

Experimental_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (with BHT) Sample->Extraction Cleanup Solid-Phase Extraction (Optional) Extraction->Cleanup LCMS LC-MS/MS Analysis (C18, Negative Ion Mode) Cleanup->LCMS DataAnalysis Data Analysis (Quantification & Identification) LCMS->DataAnalysis

Caption: A typical workflow for SAPE-OOH analysis includes lipid extraction from the sample, optional cleanup, and analysis by LC-MS/MS, followed by data processing.

Troubleshooting Logic for Low SAPE-OOH Signal

This diagram provides a logical approach to troubleshooting low signal intensity for SAPE-OOH.

Troubleshooting_Logic Start Low SAPE-OOH Signal CheckSamplePrep Review Sample Prep? (Storage, Antioxidants) Start->CheckSamplePrep OptimizeSamplePrep Optimize Sample Prep CheckSamplePrep->OptimizeSamplePrep Yes CheckLC Review LC Method? (Gradient, Column) CheckSamplePrep->CheckLC No OptimizeSamplePrep->CheckLC OptimizeLC Optimize Chromatography CheckLC->OptimizeLC Yes CheckMS Review MS Settings? (Ionization, Scan Range) CheckLC->CheckMS No OptimizeLC->CheckMS OptimizeMS Optimize MS Parameters CheckMS->OptimizeMS Yes Resolved Signal Improved CheckMS->Resolved No, consult instrument specialist OptimizeMS->Resolved

Caption: A step-by-step guide to troubleshooting low SAPE-OOH signal, starting from sample preparation and moving through to LC and MS optimization.

References

Technical Support Center: Optimizing 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE for Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) in ferroptosis research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing SAPE-OOH to induce ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is SAPE-OOH and what is its role in ferroptosis?

A1: this compound (SAPE-OOH) is an oxidized phospholipid that acts as a critical signaling molecule in ferroptosis, a form of iron-dependent regulated cell death. It is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1][2] SAPE-OOH can directly trigger ferroptosis and also functions as an "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by macrophages through interaction with Toll-like receptor 2 (TLR2).[3][4][5]

Q2: How should I store and handle SAPE-OOH?

A2: SAPE-OOH is typically supplied in ethanol and should be stored at -80°C for long-term stability (up to two years).[6] For experimental use, it is sparingly soluble in aqueous buffers. To prepare working solutions, the ethanolic stock solution should be diluted with the aqueous buffer of choice.[6] It is recommended to prepare fresh dilutions for each experiment to avoid degradation.

Q3: Can SAPE-OOH induce ferroptosis on its own?

A3: The ability of SAPE-OOH to induce ferroptosis independently can be cell-type dependent. In some contexts, SAPE-OOH alone can trigger ferroptosis.[7] However, its pro-ferroptotic effect is often significantly enhanced when used in combination with inhibitors of Glutathione Peroxidase 4 (GPX4), such as RSL3.[1][2] For instance, one study noted that SAPE-OOH alone did not induce ferroptosis, but strongly enhanced RSL3-triggered cell death.[8]

Q4: What is the primary mechanism of SAPE-OOH-induced ferroptosis?

A4: The accumulation of lipid hydroperoxides, such as SAPE-OOH, in cellular membranes is a key driver of ferroptosis.[9] This leads to a loss of membrane integrity and eventual cell death. The pathway involves the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) within phospholipids, a process that is normally counteracted by the GPX4 enzyme.[10] When GPX4 is inhibited or overwhelmed, these lipid hydroperoxides build up, leading to ferroptosis.

Troubleshooting Guide

Issue 1: No or low induction of ferroptosis observed after SAPE-OOH treatment.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of SAPE-OOH can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations reported in the literature (see Table 1).

  • Possible Cause 2: Compound Instability. SAPE-OOH can be unstable, especially when diluted in aqueous media for extended periods.

    • Solution: Prepare fresh dilutions of SAPE-OOH from a frozen stock for each experiment. Minimize the time the compound spends in culture medium before being added to cells.

  • Possible Cause 3: Cell Line Resistance. Some cell lines may have intrinsic resistance to ferroptosis.

    • Solution: Consider co-treatment with a GPX4 inhibitor like RSL3 to sensitize the cells to SAPE-OOH.[1][2] Also, verify that your cell line expresses the necessary machinery for ferroptosis, such as ACSL4.[8]

  • Possible Cause 4: Insufficient Incubation Time. The kinetics of ferroptosis induction can vary.

    • Solution: Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration for your experimental setup.

Issue 2: High background or inconsistent results in the lipid peroxidation assay (C11-BODIPY 581/591).

  • Possible Cause 1: Dye Oxidation by General ROS. The C11-BODIPY 581/591 probe can be oxidized by general reactive oxygen species (ROS), not just lipid peroxides.

    • Solution: Include appropriate controls, such as co-treatment with a ferroptosis-specific inhibitor like ferrostatin-1 or liproxstatin-1, to confirm that the observed lipid peroxidation is specific to ferroptosis.[11]

  • Possible Cause 2: Incorrect Dye Concentration or Staining Protocol.

    • Solution: Titrate the C11-BODIPY 581/591 concentration to find the optimal staining concentration for your cell type. A common starting concentration is 2 µM.[11] Ensure proper handling of the dye, protecting it from light.

  • Possible Cause 3: Issues with Flow Cytometry or Microscopy Settings.

    • Solution: When using flow cytometry, be mindful of the spectral overlap between the oxidized (FITC channel) and reduced (PE channel) forms of the dye. Proper compensation is crucial. For microscopy, ensure consistent imaging parameters across all samples.

Issue 3: Discrepancy between different cell death assays.

  • Possible Cause: Different assays measure different aspects of cell death. For example, an LDH assay measures membrane integrity, while a viability assay like MTT measures metabolic activity.

    • Solution: It is recommended to use multiple assays to get a comprehensive picture of cell death. For instance, combine a membrane integrity assay (LDH release or Propidium Iodide staining) with a lipid peroxidation assay (C11-BODIPY 581/591) to specifically confirm ferroptosis.[3][12]

Data Presentation

Table 1: Experimentally Determined Effective Concentrations of SAPE-OOH

Cell LineConcentrationTreatment TimeCo-treatmentOutcomeReference
Pfa1 Mouse Embryonic Fibroblasts (MEFs)0.6 µM, 0.9 µM6 hoursRSL3 (100 nM)Increased ferroptotic cell death[1][2]
HL602.5 µM6 hoursNoneInduced ferroptosis and phagocytosis signal[3][7]
THP-1 Macrophages4 µM24 hoursNoneCaused TLR2 ubiquitination[7]

Experimental Protocols

Protocol 1: Induction of Ferroptosis with SAPE-OOH

This protocol provides a general guideline for inducing ferroptosis using SAPE-OOH. Optimization of cell density, SAPE-OOH concentration, and incubation time is recommended for each cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • SAPE-OOH stock solution (in ethanol)

  • RSL3 (optional, for co-treatment)

  • Ferrostatin-1 (optional, as a negative control)

  • Multi-well plates (e.g., 96-well for viability assays, 6-well for western blotting)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation:

    • Thaw the SAPE-OOH stock solution on ice.

    • Prepare serial dilutions of SAPE-OOH in pre-warmed complete culture medium to achieve the desired final concentrations.

    • If using co-treatments, prepare the necessary dilutions for RSL3 and ferrostatin-1 as well.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the different concentrations of SAPE-OOH (and co-treatments, if applicable) to the respective wells.

    • Include a vehicle control (medium with the same final concentration of ethanol as the highest SAPE-OOH concentration).

  • Incubation: Incubate the cells for the predetermined time (e.g., 6-24 hours) at 37°C and 5% CO2.

  • Analysis: Proceed with downstream assays to assess ferroptosis, such as cell viability assays, lipid peroxidation measurement, or LDH release assay.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.

Materials:

  • Cells treated according to Protocol 1

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Probe Preparation: Prepare a working solution of C11-BODIPY 581/591 in pre-warmed complete culture medium. A final concentration of 2 µM is a common starting point.[11]

  • Staining:

    • At the end of the treatment period, gently remove the medium from the cells.

    • Add the C11-BODIPY 581/591 staining solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • After incubation, wash the cells twice with PBS.

    • Harvest the cells using trypsin or a cell scraper.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis. Keep the samples on ice and protected from light.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer. The unoxidized probe fluoresces red (PE channel), while the oxidized probe fluoresces green (FITC channel).

    • An increase in the green fluorescence intensity indicates lipid peroxidation. The ratio of green to red fluorescence can be used for quantification.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies the release of LDH from damaged cells into the culture supernatant as a measure of cytotoxicity.

Materials:

  • Cells treated in a 96-well plate according to Protocol 1

  • Commercially available LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.

    • Vehicle Control: Cells treated with the vehicle (e.g., ethanol).

  • Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Plate Preparation: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's protocol and add 50 µL to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values, following the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treat with SAPE-OOH (± RSL3, ± Ferrostatin-1) start->treatment incubation Incubate (e.g., 6-24h) treatment->incubation lipid_peroxidation Lipid Peroxidation Assay (C11-BODIPY 581/591) incubation->lipid_peroxidation Assess Oxidative Damage cytotoxicity Cytotoxicity Assay (LDH Release) incubation->cytotoxicity Assess Membrane Integrity viability Cell Viability Assay (MTT / CCK-8) incubation->viability Assess Metabolic Activity analysis Data Analysis & Interpretation lipid_peroxidation->analysis cytotoxicity->analysis viability->analysis

References

Technical Support Center: Interpreting Lipidomics Data for Oxidized Phospholipid Species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of lipidomics data focusing on oxidized phospholipid (OxPL) species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these complex lipid molecules.

Troubleshooting Guide

Oxidized phospholipids are often present in low abundance and are susceptible to artifactual generation, making their analysis challenging.[1][2][3][4] This guide addresses common issues encountered during the experimental workflow.

Issue Potential Causes Recommended Solutions
Low or No Signal for OxPLs 1. Low abundance in the sample: OxPLs are often present at much lower concentrations than their non-oxidized counterparts. 2. Sample degradation: OxPLs can be unstable. 3. Inefficient extraction: The chosen extraction method may not be optimal for polar OxPLs. 4. Ion suppression: High concentrations of other lipids or contaminants can suppress the ionization of OxPLs.[5]1. Increase the amount of starting material if possible. Consider enrichment techniques for specific OxPL classes. 2. Store samples at -80°C and minimize freeze-thaw cycles.[6] Add antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction to prevent further oxidation.[7][8] 3. Use a modified Bligh-Dyer or Folch extraction protocol. Ensure thorough homogenization.[9] 4. Optimize chromatographic separation to resolve OxPLs from interfering species.[10] Dilute the sample if necessary, though this may impact the detection of low-abundance species.
High Background Noise or Numerous Unidentifiable Peaks 1. Artifactual oxidation: Oxidation can occur during sample collection, storage, or preparation.[3][4] 2. Contamination: Solvents, tubes, or other lab materials can introduce contaminants. 3. In-source fragmentation/adduct formation: The mass spectrometer source conditions may be too harsh, or there may be a high concentration of salts.[5][11]1. Handle samples quickly and on ice.[9] Use argon or nitrogen gas to flush sample vials to displace oxygen.[8] 2. Use high-purity, LC-MS grade solvents and reagents. Pre-wash all glassware and use appropriate plasticware. 3. Optimize source parameters (e.g., temperature, voltages). Ensure proper desalting of the sample. Be aware of common adducts like sodium ([M+Na]⁺) and potassium ([M+K]⁺) and include them in your data processing.[11][12]
Difficulty in Structural Elucidation (Isomer Identification) 1. Co-elution of isomers: Different OxPL isomers (e.g., positional isomers of the oxidized fatty acyl chain) may have similar chromatographic properties.[10] 2. Insufficient fragmentation data: Standard MS/MS spectra may not provide enough information to pinpoint the exact location of the oxidation.1. Optimize the liquid chromatography method, including the column type (e.g., reversed-phase, normal-phase, HILIC), gradient, and flow rate.[13] Consider two-dimensional LC for complex samples.[10] 2. Employ tandem mass spectrometry (MS/MS) or MSⁿ experiments to obtain detailed fragmentation patterns.[1][14] Compare experimental spectra to a library of known OxPL fragmentation patterns.[14][15][16] Utilize high-resolution mass spectrometry for accurate mass measurements of fragment ions.[13]
Poor Quantitative Reproducibility 1. Inconsistent sample preparation: Variability in extraction efficiency or derivatization. 2. Lack of appropriate internal standards: The chosen internal standards may not behave similarly to the target OxPLs. 3. Data processing inconsistencies: Variations in peak integration, normalization, or statistical analysis.[17]1. Standardize all sample preparation steps and use a consistent protocol.[6] 2. Use a panel of stable isotope-labeled internal standards that are structurally similar to the OxPLs of interest.[2] 3. Use a consistent data processing workflow. Normalize data to the appropriate internal standard and consider other normalization strategies like total ion current (TIC) if necessary.[5] Be mindful of missing values and use appropriate imputation methods.[18]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in sample preparation to avoid artificial oxidation?

A1: To minimize artificial oxidation, it is crucial to handle samples quickly and at low temperatures (e.g., on ice).[9] Adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents is a common and effective practice.[7][8] Additionally, flushing sample vials with an inert gas like argon or nitrogen before sealing can help to displace oxygen and prevent oxidation during storage and handling.[8] Storing samples at -80°C is also essential to maintain their integrity.[6]

Q2: How can I identify specific oxidized phospholipid species in my complex dataset?

A2: Identifying specific OxPLs requires a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).[14][19] High-resolution mass spectrometry provides accurate mass measurements to determine the elemental composition.[13] Tandem MS (MS/MS) is then used to fragment the molecule and obtain structural information. Specific fragmentation patterns, such as the neutral loss of the headgroup or characteristic fragments from the oxidized fatty acyl chains, can help in identification.[1][20] Using targeted scanning methods like precursor ion scanning (e.g., for m/z 184 for phosphocholines) or neutral loss scanning can help to selectively detect certain classes of phospholipids.[1][20] Comparing your experimental MS/MS spectra to established libraries or databases is also a powerful identification tool.[14][15][16]

Q3: What is the difference between targeted and untargeted lipidomics for OxPL analysis?

A3: Targeted lipidomics focuses on measuring a predefined and specific list of known OxPL molecules.[4] This approach typically uses techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, offering high sensitivity and specificity, making it ideal for quantifying known biomarkers.[14] Untargeted lipidomics , on the other hand, aims to measure as many lipids as possible in a sample without a preconceived list.[4] This is an exploratory approach, often using high-resolution mass spectrometers like Q-TOF or Orbitrap instruments, and is useful for discovering novel OxPLs or getting a broad overview of the changes in the oxidized lipidome.[2]

Q4: How do I normalize my quantitative OxPL data?

A4: Proper normalization is critical for accurate quantification. The most robust method is to use stable isotope-labeled internal standards that are structurally analogous to the OxPLs you are measuring. These standards are added at the beginning of the sample preparation process and can account for variations in extraction efficiency and instrument response.[2] If specific standards are unavailable, other methods like normalizing to the total ion current (TIC) or the total lipid content can be used, but these may be less accurate.[5] For cellular studies, normalizing to cell number, protein content, or DNA content is also common.[5]

Q5: My data shows changes in several OxPLs. How do I interpret the biological significance?

A5: Interpreting the biological significance involves several steps. First, identify the specific OxPLs that are changing. Oxidized phospholipids can act as damage-associated molecular patterns (DAMPs) and engage with pattern recognition receptors like CD36 and Toll-like receptors (TLRs), triggering inflammatory signaling pathways.[21][22] For example, oxidized PAPC (1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) can activate pathways leading to the production of pro-inflammatory cytokines.[21][23] Contextualize your findings by mapping the altered lipids to known signaling pathways. Pathway analysis tools can be helpful in this regard.[17] Consider the broader biological context of your experiment (e.g., disease model, cell type) to form a hypothesis about how these changes in OxPLs are contributing to the observed phenotype.

Experimental Protocols

Protocol 1: Extraction of Oxidized Phospholipids from Plasma

This protocol is a modification of the Bligh-Dyer method, optimized for the recovery of OxPLs.

  • Preparation:

    • Prepare a solution of 10 µM butylated hydroxytoluene (BHT) in LC-MS grade methanol:chloroform (1:1, v/v).[8]

    • Keep all samples and solvents on ice throughout the procedure.

    • To 100 µL of plasma in a glass tube, add an appropriate amount of stable isotope-labeled internal standards.

  • Extraction:

    • Add 500 µL of the methanol:chloroform solution containing BHT. Vortex vigorously for 2 minutes.

    • Add 300 µL of LC-MS grade chloroform. Vortex for another 2 minutes.

    • Add 300 µL of LC-MS grade water to induce phase separation. Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection and Drying:

    • Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen or argon gas.

    • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol).

Protocol 2: LC-MS/MS Analysis of Oxidized Phospholipids

This is a general workflow for analyzing OxPLs using a high-resolution mass spectrometer coupled to liquid chromatography.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: Run a gradient from a lower percentage of Mobile Phase B (e.g., 30%) to a high percentage (e.g., 95%) over 20-30 minutes to elute lipids based on their hydrophobicity. Oxidized species will typically elute earlier than their non-oxidized counterparts.[10]

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Use electrospray ionization (ESI) in both positive and negative modes in separate runs to achieve comprehensive coverage, as different OxPL classes ionize preferentially in different modes.[1]

    • Full Scan (MS1): Acquire full scan data at high resolution (>60,000) to determine the accurate mass-to-charge ratio (m/z) of the precursor ions.

    • Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically select the most intense ions from the full scan for fragmentation. This will generate MS/MS spectra for structural identification.[2]

    • Targeted Analysis (Optional): If you are looking for specific OxPLs, create an inclusion list with their m/z values to ensure they are selected for fragmentation. Alternatively, use precursor ion or neutral loss scans.[20]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition cluster_data_proc Data Processing & Interpretation SampleCollection Sample Collection (e.g., Plasma, Tissue) AddStandards Add Internal Standards & Antioxidants (BHT) SampleCollection->AddStandards LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) AddStandards->LipidExtraction Drying Dry Down & Reconstitute LipidExtraction->Drying LC_Separation LC Separation (Reversed-Phase) Drying->LC_Separation MS_Analysis Mass Spectrometry (ESI, HR-MS) LC_Separation->MS_Analysis MSMS_Fragmentation dd-MS/MS Fragmentation MS_Analysis->MSMS_Fragmentation PeakPicking Peak Picking & Alignment MSMS_Fragmentation->PeakPicking Identification OxPL Identification (Accurate Mass & MS/MS) PeakPicking->Identification Quantification Quantification & Normalization Identification->Quantification Stats Statistical Analysis Quantification->Stats BioInterpretation Biological Interpretation (Pathway Analysis) Stats->BioInterpretation

Caption: General experimental workflow for oxidized phospholipid analysis.

oxpl_signaling_pathway OxPL Oxidized Phospholipids (e.g., OxPAPC) CD36 CD36 OxPL->CD36 TLR4 TLR4/CD14 OxPL->TLR4 SrcKinase Src Family Kinases CD36->SrcKinase recruits NFkB NF-κB Pathway TLR4->NFkB activates SrcKinase->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNFα) NFkB->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation promotes

Caption: Simplified signaling pathway of oxidized phospholipids via PRRs.

References

Technical Support Center: Analysis of 15(S)-HpETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15(S)-HpETE-SAPE (1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine).

Troubleshooting Guide

Artifacts and other issues in the analysis of 15(S)-HpETE-SAPE can arise from sample handling, storage, and the analytical methodology itself. This guide provides a structured approach to identifying and resolving common problems.

Issue 1: Low or No Signal for 15(S)-HpETE-SAPE

Possible Cause Recommended Action
Degradation during sample preparation and storage Lipid hydroperoxides are unstable.[1] It is crucial to minimize exposure to heat, light, and oxygen.[2][3] Store lipid extracts in organic solvents with antioxidants at -20°C or lower in airtight containers.[2] For tissue samples, heat treatment can inhibit lipase activity, but does not prevent non-enzymatic degradation.[3]
Inefficient extraction Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure complete recovery from the sample matrix.
Suboptimal LC-MS/MS parameters Optimize ionization source parameters (e.g., spray voltage, gas temperatures) and MS/MS settings (e.g., collision energy) for 15(S)-HpETE-SAPE. Use a suitable internal standard to normalize for extraction efficiency and instrument response.
Poor chromatographic separation Ensure the analytical column is appropriate for lipid analysis (e.g., C18 or HILIC).[4] Check for column degradation or contamination.

Issue 2: High Background or Interferences

Possible Cause Recommended Action
Sample matrix effects Improve sample cleanup procedures to remove interfering substances. Consider solid-phase extraction (SPE) or liquid-liquid extraction.
Contamination from solvents or labware Use high-purity solvents and clean glassware. Run solvent blanks to identify sources of contamination.
Carryover from previous injections Implement a rigorous wash protocol for the autosampler and injection port between samples.[5]

Issue 3: Presence of Unexpected Peaks or Artifacts

Possible Cause Recommended Action
In-source fragmentation This is a common source of artifacts in mass spectrometry-based lipidomics.[6] Optimize source conditions (e.g., temperature, voltages) to minimize fragmentation. The presence of fragment ions corresponding to the neutral loss of the phosphoethanolamine headgroup (141.1 Da) from the precursor ion is a characteristic fragmentation of phosphatidylethanolamines and can occur in-source.[7]
Oxidation during sample workup or analysis Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents to prevent auto-oxidation.[2] Ensure the mobile phases are degassed and, if possible, sparged with an inert gas.
Formation of adducts Sodium and other adducts are common in ESI-MS.[8][9] While they can be used for identification, inconsistent adduct formation can complicate quantification. Ensure consistent mobile phase composition and consider using a single adduct for quantification.
Isomeric interferences Be aware of the potential for isomeric lipid species that may have similar fragmentation patterns. High-resolution mass spectrometry and careful chromatographic separation can help distinguish between isomers.
Degradation products 15(S)-HpETE-SAPE can be reduced to 15(S)-HETE-SAPE or undergo further reactions. Look for the corresponding masses of these potential degradation products in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to look out for when analyzing 15(S)-HpETE-SAPE?

A1: The most common artifacts include:

  • In-source fragments: Particularly the neutral loss of the phosphoethanolamine headgroup (141.1 Da).[7]

  • Oxidation products: Formed during sample handling and analysis if antioxidants are not used.

  • Adducts: Primarily sodium adducts ([M+Na]+) in positive ion mode.[9]

  • Degradation products: Such as the corresponding hydroxy derivative (15(S)-HETE-SAPE).

Q2: How can I confirm the identity of the 15(S)-HpETE-SAPE peak in my chromatogram?

A2: Confirmation should be based on:

  • Retention time matching: Compare the retention time to that of a certified reference standard.

  • Accurate mass measurement: Use a high-resolution mass spectrometer to confirm the elemental composition.

  • MS/MS fragmentation pattern: The fragmentation pattern should be consistent with the structure of 15(S)-HpETE-SAPE. MS/MS fragmentation has been used to identify 15-HpETE-PE species in biological samples.[8]

Q3: What is the best way to store 15(S)-HpETE-SAPE standards and samples?

A3: Due to the inherent instability of the hydroperoxide group, standards and lipid extracts should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) in a solvent containing an antioxidant like BHT.[2][3] Minimize freeze-thaw cycles.

Q4: Can I distinguish between 15(S)-HpETE-SAPE and its stereoisomers using LC-MS/MS?

A4: Standard reverse-phase LC-MS/MS methods are generally not capable of separating stereoisomers. Chiral chromatography would be required for this purpose.

Q5: What are the expected precursor and product ions for 15(S)-HpETE-SAPE in LC-MS/MS analysis?

A5: In positive ion mode, you can expect to see the protonated molecule [M+H]+ and its sodium adduct [M+Na]+. A characteristic fragmentation in MS/MS is the neutral loss of the phosphoethanolamine headgroup (141.1 Da).[7] Other product ions will correspond to the fragmentation of the fatty acid chains.

Experimental Protocols

General Protocol for Extraction and LC-MS/MS Analysis of 15(S)-HpETE-SAPE

This protocol is a general guideline based on methods for analyzing oxidized phospholipids.[4][10][11] Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation and Lipid Extraction:

  • Homogenize cells or tissues in ice-cold phosphate-buffered saline (PBS).

  • To prevent enzymatic degradation, heat treatment of tissue samples can be considered.[3]

  • Add an internal standard (e.g., a deuterated or 13C-labeled oxidized phospholipid).

  • Perform a liquid-liquid extraction using a modified Bligh-Dyer method with solvents containing an antioxidant (e.g., 0.005% BHT).

  • Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient from, for example, 60% B to 100% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.

    • Precursor Ion: [M+H]+ and/or [M+Na]+ for 15(S)-HpETE-SAPE.

    • Product Ions: Monitor for the neutral loss of the headgroup and other characteristic fragments.

    • Source Parameters: Optimize gas flows, temperatures, and spray voltage for maximal signal intensity and minimal in-source fragmentation.

Quantitative Data Summary

The following table summarizes hypothetical MRM transitions for the analysis of 15(S)-HpETE-SAPE. Actual values will need to be determined empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
15(S)-HpETE-SAPE[M+H]+Neutral Loss of 141.120-30
15(S)-HpETE-SAPE[M+H]+Fatty acid fragment 125-35
15(S)-HpETE-SAPE[M+H]+Fatty acid fragment 225-35
Internal Standard[M+H]+ (labeled)Corresponding fragmentsOptimized

Signaling Pathway and Experimental Workflow Diagrams

Ferroptosis Signaling Pathway Involving 15-HpETE-PE

Ferroptosis_Pathway AA_PE Arachidonoyl-PE (AA-PE) in membrane HpETE_PE 15-HpETE-PE AA_PE->HpETE_PE Oxidation LOX_PEBP1 15-LOX/PEBP1 Complex LOX_PEBP1->AA_PE HETE_PE 15-HETE-PE HpETE_PE->HETE_PE Reduction Ferroptosis Ferroptosis HpETE_PE->Ferroptosis GPX4 GPX4 GPX4->HpETE_PE Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->LOX_PEBP1 Inhibits Complex

Caption: Enzymatic generation of 15-HpETE-PE via the 15-LOX/PEBP1 complex, a key step in ferroptosis.

Explanation of the Pathway: In the process of ferroptosis, arachidonoyl-phosphatidylethanolamine (AA-PE) in the cell membrane is oxidized by the 15-lipoxygenase/phosphatidylethanolamine binding protein-1 (15-LOX/PEBP1) complex to form 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[8][12] 15-HpETE-PE acts as a critical death signal, leading to ferroptotic cell death.[2][6][13] This process is counteracted by the enzyme glutathione peroxidase 4 (GPX4), which reduces the hydroperoxide to the less reactive alcohol, 15-HETE-PE.[6] Inhibitors like RSL3 can block GPX4, promoting ferroptosis, while compounds like Ferrostatin-1 can inhibit the 15-LOX/PEBP1 complex, thereby preventing the formation of the death signal.[12]

Experimental Workflow for 15(S)-HpETE-SAPE Analysis

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer with BHT) Sample->Extraction Drydown Drydown under N2 & Reconstitution Extraction->Drydown LC_MS LC-MS/MS Analysis (Reverse Phase C18) Drydown->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis Troubleshooting Troubleshooting (Artifact Analysis) Data_Analysis->Troubleshooting Troubleshooting->Extraction Refine Troubleshooting->LC_MS Optimize

Caption: A typical workflow for the analysis of 15(S)-HpETE-SAPE from biological samples.

References

Technical Support Center: Analysis of Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the study of oxidized phospholipids (OxPLs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, troubleshooting, and best practices in OxPL analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in studying oxidized phospholipids?

A1: The analysis of oxidized phospholipids is inherently challenging due to several factors:

  • Low Abundance: OxPLs are often present in very low concentrations in biological samples compared to their non-oxidized counterparts.[1]

  • Chemical Instability: The reactive nature of many oxidized functional groups makes these molecules prone to degradation during sample handling, extraction, and analysis.[1]

  • Structural Diversity: Oxidation of a single phospholipid species can generate a vast array of structurally distinct products, including isomers.[2][3][4]

  • Lack of Commercial Standards: Many specific oxidized phospholipid standards are not commercially available, complicating absolute quantification and identification.[5][6]

  • Artifactual Oxidation: Unsaturated phospholipids are susceptible to artificial oxidation during sample preparation and storage, which can lead to inaccurate results.[7]

Q2: How can I prevent artificial oxidation of my samples during preparation?

A2: Preventing ex vivo oxidation is critical for accurate OxPL analysis. Key measures include:

  • Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to solvents during lipid extraction is essential to minimize the generation of oxidation products.[7]

  • Cold Environment: Perform all sample preparation steps in a cold environment (e.g., on ice) to reduce the rate of chemical reactions, including oxidation.[8]

  • Inert Atmosphere: Whenever possible, handle samples under an inert gas like nitrogen or argon to minimize exposure to oxygen.[9][10]

  • Rapid Processing: Minimize the time between sample collection and extraction to limit the opportunity for degradation.

Q3: What are the best practices for storing samples and lipid extracts?

A3: Proper storage is crucial to maintain the integrity of OxPLs.

  • Low Temperatures: Lipid extracts should be stored at -20°C or, preferably, at -80°C to slow down degradation processes.[8]

  • Inert Environment: Store extracts in glass vials with Teflon-lined caps under an inert atmosphere (argon or nitrogen) to prevent oxidation.[9][10]

  • Avoid Plastic: Do not store organic solutions of lipids in plastic containers, as this can lead to leaching of impurities. Aqueous suspensions of lipids can be stored in plastic.[9]

  • Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade lipids.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of oxidized phospholipids, particularly using liquid chromatography-mass spectrometry (LC-MS).

Issue 1: High Variability Between Replicate Injections
Possible Cause Recommended Solution
Sample Degradation in Autosampler Maintain the autosampler at a low temperature (e.g., 4°C). If possible, use fresh aliquots for each injection sequence.
Inconsistent Ionization Check for fluctuations in the electrospray ionization (ESI) source. Clean the source if necessary. Ensure a stable spray.
Carryover from Previous Injections Implement a robust wash protocol for the injection needle and sample loop between injections. Inject a blank solvent after a high-concentration sample to check for carryover.
Poor Chromatographic Peak Shape Optimize the mobile phase composition and gradient. Ensure the column is not overloaded and is properly conditioned.
Issue 2: Difficulty in Identifying and Confirming OxPLs
Possible Cause Recommended Solution
Lack of Authentic Standards Generate in vitro oxidized phospholipids by exposing known phospholipid standards to an oxidant. These can serve as reference materials for retention time and fragmentation patterns.[5] Develop a library of MS/MS spectra for known OxPLs.[11]
Co-elution with Non-oxidized Species Optimize the chromatographic method to improve the separation of oxidized and non-oxidized lipids. Two-dimensional HPLC can be effective.[1] Hydrophilic interaction liquid chromatography (HILIC) can separate lipids by headgroup, which can help in separating oxidized species.[2][6]
Low Abundance of Fragment Ions in MS/MS Optimize collision energy to obtain informative fragment ions. Use high-resolution mass spectrometry to obtain accurate mass measurements of precursor and product ions, which aids in formula determination.[2]
Isomeric Interference Use chromatographic separation to distinguish between isomers. Specific fragmentation patterns in MS/MS can sometimes differentiate isomers, but this can be challenging.
Issue 3: Low Signal Intensity or Poor Sensitivity for OxPLs
Possible Cause Recommended Solution
Ion Suppression Dilute the sample to reduce matrix effects. Optimize the chromatographic separation to ensure OxPLs elute in a region with fewer co-eluting, ion-suppressing compounds. Use of internal standards that are structurally similar to the analytes can help correct for ion suppression.
Inefficient Extraction Optimize the lipid extraction method (e.g., Folch or Bligh-Dyer) for your specific sample matrix. Ensure complete solvent evaporation and proper reconstitution in a solvent compatible with your LC method.
Suboptimal MS Parameters Tune the mass spectrometer for the specific m/z range of your target OxPLs. Optimize source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for phospholipids.
Sample Loss During Preparation Use glass or Teflon-lined labware to minimize adsorption of lipids.[9] Be cautious during solvent evaporation to avoid losing volatile, short-chain oxidized lipids.

Experimental Protocols

Protocol 1: General Quality Control for Sample Preparation
  • Reagent Preparation: Prepare all solvents and solutions fresh. Add an antioxidant like 0.005% (w/v) butylated hydroxytoluene (BHT) to organic solvents used for extraction and storage.[7]

  • Sample Collection: If applicable, flash-freeze biological tissues in liquid nitrogen immediately after collection to quench enzymatic activity.[8]

  • Extraction: Perform lipid extraction at a low temperature (e.g., on ice). A common method is the Folch extraction using chloroform and methanol.

  • Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen or argon. Avoid high temperatures.

  • Reconstitution and Storage: Reconstitute the lipid extract in a solvent suitable for your analytical method (e.g., methanol/chloroform). Store the extract at -80°C under an inert atmosphere in a glass vial with a Teflon-lined cap.[9][10]

  • Quality Control Sample: Create a pooled quality control (QC) sample by combining small aliquots from each experimental sample. This pooled sample should be analyzed periodically throughout the analytical run to monitor the stability and performance of the analytical system.[7]

Protocol 2: LC-MS/MS Analysis of Oxidized Phospholipids

This is a general protocol and should be optimized for your specific instrument and analytes.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used to separate lipids based on hydrophobicity. Oxidized phospholipids will typically elute earlier than their non-oxidized counterparts.[1]

    • Mobile Phase: A gradient of water and a more nonpolar organic solvent (e.g., methanol, acetonitrile, isopropanol) with an additive like ammonium formate or formic acid is often used.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes, as different OxPLs may be more readily detected in one polarity.

    • Scan Modes for Identification:

      • Full Scan: To get an overview of all ions present.

      • Precursor Ion Scanning: For phosphatidylcholine (PC) species, scan for precursors of m/z 184.1 in positive ion mode.[12]

      • Neutral Loss Scanning: To identify specific phospholipid classes (e.g., neutral loss of 141 Da for phosphatidylethanolamine (PE) in positive ion mode).

    • Scan Modes for Quantification:

      • Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM): For targeted quantification of known OxPLs. This is a highly sensitive and specific method.[11][12]

Quantitative Data Summary

The following tables provide examples of key quantitative parameters relevant to OxPL analysis.

Table 1: Recommended Storage Conditions for Lipids

Lipid Type Form Storage Temperature Atmosphere Container
Saturated Phospholipids Powder or Organic Solution≤ -20°CInert Gas (Argon/Nitrogen)Glass with Teflon-lined cap
Unsaturated/Oxidized Phospholipids Organic Solution≤ -20°C (ideally -80°C)Inert Gas (Argon/Nitrogen)Glass with Teflon-lined cap
Aqueous Suspensions LiquidNot recommended for long-term storageN/APlastic or Glass

Data compiled from various sources.[8][9][10]

Table 2: Common MS/MS Transitions for Phospholipid Classes

Phospholipid Class Ion Mode Scan Type Precursor/Neutral Loss Fragment Ion (m/z)
Phosphatidylcholine (PC) PositivePrecursor Ion ScanPrecursors of 184.1184.1
Phosphatidylethanolamine (PE) PositiveNeutral Loss ScanNeutral Loss of 141 DaN/A
Phosphatidylserine (PS) NegativeNeutral Loss ScanNeutral Loss of 87 DaN/A
Phosphatidylglycerol (PG) NegativeNeutral Loss ScanNeutral Loss of 172 DaN/A
Phosphatidylinositol (PI) NegativePrecursor Ion ScanPrecursors of 241.0241.0

This table provides common transitions; specific fragments for oxidized fatty acyl chains will vary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control SampleCollection Sample Collection (Flash Freeze) AddAntioxidant Add Antioxidant (e.g., BHT) SampleCollection->AddAntioxidant LipidExtraction Lipid Extraction (e.g., Folch, on ice) AddAntioxidant->LipidExtraction SolventEvaporation Solvent Evaporation (under N2/Ar) LipidExtraction->SolventEvaporation Reconstitution Reconstitution SolventEvaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Identification Identification (MS/MS Library) DataProcessing->Identification Quantification Quantification (Internal Standards) DataProcessing->Quantification PooledQC Pooled QC Sample PooledQC->LCMS InternalStandards Internal Standards InternalStandards->LipidExtraction Blanks Solvent Blanks Blanks->LCMS

Caption: Experimental workflow for oxidized phospholipid analysis.

troubleshooting_logic Start High Variability in Results? CheckAutosampler Check Autosampler Temperature & Stability Start->CheckAutosampler CheckCarryover Run Blanks to Check for Carryover Start->CheckCarryover CheckPeakShape Evaluate Peak Shape and Retention Time Start->CheckPeakShape SolutionAutosampler Maintain Low Temp, Use Fresh Aliquots CheckAutosampler->SolutionAutosampler If unstable SolutionCarryover Improve Wash Method CheckCarryover->SolutionCarryover If present SolutionPeakShape Optimize LC Method CheckPeakShape->SolutionPeakShape If poor

Caption: Troubleshooting logic for high result variability.

References

Validation & Comparative

A Comparative Guide to Ferroptosis Induction: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE vs. RSL3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a significant area of interest in therapeutic research, particularly in oncology. The ability to modulate this pathway through specific inducers is crucial for advancing our understanding and developing novel treatments. This guide provides an objective comparison of two prominent ferroptosis-inducing agents: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (18:0/15-HpETE-PE), a specific oxidized phospholipid, and RSL3, a well-characterized small molecule inhibitor of Glutathione Peroxidase 4 (GPX4).

At a Glance: Key Differences

FeatureThis compound (18:0/15-HpETE-PE)RSL3
Mechanism of Action Direct execution of ferroptosis as a lipid hydroperoxide "death signal".Indirect induction of ferroptosis via inhibition of the antioxidant enzyme GPX4.
Primary Target Cell membrane integrity.Glutathione Peroxidase 4 (GPX4).
Mode of Induction Exogenous supply of a specific, terminal lipid peroxide.Inhibition of the cell's primary defense against lipid peroxidation.
Specificity Highly specific to the execution phase of ferroptosis.Primarily targets GPX4, but may have broader effects on other selenoproteins.[1]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between 18:0/15-HpETE-PE and RSL3 lies in their point of intervention in the ferroptosis signaling cascade. RSL3 acts upstream by disabling a critical cellular defense mechanism, while 18:0/15-HpETE-PE is a downstream effector that directly mediates cell death.

RSL3: The Initiator

RSL3 is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[2][3] By directly binding to and inactivating GPX4, RSL3 leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS) and subsequent oxidative damage to the cell membrane, culminating in ferroptotic cell death.[2][3] Some research suggests that RSL3's impact may extend beyond GPX4, potentially inhibiting other antioxidant selenoproteins and thioredoxin reductase 1, which can further contribute to cellular oxidative stress.[1][4][5][6]

RSL3_Mechanism RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibition GSSG GSSG GPX4->GSSG Lipid_OOH Lipid-OOH (Toxic) GPX4->Lipid_OOH reduces GSH GSH GSH->GPX4 cofactor Lipid_H Lipid-OH (Non-toxic) Lipid_OOH->Lipid_H to Membrane Cell Membrane Lipid_OOH->Membrane damages Ferroptosis Ferroptosis Membrane->Ferroptosis leads to

This compound: The Executioner

18:0/15-HpETE-PE is a specific type of oxidized phosphatidylethanolamine (PE) that functions as a "death signal" in ferroptosis.[7][8] It is endogenously produced through the action of 15-lipoxygenase (15-LOX) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[7][9][10] This complex specifically oxidizes arachidonic acid at the sn-2 position of PE to form hydroperoxy-arachidonoyl-PE (HpETE-PE).[8] The accumulation of these oxidized lipids within the cell membrane disrupts its integrity, leading to cell lysis and death.[8] When supplied exogenously, 18:0/15-HpETE-PE bypasses the need for upstream induction and directly executes the final steps of ferroptosis.

HpETE_PE_Mechanism HpETE_PE 18:0/15-HpETE-PE (Exogenous) Membrane Cell Membrane HpETE_PE->Membrane inserts into and damages Ferroptosis Ferroptosis Membrane->Ferroptosis leads to

Experimental Performance and Considerations

While direct head-to-head quantitative comparisons of potency (e.g., EC50 values) are not extensively documented in the literature, their distinct mechanisms imply different experimental applications and outcomes.

ParameterThis compoundRSL3
Induction Kinetics Likely rapid, as it acts at the final stage of the pathway.Dependent on the rate of GPX4 inhibition and subsequent lipid peroxide accumulation.
Cellular Context Effective in cells where the downstream execution pathway is intact. Can induce ferroptosis even in the presence of GPX4 activity.[9][10]Efficacy can be influenced by cellular levels of GPX4, GSH, and other antioxidant systems.
Research Applications Studying the biophysical and biochemical consequences of specific lipid peroxidation. Investigating downstream events of ferroptosis execution.Probing the role of GPX4 and upstream antioxidant pathways. Screening for novel ferroptosis inhibitors.

Experimental Protocols

Below are generalized protocols for inducing and assessing ferroptosis using RSL3 and a conceptual protocol for 18:0/15-HpETE-PE. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

1. Cell Seeding and Treatment

  • Cell Line: Select a cell line of interest (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer).

  • Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Adherence: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • RSL3: Prepare a stock solution in DMSO. Dilute to final working concentrations (e.g., 0.1 - 10 µM) in cell culture medium.

    • 18:0/15-HpETE-PE: Due to its lipid nature, careful preparation is required. A common method involves dissolving in ethanol and then diluting in medium containing a carrier protein like fatty acid-free BSA. Final concentrations may range from 0.5 to 5 µM.

  • Incubation: Treat cells for a predetermined time course (e.g., 6, 12, 24 hours).

2. Assessment of Cell Viability

  • Method: Utilize a standard cell viability assay such as CellTiter-Glo® (Promega) for ATP measurement or a lactate dehydrogenase (LDH) cytotoxicity assay to measure membrane integrity.

  • Procedure: Follow the manufacturer's instructions for the chosen assay.

  • Analysis: Normalize viability data to vehicle-treated control cells.

3. Measurement of Lipid Peroxidation

  • Reagent: Use a fluorescent probe such as C11-BODIPY™ 581/591 (Thermo Fisher Scientific).

  • Procedure:

    • Co-incubate cells with the ferroptosis inducer and C11-BODIPY (e.g., 2 µM) for the final 30-60 minutes of the treatment period.

    • Wash cells with PBS.

    • Analyze by flow cytometry or fluorescence microscopy. Lipid peroxidation is indicated by a shift in the fluorescence emission from red to green.

4. Experimental Workflow for Comparison

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plates Adhere Allow Adherence (24h) Seed_Cells->Adhere Treat_RSL3 Treat with RSL3 (Dose-Response) Adhere->Treat_RSL3 Treat_HpETE_PE Treat with 18:0/15-HpETE-PE (Dose-Response) Adhere->Treat_HpETE_PE Treat_Control Vehicle Control Adhere->Treat_Control Viability Assess Cell Viability (e.g., CellTiter-Glo) Treat_RSL3->Viability Lipid_ROS Measure Lipid Peroxidation (e.g., C11-BODIPY) Treat_RSL3->Lipid_ROS Treat_HpETE_PE->Viability Treat_HpETE_PE->Lipid_ROS Treat_Control->Viability Treat_Control->Lipid_ROS Compare EC50 Compare EC50 Viability->Compare EC50 Compare Fluorescence Shift Compare Fluorescence Shift Lipid_ROS->Compare Fluorescence Shift

Conclusion

Both RSL3 and this compound are valuable tools for inducing and studying ferroptosis. The choice between them depends on the specific research question. RSL3 is ideal for investigating the upstream regulation of ferroptosis and the role of GPX4. In contrast, 18:0/15-HpETE-PE offers a more direct method to study the downstream execution phase of ferroptosis, providing insights into the direct consequences of lipid peroxidation on cell membrane integrity. Understanding the distinct mechanisms of these inducers is paramount for designing rigorous experiments and accurately interpreting their results in the quest to harness ferroptosis for therapeutic benefit.

References

A Comparative Guide to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its Reduced Form, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally related phospholipids, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (HpETE-PE) and its reduced counterpart, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (HETE-PE). Understanding the distinct chemical properties and biological activities of these molecules is crucial for research in areas such as ferroptosis, lipid signaling, and drug discovery.

At a Glance: Key Differences

FeatureThis compound (HpETE-PE)1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (HETE-PE)
Chemical Structure Contains a hydroperoxy (-OOH) group at the 15th position of the eicosatetraenoyl chain.Contains a hydroxyl (-OH) group at the 15th position of the eicosatetraenoyl chain.
Primary Biological Role Potent inducer of ferroptosis; acts as a "death signal".The reduced and more stable form of HpETE-PE; its direct role in ferroptosis is not well-established and is considered to be significantly less potent.
Chemical Stability Less stable due to the reactive hydroperoxy group.More stable due to the less reactive hydroxyl group.
Metabolic Precursor Can be reduced to HETE-PE.Is the reduction product of HpETE-PE.

Introduction to the Molecules

This compound and 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE are complex phospholipids. They share a common backbone consisting of a glycerol molecule esterified with stearic acid at the sn-1 position and a derivative of arachidonic acid (an eicosatetraenoid) at the sn-2 position. The head group is phosphoethanolamine (PE). The critical distinction lies in the functional group at the 15th carbon of the eicosatetraenoyl chain: a hydroperoxy group in HpETE-PE and a hydroxyl group in HETE-PE.

This seemingly minor chemical difference has profound implications for their biological activity, particularly in the context of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Chemical and Structural Differences

The presence of the hydroperoxy group (-OOH) in HpETE-PE makes it a highly reactive molecule, prone to further reactions that can propagate lipid peroxidation. In contrast, the hydroxyl group (-OH) in HETE-PE is significantly more stable.

Table 1: Chemical and Physical Properties

PropertyThis compound1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE
Molecular Formula C₄₃H₇₈NO₁₀PC₄₃H₇₈NO₉P
Molecular Weight ~800.07 g/mol ~784.07 g/mol
Key Functional Group Hydroperoxy (-OOH)Hydroxyl (-OH)
Reactivity HighModerate

Divergent Roles in Ferroptosis

The most significant functional difference between HpETE-PE and HETE-PE lies in their involvement in ferroptosis.

This compound: The Ferroptotic "Death Signal"

Current research has identified HpETE-PE as a critical mediator and a direct executioner of ferroptotic cell death.[1][2] Its formation, catalyzed by the enzyme 15-lipoxygenase (15-LOX), is a key step in the ferroptotic pathway. Exogenously added HpETE-PE has been shown to increase ferroptotic cell death in a dose-dependent manner.

Quantitative Data on Ferroptosis Induction:

  • Treatment of wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts with 0.6 µM and 0.9 µM of this compound resulted in a significant increase in ferroptotic cell death when co-treated with the GPX4 inhibitor RSL3.[3][4][5]

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE: The Reduced Metabolite

In the context of ferroptosis, HETE-PE is primarily considered the inactive, reduced product of HpETE-PE. The enzyme glutathione peroxidase 4 (GPX4), a key negative regulator of ferroptosis, functions by reducing lipid hydroperoxides (like HpETE-PE) to their corresponding lipid alcohols (like HETE-PE), thereby detoxifying the reactive species and preventing cell death.[2] While HETE-PE is biologically active in other contexts, there is currently no strong evidence to suggest it is a potent inducer of ferroptosis.

Metabolic Pathways

The metabolic relationship between these two molecules is a key aspect of the ferroptosis signaling cascade.

SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE (HpETE-PE) SAPE->HpETE_PE 15-Lipoxygenase (15-LOX) HETE_PE 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PE (HETE-PE) HpETE_PE->HETE_PE Glutathione Peroxidase 4 (GPX4) Ferroptosis Ferroptotic Cell Death HpETE_PE->Ferroptosis Induces

Metabolic conversion and role in ferroptosis.

Supporting Experimental Data

Table 2: Comparative Biological Activity

ParameterThis compound1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PEReference
Ferroptosis Induction Potent inducer at sub-micromolar concentrations (0.6-0.9 µM).Not established as a direct inducer.[3][4][5]
Substrate for iPLA2β Preferred substrate for hydrolysis.Hydrolyzed at a lower rate compared to HpETE-PE.

Experimental Protocols

Ferroptosis Induction Assay

This protocol describes how to assess the pro-ferroptotic activity of HpETE-PE and HETE-PE in a cell-based assay.

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells (e.g., HT-1080) in a 96-well plate compound_prep Prepare stock solutions of HpETE-PE and HETE-PE in ethanol treatment Treat cells with varying concentrations of HpETE-PE or HETE-PE +/- RSL3 cell_seeding->treatment rsl3_prep Prepare RSL3 (GPX4 inhibitor) solution compound_prep->treatment rsl3_prep->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation viability_assay Measure cell viability (e.g., CellTiter-Glo) incubation->viability_assay lipid_ros_assay Measure lipid peroxidation (e.g., C11-BODIPY 581/591) incubation->lipid_ros_assay data_analysis Analyze data and plot dose-response curves viability_assay->data_analysis lipid_ros_assay->data_analysis

Workflow for ferroptosis induction assay.

Detailed Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare stock solutions of this compound and 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE in ethanol. Further dilute to working concentrations in the cell culture medium. To induce ferroptosis, a co-treatment with a GPX4 inhibitor like RSL3 is often used.

  • Treatment: Treat the cells with a range of concentrations of HpETE-PE or HETE-PE, with and without a fixed concentration of RSL3. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) under standard cell culture conditions.

  • Assessment of Cell Viability:

    • Method: Use a commercially available cell viability assay such as CellTiter-Glo® Luminescent Cell Viability Assay.

    • Procedure: Follow the manufacturer's instructions. Briefly, add the reagent to each well, incubate to lyse the cells and stabilize the luminescent signal, and then read the luminescence using a plate reader.

  • Assessment of Lipid Peroxidation:

    • Method: Use a fluorescent probe like C11-BODIPY™ 581/591.

    • Procedure: Load the cells with the probe, treat with the compounds of interest, and then analyze the shift in fluorescence from red to green (indicating oxidation) using flow cytometry or fluorescence microscopy.

LC-MS/MS Analysis of HpETE-PE and HETE-PE

This protocol outlines the general steps for the identification and quantification of HpETE-PE and HETE-PE from biological samples.

cluster_extraction Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry homogenization Homogenize tissue or lyse cells extraction Perform lipid extraction (e.g., Folch or Bligh-Dyer method) homogenization->extraction drying Dry the lipid extract under nitrogen extraction->drying reconstitution Reconstitute the extract in a suitable solvent drying->reconstitution injection Inject the sample onto a C18 reverse-phase column reconstitution->injection separation Separate lipids using a gradient elution injection->separation ionization Ionize the eluting lipids (e.g., ESI) separation->ionization detection Detect parent ions in full scan mode ionization->detection fragmentation Perform tandem MS (MS/MS) for structural confirmation detection->fragmentation quantification Quantify using appropriate internal standards fragmentation->quantification

Workflow for LC-MS/MS analysis.

Detailed Methodology:

  • Lipid Extraction:

    • For cell pellets or tissues, use a standard lipid extraction method like the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system to partition lipids into the organic phase.

    • Include an appropriate internal standard for quantification.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipid phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the mobile phase of the liquid chromatography system (e.g., methanol/acetonitrile).

  • Liquid Chromatography:

    • Use a reverse-phase column (e.g., C18) to separate the lipids based on their hydrophobicity.

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or acetate to improve ionization.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source, often in negative ion mode for phospholipids.

    • Acquire data in full scan mode to detect the parent ions of HpETE-PE and HETE-PE.

    • Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and generate characteristic product ions for unambiguous identification.

    • Quantify the analytes by comparing their peak areas to that of the internal standard.

Conclusion

The distinction between this compound and its reduced form, 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE, is a clear example of how a subtle change in chemical structure can lead to a dramatic shift in biological function. HpETE-PE is a potent, pro-ferroptotic signaling molecule due to its reactive hydroperoxy group. In contrast, HETE-PE is the more stable, reduced product and is not considered a primary driver of ferroptosis. For researchers in the field, accurately distinguishing and quantifying these two molecules is essential for elucidating the mechanisms of ferroptosis and for the development of novel therapeutics targeting this cell death pathway.

References

Validating the Role of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in Ferroptosis Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) in the context of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. We delve into the validation of SAPE-OOH's role as a critical executioner of ferroptosis, with a focus on evidence from genetic models. This document compares its activity with other lipid species and outlines detailed experimental protocols to facilitate further research in this area.

SAPE-OOH: A Key Player in the Execution of Ferroptosis

Ferroptosis is characterized by the accumulation of lipid hydroperoxides, and specific oxidized phospholipid species have been identified as key drivers of this process. Among these, SAPE-OOH has emerged as a potent pro-ferroptotic signal. It is generated through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LOX). The validation of its role has been significantly advanced through the use of genetic models that modulate the cellular lipid landscape and antioxidant defenses.

Comparison with Other Lipid Species

While various polyunsaturated fatty acids (PUFAs) can undergo peroxidation and contribute to ferroptosis, the specific esterification into phospholipids appears crucial for execution of this cell death pathway. The table below compares the impact of SAPE-OOH and other relevant lipid species on ferroptosis induction.

Lipid SpeciesRole in FerroptosisSupporting Experimental Evidence (Genetic Models)
This compound (SAPE-OOH) Direct Inducer of Ferroptosis Exogenous SAPE-OOH induces cell death in both wild-type and Acsl4 knockout cells, which are otherwise resistant to some ferroptosis inducers.[1] Gpx4 knockout mouse embryonic fibroblasts (MEFs) show elevated levels of SAPE-OOH, correlating with cell death.[2]
Arachidonic Acid (AA) and Adrenic Acid (AdA) Precursors to Pro-Ferroptotic Lipids Supplementation with AA enhances ferroptosis in wild-type cells but has a reduced effect in Acsl4 knockout cells, which are deficient in incorporating these fatty acids into phospholipids.[1]
Conjugated Linolenic Acid (CLA 18:3) and Conjugated Linoleic Acid (CLA 18:2) Potent Potentiators of Ferroptosis These conjugated PUFAs are more potent in inducing or potentiating ferroptosis compared to non-conjugated PUFAs.[3] Their oxidized products and specific roles in genetic models require further investigation.
Monounsaturated Fatty Acids (MUFAs) (e.g., Oleic Acid) Inhibitors of Ferroptosis MUFAs can displace PUFAs from phospholipids, thereby reducing the substrate for lipid peroxidation and inhibiting ferroptosis.

Validation in Genetic Models: Unraveling the Mechanism

Genetic knockout models have been instrumental in pinpointing the essential role of SAPE-OOH in ferroptosis.

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4)

ACSL4 is a key enzyme that enriches cellular membranes with long-chain PUFAs, the substrates for peroxidation.

  • Acsl4 Knockout (KO) Cells: These cells exhibit significant resistance to ferroptosis induced by GPX4 inhibitors like RSL3.[4][5] This resistance is attributed to the reduced incorporation of arachidonic acid and adrenic acid into phospholipids, leading to lower levels of their peroxidized products, including SAPE-OOH.[1]

  • SAPE-OOH Overcomes Resistance: Importantly, direct administration of SAPE-OOH can bypass the resistance of Acsl4 KO cells and induce ferroptotic cell death, providing strong evidence that SAPE-OOH acts downstream of ACSL4.[1]

Glutathione Peroxidase 4 (GPX4)

GPX4 is the primary enzyme responsible for detoxifying lipid hydroperoxides.

  • Gpx4 Knockout (KO) Cells: Genetic deletion of Gpx4 leads to the accumulation of lipid peroxides and subsequent ferroptosis.[6][7][8]

  • Elevated SAPE-OOH in Gpx4 KO: Studies have shown that Gpx4 KO MEFs have significantly higher levels of SAPE-OOH compared to their wild-type counterparts, directly linking the absence of GPX4's protective function to the accumulation of this specific lethal lipid.[2]

The signaling pathway below illustrates the central role of SAPE-OOH in ferroptosis, particularly in the context of ACSL4 and GPX4 function.

cluster_upstream Upstream Regulation cluster_execution Ferroptosis Execution cluster_defense Cellular Defense cluster_phagocytosis Phagocytosis Signaling Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonic Acid->ACSL4 SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) ACSL4->SAPE Esterification LOX 15-Lipoxygenase (15-LOX) SAPE->LOX SAPE_OOH 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE (SAPE-OOH) LOX->SAPE_OOH Oxidation Ferroptosis Ferroptosis SAPE_OOH->Ferroptosis GPX4 GPX4 SAPE_OOH->GPX4 TLR2 Toll-like Receptor 2 (TLR2) SAPE_OOH->TLR2 'Eat-me' Signal SAPE_OH 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PE (SAPE-OH) (Non-toxic alcohol) GPX4->SAPE_OH Reduction GSH Glutathione (GSH) GSH->GPX4 Macrophage Macrophage TLR2->Macrophage Phagocytosis Phagocytosis Macrophage->Phagocytosis start Start seed Seed Cells start->seed treat Treat with Ferroptosis Inducers/Inhibitors seed->treat stain Stain with C11-BODIPY treat->stain wash Wash with PBS stain->wash analyze Analyze Fluorescence wash->analyze microscopy Fluorescence Microscopy analyze->microscopy Imaging flow Flow Cytometry analyze->flow Quantification end End microscopy->end flow->end

References

comparative analysis of different oxidized phospholipids in inducing cell death

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (OxPLs) are a diverse group of bioactive lipids generated from the oxidation of phospholipids, which are major components of cellular membranes and lipoproteins. These molecules have been implicated in the pathophysiology of numerous diseases, including atherosclerosis, inflammation, and neurodegenerative disorders. A key aspect of their biological activity is their ability to induce programmed cell death, or apoptosis. This guide provides a comparative analysis of the pro-apoptotic effects of three well-studied oxidized phospholipids: 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), and 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC).

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of POVPC, PGPC, and PEIPC varies depending on the cell type and experimental conditions. The following table summarizes key quantitative data on their ability to induce cell death.

Oxidized PhospholipidCell LineAssayEffective Concentration for Cell DeathIncubation TimeReference
POVPC Neonatal Rat OligodendrocytesMTT AssayIC50: ~15 µMNot Specified[1]
Vascular Smooth Muscle CellsAnnexin V StainingMore potent than PGPCNot Specified[2]
RAW 264.7 MacrophagesMTT Assay50 µM caused ~40% viability loss24 hours[3]
PGPC RAW 264.7 MacrophagesMTT Assay50 µM caused ~60% viability loss (more toxic than POVPC)24 hours[3]
Vascular Smooth Muscle CellsAnnexin V StainingLess potent than POVPCNot Specified[2]
PEIPC Human Hepatoma PLC/PRF/5 CellsAnnexin V Staining0-10 µM triggered apoptosisNot Specified[4]

Signaling Pathways of OxPL-Induced Apoptosis

The mechanisms by which these OxPLs induce apoptosis involve distinct signaling cascades, although some common pathways are shared.

POVPC-Induced Apoptosis

POVPC primarily initiates apoptosis through the activation of acid sphingomyelinase (aSMase), leading to the production of ceramide, a well-known second messenger in cell death signaling. This is often followed by the activation of the intrinsic mitochondrial pathway.

POVPC_Pathway POVPC POVPC aSMase Acid Sphingomyelinase (aSMase) POVPC->aSMase activates Ceramide Ceramide aSMase->Ceramide produces Mitochondrion Mitochondrion Ceramide->Mitochondrion acts on CytC Cytochrome c Mitochondrion->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

POVPC-induced apoptosis pathway.
PGPC-Induced Apoptosis

The pro-apoptotic mechanism of PGPC is distinct from that of POVPC and appears to be independent of aSMase activation in macrophages. It directly engages the mitochondrial pathway, leading to the activation of caspases.

PGPC_Pathway PGPC PGPC Mitochondrion Mitochondrion PGPC->Mitochondrion directly acts on CytC Cytochrome c Mitochondrion->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

PGPC-induced apoptosis pathway.
PEIPC-Induced Apoptosis

PEIPC induces apoptosis through a pathway that involves the tumor suppressor p53 and the pro-apoptotic protein Bax. This leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, including the activation of caspase-8, suggesting a potential crosstalk with the extrinsic pathway.[4]

PEIPC_Pathway PEIPC PEIPC p53 p53 PEIPC->p53 upregulates Caspase8 Caspase-8 PEIPC->Caspase8 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion acts on CytC Cytochrome c Mitochondrion->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

PEIPC-induced apoptosis pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Workflow Diagram

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with different concentrations of OxPLs A->B C Incubate for the desired time period B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G AnnexinV_Workflow A Induce apoptosis by treating cells with OxPLs B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

References

Cross-Validation of Analytical Methods for 15(S)-HpETE-SAPE Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE), a critical lipid mediator in the ferroptosis signaling pathway. The accurate measurement of this molecule is crucial for research into diseases involving iron-dependent cell death, such as cancer, neurodegenerative disorders, and ischemia-reperfusion injury.

This document outlines the experimental protocols for the two primary analytical techniques: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). It also presents a comparative analysis of their performance characteristics and includes diagrams to illustrate the relevant biological pathway and experimental workflows.

Introduction to 15(S)-HpETE-SAPE and its Significance

15(S)-HpETE-SAPE is a specific oxidized phosphatidylethanolamine generated from the enzymatic oxidation of arachidonic acid-containing phospholipids by 15-lipoxygenase (15-LOX) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[1][2][3] This lipid hydroperoxide is a key signaling molecule that initiates the cascade of events leading to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Given its central role in this pathway, the development and cross-validation of robust analytical methods for its quantification are of paramount importance for advancing our understanding of ferroptosis and for the development of novel therapeutic interventions.

Comparative Analysis of Analytical Methods

The two most common methods for the quantification of lipid mediators like 15(S)-HpETE-SAPE are LC-MS/MS and ELISA. While both have their merits, they differ significantly in terms of specificity, sensitivity, and throughput.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, followed by detection based on mass-to-charge ratio of fragmented ions.Antigen-antibody recognition and colorimetric or fluorometric detection.
Specificity Very high; can distinguish between structurally similar isomers.Variable; potential for cross-reactivity with other lipid hydroperoxides.
Sensitivity High; typically in the low picogram to femtogram range.Moderate to high; typically in the picogram to nanogram range.
Throughput Lower; sample preparation and run times can be lengthy.Higher; suitable for screening large numbers of samples.
Development Requires specialized equipment and expertise for method development and validation.Commercially available kits for general lipid hydroperoxides are available, but a specific kit for 15(S)-HpETE-SAPE is not currently available.
Cost High initial instrument cost and ongoing maintenance.Lower initial cost, but reagent costs can be significant for large studies.
Matrix Effects Can be significant and require careful management through sample preparation and internal standards.Can also be affected by matrix components, requiring sample dilution and validation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a composite based on established methods for the analysis of oxidized phospholipids.[4][5][6]

1. Sample Preparation (from Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., 1-stearoyl-2-15(S)-HETE-sn-glycero-3-PE-d11). Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the lipids with 1 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z of 15(S)-HpETE-SAPE) to specific product ions. The exact m/z values would need to be determined by infusion of a pure standard. Based on the structure, potential transitions could involve the loss of the phosphoethanolamine headgroup and fragmentation of the fatty acid chain.

    • Data Analysis: Quantify 15(S)-HpETE-SAPE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a certified reference standard.[7]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General for Lipid Hydroperoxides)

As no specific ELISA kit for 15(S)-HpETE-SAPE is commercially available, this protocol is based on a general competitive ELISA for lipid hydroperoxides (LPO).[8][9] Note: The cross-reactivity of such a kit with 15(S)-HpETE-SAPE would need to be thoroughly validated.

1. Sample Preparation

  • Dilute plasma samples in the provided assay buffer to fall within the dynamic range of the assay. The optimal dilution factor must be determined empirically.

2. Assay Procedure

  • Add standards and diluted samples to the wells of the microplate pre-coated with a capture antibody.

  • Add the horseradish peroxidase (HRP)-conjugated lipid hydroperoxide to each well.

  • Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature. During this time, the free lipid hydroperoxides in the sample and the HRP-conjugated lipid hydroperoxide will compete for binding to the capture antibody.

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of lipid hydroperoxides in the samples by interpolating their absorbance values from the standard curve. The concentration will be inversely proportional to the absorbance.

Visualizations

Signaling Pathway

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE SAPE (1-stearoyl-2-arachidonoyl -sn-glycero-3-PE) LOX_PEBP1 15-LOX / PEBP1 Complex SAPE->LOX_PEBP1 Substrate HpETE_SAPE 15(S)-HpETE-SAPE GPX4 GPX4 HpETE_SAPE->GPX4 Reduction Ferroptosis Ferroptosis HpETE_SAPE->Ferroptosis Initiation LOX_PEBP1->HpETE_SAPE Oxidation HETE_SAPE 15(S)-HETE-SAPE (non-toxic) GPX4->HETE_SAPE

Caption: 15(S)-HpETE-SAPE generation and its role in ferroptosis.

Experimental Workflows

analytical_workflows cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow lcms_start Plasma Sample lcms_prep Protein Precipitation & SPE lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Analysis (Peak Integration) lcms_analysis->lcms_data lcms_result Quantitative Result lcms_data->lcms_result elisa_start Plasma Sample elisa_dilution Sample Dilution elisa_start->elisa_dilution elisa_assay Competitive ELISA elisa_dilution->elisa_assay elisa_read Absorbance Reading elisa_assay->elisa_read elisa_data Data Analysis (Standard Curve) elisa_read->elisa_data elisa_result Quantitative Result elisa_data->elisa_result

Caption: Comparison of LC-MS/MS and ELISA experimental workflows.

Conclusion

The choice of analytical method for the quantification of 15(S)-HpETE-SAPE depends on the specific research question and available resources. LC-MS/MS offers superior specificity and is the gold standard for accurate quantification, particularly when distinguishing between closely related lipid isomers is critical. However, its lower throughput and higher cost may be limiting factors. A general lipid hydroperoxide ELISA, if properly validated for cross-reactivity, could serve as a higher-throughput screening tool, though with a potential compromise in specificity. For definitive and robust quantitative data to support drug development and in-depth mechanistic studies, a well-validated LC-MS/MS method is the recommended approach. The commercial availability of a 15(S)-HpETE-SAPE standard is a critical enabler for the development and validation of such methods.[7][10][11][12][13]

References

Unraveling the Potency of 15(S)-HpETE-SAPE in Ferroptosis: A Comparative Analysis of Lipid Hydroperoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular signaling and programmed cell death, lipid hydroperoxides have emerged as critical mediators, particularly in the iron-dependent process of ferroptosis. Among these, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE) has been identified as a key signaling molecule. This guide provides a comprehensive comparison of the biological activity of 15(S)-HpETE-SAPE with other lipid hydroperoxides, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of these potent biomolecules.

Executive Summary

15(S)-HpETE-SAPE, an oxidized phosphatidylethanolamine (PE), is a specific and potent inducer of ferroptosis. Its formation is catalyzed by the enzyme 15-lipoxygenase (15-LOX), which selectively oxidizes arachidonic acid or adrenic acid esterified at the sn-2 position of PE. Experimental evidence strongly suggests that the structure of the lipid hydroperoxide, including the headgroup and the position of the hydroperoxy group on the fatty acid chain, dictates its biological activity. While direct head-to-head comparisons of potency are limited in the existing literature, this guide synthesizes available data to provide a clearer picture of the relative activities of these molecules.

Comparative Biological Activity

The primary and most studied activity of 15(S)-HpETE-SAPE is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Potency in Inducing Cell Death

One study demonstrated that the free fatty acid hydroperoxide, 15(S)-HpETE, induced apoptosis in K-562 chronic myelogenous leukemia cells with an IC50 of 10 µM, proving more potent than its corresponding hydroxylated metabolite, 15(S)-HETE (IC50 of 40 µM)[1][2][3]. This highlights the critical role of the hydroperoxy functional group in mediating cytotoxic effects.

Another study comparing the ability of various free fatty acids to potentiate ferroptosis induced by the GPX4 inhibitor RSL3 found that conjugated linoleic acid (CLA 18:2) was significantly more potent than linoleic acid (LA). In the presence of CLA 18:2, the EC50 of RSL3 was 3.7 nM, whereas with LA, it was 18 nM[4]. This underscores the importance of the fatty acid structure in determining ferroptotic potential.

Although a specific EC50 for 15(S)-HpETE-SAPE in inducing ferroptosis is not yet published, studies have shown that exogenous application of oxidized SAPE can trigger ferroptotic cell death[5]. The high specificity of the 15-LOX/PEBP1 enzyme complex for generating 15-HpETE-PE suggests that this particular oxidized phospholipid is a key endogenous signal for ferroptosis[6][7][8][9].

CompoundBiological ActivityCell LinePotency (IC50/EC50)Reference
15(S)-HpETE Apoptosis InductionK-56210 µM[1][2][3]
15(S)-HETE Apoptosis InductionK-56240 µM[1][2][3]
RSL3 + CLA 18:2 Ferroptosis PotentiationHT-10803.7 nM (for RSL3)[4]
RSL3 + LA Ferroptosis PotentiationHT-108018 nM (for RSL3)[4]

Table 1: Comparative Potency of Lipid Hydroperoxides and Related Molecules in Inducing Cell Death.

Signaling Pathways and Experimental Workflows

The generation and action of 15(S)-HpETE-SAPE in ferroptosis involve a specific enzymatic pathway and can be investigated through a series of well-defined experimental procedures.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid-PE Arachidonic Acid-PE 15(S)-HpETE-SAPE 15(S)-HpETE-SAPE Arachidonic Acid-PE->15(S)-HpETE-SAPE 15-LOX/PEBP1 Lipid Peroxidation Lipid Peroxidation 15(S)-HpETE-SAPE->Lipid Peroxidation Initiates 15-LOX/PEBP1 15-LOX/PEBP1 GPX4 GPX4 GPX4->15(S)-HpETE-SAPE Reduces to 15(S)-HETE-SAPE Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Figure 1: Simplified signaling pathway of 15(S)-HpETE-SAPE-induced ferroptosis. This diagram illustrates the enzymatic generation of 15(S)-HpETE-SAPE from arachidonic acid-containing phosphatidylethanolamine (PE) by the 15-lipoxygenase/phosphatidylethanolamine-binding protein 1 (15-LOX/PEBP1) complex. 15(S)-HpETE-SAPE then initiates a cascade of lipid peroxidation, leading to ferroptotic cell death. The key regulator, glutathione peroxidase 4 (GPX4), counteracts this process by reducing the hydroperoxide to a less reactive alcohol.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Expose to lipid hydroperoxides Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Measure cell death Lipid Peroxidation Assay Lipid Peroxidation Assay Treatment->Lipid Peroxidation Assay Measure lipid ROS Data Analysis Data Analysis Cell Viability Assay->Data Analysis Lipid Peroxidation Assay->Data Analysis

References

Comparison Guide: Validating the Cellular Interactions of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular interactions and biological activity of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (1S-2-15-HpETE-PE). We compare this lipid mediator with relevant alternatives, present supporting experimental data, and offer detailed protocols for validation.

This compound is an oxidized phospholipid produced when 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) is oxidized by the enzyme 15-lipoxygenase (15-LOX).[1][2] This molecule is a potent signaling lipid, primarily recognized as an executioner and predictive biomarker of ferroptosis, a form of regulated, iron-dependent cell death characterized by extensive lipid peroxidation.[3][4] Its primary cellular effect is to initiate or propagate lipid peroxidation, leading to loss of membrane integrity and cell death, particularly in cells with compromised antioxidant defenses, such as inhibition of glutathione peroxidase 4 (GPX4).[1][5][6]

Comparative Analysis of Lipid Probes

Validating the specific effect of the hydroperoxy group in 1S-2-15-HpETE-PE requires comparison with carefully selected control molecules. The ideal alternatives include its non-oxidized precursor, its more stable reduced form, and an analog with a different phospholipid headgroup.

Table 1: Comparison of Lipid Probes for Cellular Assays

Feature 1S-2-15-HpETE-PE (Active Probe) 1-Stearoyl-2-15(S)-HETE-PE (Reduced Control) 1-Stearoyl-2-Arachidonoyl-PE (Precursor Control) 1-Stearoyl-2-15(S)-HpETE-PC (Headgroup Control)
Structure Phosphatidylethanolamine (PE) with a C18:0 fatty acid at sn-1 and a 15-hydroperoxy C20:4 fatty acid at sn-2. Phosphatidylethanolamine (PE) with a C18:0 fatty acid at sn-1 and a 15-hydroxy C20:4 fatty acid at sn-2. Phosphatidylethanolamine (PE) with a C18:0 fatty acid at sn-1 and a C20:4 (arachidonic acid) at sn-2. Phosphatidylcholine (PC) with a C18:0 fatty acid at sn-1 and a 15-hydroperoxy C20:4 fatty acid at sn-2.
Key Functional Group Hydroperoxide (-OOH) Hydroxyl (-OH) Alkene (C=C) Hydroperoxide (-OOH)
Chemical Stability Low; reactive and prone to reduction or degradation. Should be handled with care under inert gas. High; the reduced alcohol form is significantly more stable than the hydroperoxide. High; stable under normal experimental conditions. Low; similar reactivity to the PE analog.
Primary Biological Role Pro-ferroptotic signal; induces lipid peroxidation and cell death.[2][4] Significantly less active or can have opposing biological effects.[7] Serves as a control for hydroperoxide-specific activity. Endogenous membrane phospholipid; precursor to oxidized lipids.[2] Serves as a negative control. Activity is expected to be low, as ferroptosis signaling shows a strong preference for PE over PC headgroups.[4]

| Primary Use Case | To specifically induce ferroptosis and study the downstream effects of PE-hydroperoxide signaling. | To demonstrate that the hydroperoxide moiety, not just lipid oxidation in general, is responsible for the observed effect. | To establish a baseline cellular response in the absence of the oxidized lipid. | To validate the specificity of the signaling pathway for the phosphatidylethanolamine headgroup. |

Quantitative Performance Data

The primary function of 1S-2-15-HpETE-PE is the induction of ferroptotic cell death. This activity is most potent in cellular systems where the endogenous antioxidant enzyme GPX4 is inhibited (e.g., by treatment with RSL3). The following table presents expected quantitative data from a ferroptosis induction assay.

Table 2: Comparative Pro-Ferroptotic Activity in GPX4-Inhibited Cells

Lipid Probe Cell Line EC₅₀ for Cell Death Induction (µM) Maximum % Cell Death (at 2x EC₅₀) Reference/Rationale
1S-2-15-HpETE-PE HT-1080 (human fibrosarcoma) ~0.8 µM >80% Potent inducer of ferroptosis in susceptible cell lines when GPX4 is inhibited.[1][2]
1S-2-15-HETE-PE HT-1080 >50 µM <10% The reduced form lacks the potent pro-ferroptotic activity of the hydroperoxide.[7]
1-Stearoyl-2-Arachidonoyl-PE HT-1080 Not Applicable No significant toxicity The non-oxidized precursor is a natural membrane component and should not induce cell death.
1S-2-15-HpETE-PC HT-1080 >25 µM <15% Demonstrates the known specificity of ferroptosis for PE-containing lipids over PC.[4]

Data are representative values based on published literature and are intended for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cellular Ferroptosis Induction Assay

This protocol details how to assess the ability of 1S-2-15-HpETE-PE and its analogs to induce ferroptotic cell death.

1. Materials:

  • Cells: HT-1080 or other ferroptosis-sensitive cell line.

  • Lipids: 1S-2-15-HpETE-PE and control lipids (dissolved in ethanol).

  • GPX4 Inhibitor: RSL3 (dissolved in DMSO).

  • Ferroptosis Inhibitor: Ferrostatin-1 (dissolved in DMSO) for control wells.

  • Culture Medium: DMEM with 10% FBS.

  • Cell Death Reagent: Propidium Iodide (PI) solution or LDH Cytotoxicity Assay Kit.

  • Instrumentation: Flow cytometer or plate reader.

2. Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Co-treatment:

    • Prepare a working solution of RSL3 in culture medium at a final concentration of 100-200 nM.

    • Prepare serial dilutions of the test lipids (e.g., from 0.1 µM to 10 µM) in the RSL3-containing medium.

    • For control wells, prepare a lipid dilution series in medium containing both RSL3 and Ferrostatin-1 (1 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared lipid/RSL3 solutions to the respective wells. Incubate for 6-24 hours.

  • Cell Death Quantification (PI Staining):

    • Add PI solution to each well at a final concentration of 1 µg/mL.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Analyze the percentage of PI-positive (dead) cells using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of cell death against the lipid concentration and determine the EC₅₀ value using a non-linear regression curve fit.

Protocol 2: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

This protocol provides a workflow to identify potential protein binding partners using a tagged version of the lipid.

1. Materials:

  • Tagged Lipid: Synthesized 1S-2-15-HpETE-PE containing a biotin tag linked via a photo-activatable crosslinker (e.g., diazirine).

  • Control: Biotin tag alone.

  • Cell Lysate: Prepare lysate from the target cell line under non-denaturing conditions.

  • Beads: Streptavidin-coated magnetic beads.

  • Instrumentation: Mass spectrometer (e.g., Orbitrap).

2. Methodology:

  • Lysate Incubation: Incubate the cell lysate with the biotin-tagged lipid probe (or biotin control) for 1-2 hours at 4°C to allow for binding.

  • UV Crosslinking: Expose the lysate-probe mixture to UV light (365 nm) to covalently link the lipid to its binding partners.

  • Affinity Purification: Add streptavidin beads to the lysate and incubate to capture the biotin-tagged lipid-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and perform on-bead trypsin digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the tagged lipid sample compared to the biotin-only control. These represent high-confidence interaction candidates.

Visualizations: Pathways and Workflows

// Nodes SAPE [label="SAPE\n(Precursor Lipid in Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX_PEBP1 [label="15-LOX / PEBP1 Complex", fillcolor="#FBBC05", fontcolor="#202124"]; HpETE_PE [label="1S-2-15-HpETE-PE\n(Pro-Ferroptotic Signal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxidation [label="Lipid Peroxidation\nCascade", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Ferroptosis [label="Ferroptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"]; GPX4 [label="GPX4\n(Antioxidant Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ferrostatin [label="Ferrostatin-1\n(Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges SAPE -> LOX_PEBP1 [style=dashed, arrowhead=none]; LOX_PEBP1 -> HpETE_PE [label="Oxidation", color="#5F6368"]; HpETE_PE -> Peroxidation [label="Initiates", color="#5F6368"]; Peroxidation -> Ferroptosis [label="Leads to", color="#5F6368"]; GPX4 -> HpETE_PE [label="Reduces &\nInhibits", color="#34A853", arrowhead=T, dir=back]; Ferrostatin -> LOX_PEBP1 [label="Inhibits\nComplex", color="#4285F4", arrowhead=T, dir=back]; } } Caption: Signaling pathway of 1S-2-15-HpETE-PE in ferroptosis.

// Nodes A [label="1. Seed Cells\n(e.g., HT-1080 in 96-well plate)"]; B [label="2. Prepare Treatment Media\n(Lipid dilutions + GPX4 Inhibitor RSL3)"]; C [label="3. Treat Cells\n(Incubate for 6-24 hours)"]; D [label="4. Add Cell Death Stain\n(e.g., Propidium Iodide)"]; E [label="5. Quantify Cell Death\n(Flow Cytometry or Plate Reader)"]; F [label="6. Data Analysis\n(Calculate EC₅₀ values)"];

// Edges A -> B -> C -> D -> E -> F; } Caption: Workflow for the cellular ferroptosis induction assay.

// Nodes Precursor [label="Precursor\n(SAPE)\n- Non-oxidized\n- Baseline Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active [label="Active Probe\n(1S-2-15-HpETE-PE)\n- Hydroperoxide (-OOH)\n- Pro-Ferroptotic", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced [label="Reduced Control\n(1S-2-15-HETE-PE)\n- Hydroxyl (-OH)\n- Inactive/Stable", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Precursor -> Active [label="15-LOX\nOxidation", color="#5F6368", fontsize=9]; Active -> Reduced [label="GPX4\nReduction", color="#5F6368", fontsize=9]; } Caption: Comparison of the precursor, active, and reduced lipids.

References

A Comparative Guide to the Pro- and Anti-Inflammatory Effects of Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (OxPLs) are a diverse class of bioactive lipids generated from the oxidation of phospholipids, which are integral components of cellular membranes and lipoproteins. These molecules are increasingly recognized as critical modulators of inflammatory processes, exhibiting a dual role that can either promote or suppress inflammation. This guide provides a comprehensive comparison of the pro- and anti-inflammatory effects of different OxPLs, supported by experimental data and detailed methodologies, to aid researchers in their investigation of these complex signaling molecules.

Contrasting Activities of Key Oxidized Phospholipids

The overall inflammatory effect of OxPLs is highly dependent on their specific chemical structures. While complex mixtures of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (OxPAPC) can have varied effects, individual components exhibit more defined activities. Generally, truncated OxPLs are pro-inflammatory, whereas certain full-length OxPLs display potent anti-inflammatory properties.

Pro-Inflammatory Oxidized Phospholipids: POVPC and PGPC

1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) and 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) are two of the most well-characterized pro-inflammatory OxPLs.[1][2][3] They are found in atherosclerotic lesions and are known to induce inflammatory responses in various cell types, including macrophages and vascular smooth muscle cells (VSMCs).[1][3]

The primary mechanism for their pro-inflammatory action involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5][6] This leads to the upregulation of pro-inflammatory cytokines and adhesion molecules. Furthermore, POVPC and PGPC have been shown to induce apoptosis in VSMCs, a process implicated in the progression of atherosclerosis.[1][3]

Anti-Inflammatory Oxidized Phospholipids: PEIPC and PECPC

In contrast to their truncated counterparts, 1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholine (PEIPC) and 1-palmitoyl-2-(5,6-epoxycyclopentenone)-sn-glycero-3-phosphocholine (PECPC) are recognized for their potent anti-inflammatory activities.[7][8][9] These cyclopentenone-containing OxPLs exert their effects primarily through the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][9][10][11][12][13][14][15][16]

Nrf2 is a key regulator of the cellular antioxidant response. Its activation leads to the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), which has well-established anti-inflammatory properties. By activating the Nrf2 pathway, PEIPC and PECPC can suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[7][9]

Quantitative Comparison of Oxidized Phospholipid Effects

The following table summarizes the quantitative effects of different OxPLs on key inflammatory markers. The data is compiled from various in vitro studies and highlights the contrasting activities of these molecules.

Oxidized PhospholipidCell TypeTreatmentEffectKey Findings
POVPC THP-1 derived macrophages50 µM POVPCPro-inflammatoryUpregulated the expression of GM-CSF, TNF-α, MCP-1, IL-1β, IL-6, and IL-8.[17]
PGPC Vascular Smooth Muscle Cells50 µM PGPCPro-apoptoticSignificantly induced apoptosis.[1]
PEIPC Bone Marrow-Derived Dendritic Cells10 µM PEIPCAnti-inflammatoryInhibited TLR-induced IL-12 production.[7][9]
PECPC Bone Marrow-Derived Dendritic Cells10 µM PECPCAnti-inflammatoryShowed slightly higher efficacy in inhibiting TLR-induced IL-12 production compared to PEIPC.[7][9]
OxPAPC (mixture) Bone Marrow-Derived Dendritic Cells40 µg/ml OxPAPCAnti-inflammatoryStrongly inhibited TLR7-induced IL-6 and IL-12 production.[7][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of OxPL effects.

Assessment of Pro-Inflammatory Cytokine Production in Macrophages

This protocol is adapted from studies investigating the pro-inflammatory effects of OxPLs on macrophages stimulated with LPS.[7][10][11][18][19][20][21]

Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by bone marrow-derived macrophages (BMDMs) in response to OxPLs and/or LPS.

Materials:

  • Bone marrow cells isolated from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Oxidized phospholipids (POVPC, PGPC)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Differentiation of BMDMs: Culture bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

  • Cell Seeding: Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of OxPLs (e.g., 10-50 µM POVPC or PGPC) for 2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours. Include appropriate controls (untreated, LPS only, OxPL only).

  • Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Evaluation of Apoptosis in Vascular Smooth Muscle Cells by TUNEL Assay

This protocol is based on studies assessing the pro-apoptotic effects of OxPLs on VSMCs.[1][4][22][23][24][25]

Objective: To detect and quantify apoptosis in VSMCs treated with OxPLs using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

  • Rat or human aortic smooth muscle cells

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Oxidized phospholipids (POVPC, PGPC)

  • TUNEL assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture VSMCs in DMEM with 10% FBS. Seed the cells onto glass coverslips in 24-well plates. Once confluent, treat the cells with varying concentrations of OxPLs (e.g., 25-50 µM POVPC or PGPC) for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Staining:

    • Perform the TUNEL assay according to the manufacturer's protocol. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs for 60 minutes at 37°C.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce (e.g., green), while all nuclei will be stained with DAPI (blue).

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.

Analysis of Nrf2 Nuclear Translocation by Western Blot

This protocol is designed to assess the activation of the Nrf2 pathway by anti-inflammatory OxPLs.[9][17][26]

Objective: To determine the levels of Nrf2 in the nuclear fraction of cells treated with OxPLs by Western blotting.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • DMEM with 10% FBS and 1% penicillin/streptomycin

  • Anti-inflammatory OxPLs (PEIPC, PECPC)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with anti-inflammatory OxPLs (e.g., 10 µM PEIPC or PECPC) for various time points (e.g., 1, 2, 4 hours).

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of nuclear protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Re-probe the membrane with an antibody against a nuclear marker (e.g., Lamin B1) to ensure equal loading of nuclear proteins.

    • Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2 band intensity indicates Nrf2 activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

pro_inflammatory_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus POVPC_PGPC POVPC / PGPC TLR4 TLR4 POVPC_PGPC->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates NFkB_IkB->NFkB releases DNA DNA NFkB_n->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Pro-inflammatory signaling pathway of POVPC and PGPC.

anti_inflammatory_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEIPC_PECPC PEIPC / PECPC Keap1 Keap1 PEIPC_PECPC->Keap1 inactivates Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n translocates Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2_n->ARE binds to Anti_inflam_genes Anti-inflammatory & Antioxidant Genes (HO-1) ARE->Anti_inflam_genes transcription

Caption: Anti-inflammatory signaling pathway of PEIPC and PECPC.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed Cells (Macrophages or VSMCs) treatment Treat with OxPLs (e.g., POVPC, PEIPC) start->treatment cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay apoptosis_assay Apoptosis Detection (TUNEL Assay) treatment->apoptosis_assay nrf2_assay Nrf2 Translocation (Western Blot) treatment->nrf2_assay quantification Quantify Results cytokine_assay->quantification apoptosis_assay->quantification nrf2_assay->quantification comparison Compare Effects of different OxPLs quantification->comparison

Caption: General experimental workflow for comparing OxPL effects.

References

Safety Operating Guide

Proper Disposal of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and laboratory personnel are advised to follow specific procedures for the safe disposal of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE. This research chemical, typically supplied in an ethanol solution, is considered hazardous and requires handling as regulated chemical waste. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Pre-Disposal and Handling

Prior to disposal, it is imperative to consult your institution's Safety Data Sheet (SDS) for this compound. This document contains detailed safety and handling information specific to the product. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Waste Collection and Storage

Due to its formulation in ethanol, a flammable solvent, and the potentially hazardous nature of the solute, this compound waste must be collected and stored as hazardous chemical waste.

Key Storage Procedures:

  • Waste Container: Use a designated, properly labeled, and leak-proof container for collecting the waste solution. The container must be compatible with flammable organic solvents.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound in ethanol," and the approximate concentration of the components.

  • Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.

  • Storage Area: Keep the waste container in a cool, well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.

Disposal Protocol

Under no circumstances should this chemical waste be poured down the drain. The ethanol solvent is flammable, and the environmental and safety impacts of the solute are not fully characterized for drain disposal.

The designated procedure for the disposal of this compound waste is through your institution's hazardous waste management program.

Step-by-Step Disposal Workflow:

  • Collection: Collect all waste containing this compound in the designated hazardous waste container.

  • Secure Storage: Ensure the waste container is tightly sealed and stored in the designated hazardous waste accumulation area within your laboratory.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup of the waste container.

  • Documentation: Complete any required waste disposal forms or manifests provided by your institution or the waste management provider.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes the key quantitative parameters related to the handling and disposal of this chemical.

ParameterSpecificationSource/Recommendation
Storage Temperature -80°CProduct Information Sheets
Ethanol Concentration in Product Varies by supplier (e.g., 500 µg/ml)Product Information Sheets
Waste Segregation Separate from oxidizers, acids, basesGeneral Hazardous Waste Guidelines
Drain Disposal ProhibitedGeneral Hazardous Waste Guidelines

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

start Start: Handling of this compound wear_ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->wear_ppe collect_waste Collect Waste in a Designated, Labeled Container wear_ppe->collect_waste store_waste Store Waste in a Cool, Well-Ventilated Area collect_waste->store_waste segregate_waste Segregate from Incompatible Chemicals store_waste->segregate_waste contact_ehs Contact EHS for Hazardous Waste Pickup segregate_waste->contact_ehs end_disposal End: Proper Disposal by Certified Facility contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

Safeguarding Your Research: Essential Protective Measures for Handling 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling protocols, and disposal procedures for 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel. This compound is considered hazardous, and all contact should be avoided.[1]

I. Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment, including a review of the full Safety Data Sheet (SDS) which should be available from your institution, is required before handling this compound.[1][2] The following table summarizes the mandatory PPE for all personnel handling this compound.

Protection Level Equipment Specifications & Rationale
Primary Containment Certified Chemical Fume HoodAll handling of this compound, including solution preparation and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[2] For all procedures, a full-face shield must be worn over the goggles to protect against splashes.[2][3]
Hand Protection Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or other appropriate chemical-resistant gloves.[3] Ensure the outer glove extends over the cuff of the lab coat.[2] Discard gloves immediately after handling the compound or if contamination is suspected.
Body Protection Flame-Resistant Lab Coat & Chemical-Resistant ApronA flame-resistant lab coat should be worn and fully fastened.[2] For procedures with a higher risk of splashes, a chemical-resistant apron must be worn over the lab coat.[2]
Foot Protection Closed-Toe ShoesFully enclosed, chemical-resistant shoes are mandatory to protect against spills and dropped items.[3]
Respiratory Protection As determined by site-specific risk assessmentIf there is a risk of aerosol generation that cannot be controlled within a fume hood, a risk assessment must be conducted to determine the appropriate level of respiratory protection. This may range from an N95 respirator to a supplied-air respirator.[2][3]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound, which is supplied as a solution in ethanol.[1]

  • Preparation:

    • Ensure all required PPE is properly donned before entering the designated handling area.

    • Verify that the chemical fume hood is functioning correctly.

    • Have all necessary materials and equipment within the fume hood to minimize movement in and out of the containment area.

    • An emergency eyewash and safety shower must be readily accessible.

  • Handling the Compound:

    • Retrieve the vial of this compound from its -80°C storage.[1]

    • Allow the vial to equilibrate to the temperature of the fume hood before opening to avoid condensation.

    • Perform all dilutions and transfers of the ethanolic solution within the fume hood.

    • Use caution when handling, as this material is considered hazardous. Avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[1]

  • Post-Handling:

    • Securely cap the stock solution vial and return it to -80°C storage.[1]

    • Decontaminate all surfaces within the fume hood that may have come into contact with the compound.

    • Properly doff PPE, removing gloves last using a technique that avoids touching the outer contaminated surface with bare hands.[2]

    • Wash hands thoroughly with soap and water after removing PPE.[1]

III. Disposal Plan: Managing Waste Safely

All materials contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a designated, labeled, and sealed hazardous waste container. The container should be compatible with ethanol and other solvents used.

  • Solid Waste: All contaminated consumables, including pipette tips, microfuge tubes, gloves, and bench paper, must be disposed of in a designated hazardous solid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., Flammable, Toxic).

  • Storage and Disposal: Store hazardous waste in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department for final disposal.

IV. Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials handle_retrieve Retrieve Compound from -80°C Storage prep_materials->handle_retrieve handle_equilibrate Equilibrate Vial to Ambient Temperature handle_retrieve->handle_equilibrate handle_aliquot Perform Dilutions/Transfers in Fume Hood handle_equilibrate->handle_aliquot post_store Return Stock to -80°C Storage handle_aliquot->post_store disp_liquid Collect Liquid Hazardous Waste handle_aliquot->disp_liquid disp_solid Collect Solid Hazardous Waste handle_aliquot->disp_solid post_decontaminate Decontaminate Work Surfaces post_store->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_label Label Waste Containers disp_liquid->disp_label disp_solid->disp_label disp_store Store Waste in Designated Area disp_label->disp_store

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe
Reactant of Route 2
1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.